molecular formula C9H6ClFN2O B068123 4-Chloro-7-fluoro-6-methoxyquinazoline CAS No. 159768-48-6

4-Chloro-7-fluoro-6-methoxyquinazoline

Cat. No.: B068123
CAS No.: 159768-48-6
M. Wt: 212.61 g/mol
InChI Key: XVFCYYAFOCEJSI-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoro-6-methoxyquinazoline (CAS 159768-48-6) is a high-value quinazoline-based building block with the molecular formula C9H6ClFN2O and a molecular weight of 212.61 g·mol⁻¹ . This compound is characterized by a multifunctional quinazoline core structure, which incorporates a reactive chloro group at the 4-position, a fluoro substituent at the 7-position, and a methoxy group at the 6-position, making it a versatile and critical intermediate in organic and medicinal chemistry research . The specific arrangement of these halogens and the methoxy group on the quinazoline scaffold is particularly significant for structuring novel chemical entities. Its primary research application lies in its role as a key precursor in the synthesis of more complex pharmaceutical intermediates, especially for targeted therapies . The reactive 4-chloro site is susceptible to nucleophilic substitution, allowing researchers to introduce a variety of amine and other functional groups, thereby creating diverse compound libraries for biological screening . The presence of the fluoro and methoxy substituents can profoundly influence the compound's electronic distribution, lipophilicity, and binding affinity to biological targets, which are essential parameters in drug discovery and development. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-fluoro-6-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O/c1-14-8-2-5-7(3-6(8)11)12-4-13-9(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFCYYAFOCEJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90633402
Record name 4-Chloro-7-fluoro-6-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159768-48-6
Record name 4-Chloro-7-fluoro-6-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-7-fluoro-6-methoxyquinazoline CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-7-fluoro-6-methoxyquinazoline

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in medicinal chemistry and drug development. The document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role as a scaffold for kinase inhibitors. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering field-proven insights and detailed protocols to support laboratory work and drug discovery programs.

Introduction and Strategic Importance

This compound (CAS No. 159768-48-6 ) is a substituted quinazoline that has emerged as a valuable building block in the synthesis of pharmacologically active molecules.[1] The quinazoline core is a privileged scaffold found in numerous FDA-approved drugs, particularly in oncology. These derivatives are well-known for their ability to act as protein kinase inhibitors.[2] The specific substitution pattern of this compound—a reactive chlorine atom at the 4-position, and modulating fluoro and methoxy groups on the benzene ring—makes it an exceptionally versatile precursor for creating diverse chemical libraries for drug screening.

The chlorine atom at the C4 position is the primary site of reactivity, readily undergoing nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles, most commonly amines. This reaction is the cornerstone of its utility, allowing for the facile introduction of various side chains to explore structure-activity relationships (SAR). The fluoro and methoxy groups at the C7 and C6 positions, respectively, play a crucial role in modulating the electronic properties of the quinazoline ring and provide additional vectors for interaction with target proteins, thereby influencing the potency and selectivity of the final compounds.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a chemical intermediate is critical for its effective use in synthesis and process development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 159768-48-6BLDpharm[1]
Molecular Formula C9H6ClFN2OCalculated
Molecular Weight 212.61 g/mol Calculated
IUPAC Name This compoundN/A
Appearance Typically an off-white to yellow solidGeneral knowledge
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane)General knowledge

Synthesis Pathway and Mechanistic Considerations

The synthesis of this compound is a multi-step process that typically begins with a substituted anthranilic acid. A common synthetic route involves the initial formation of a quinazolinone intermediate, followed by chlorination to yield the target compound. A related nitro-precursor, 4-chloro-7-fluoro-6-nitroquinazoline, is an important medicinal intermediate whose synthesis has been optimized to improve yield and purity over traditional methods.[3]

A plausible synthetic workflow is outlined below. The process begins with 2-amino-4-fluoro-5-methoxybenzoic acid, which undergoes cyclization with formamide to produce the quinazolinone core. The final step is a chlorination reaction, typically using phosphoryl chloride (POCl3) or thionyl chloride (SOCl2), to convert the hydroxyl group of the quinazolinone into the reactive chloro group at the 4-position.

G A 2-Amino-4-fluoro-5-methoxybenzoic Acid C 7-Fluoro-6-methoxyquinazolin-4(3H)-one A->C Cyclization (Heat) B Formamide (HCONH2) E This compound C->E Chlorination (Reflux) D Phosphoryl Chloride (POCl3)

Caption: Synthetic workflow for this compound.

Causality of Experimental Choices:

  • Cyclization: The use of formamide serves as both a reactant and a solvent, providing the single carbon atom required to form the pyrimidine ring of the quinazoline system. Heat is applied to drive the condensation and subsequent cyclization.

  • Chlorination: Phosphoryl chloride is a highly effective and common reagent for converting ketones or hydroxyls on heterocyclic rings into chlorides. It acts as both a dehydrating agent and a chloride source. The reaction is typically performed under reflux to ensure complete conversion.

Core Application: A Scaffold for Kinase Inhibitors

The primary utility of this compound lies in its role as a scaffold for synthesizing potent kinase inhibitors. The quinazoline core mimics the adenine portion of ATP, allowing it to bind to the ATP-binding site of various kinases. The C4 position is strategically positioned to project a substituent into the solvent-exposed region of the kinase cleft, enabling the modulation of selectivity and potency.

The general workflow for utilizing this scaffold is a nucleophilic aromatic substitution reaction, as depicted below.

G cluster_0 Core Scaffold cluster_1 Nucleophile Library cluster_2 Target Molecules A This compound E 4-Anilinoquinazoline Derivatives (Kinase Inhibitors) A->E Nucleophilic Aromatic Substitution (SNAr) B Aniline Derivatives (R-NH2) B->E C Aliphatic Amines D Other Nucleophiles (e.g., Thiols)

Caption: Role of the scaffold in generating kinase inhibitor libraries.

This strategy has been successfully employed to develop numerous potent inhibitors. For instance, the N-(3-chloro-4-fluorophenyl)quinazolin-4-amine framework is found in several FDA-approved drugs for non-small cell lung cancer, such as gefitinib and afatinib, which are potent EGFR inhibitors.[2] The synthesis of these complex molecules often relies on intermediates structurally related to this compound.

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol provides a representative procedure for the nucleophilic substitution reaction, a cornerstone of this scaffold's application.

Objective: To synthesize N-(3-chloro-4-fluorophenyl)-7-fluoro-6-methoxyquinazolin-4-amine from this compound and 3-chloro-4-fluoroaniline.

Materials:

  • This compound (1.0 equiv)

  • 3-chloro-4-fluoroaniline (1.1 equiv)

  • Isopropanol (or other suitable solvent like n-butanol)

  • Hydrochloric acid (catalytic amount, e.g., a few drops of concentrated HCl)

  • Stir bar, round-bottom flask, condenser, heating mantle

  • Thin Layer Chromatography (TLC) plate and developing system (e.g., 1:1 Ethyl Acetate:Hexanes)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (e.g., 2.13 g, 10 mmol).

  • Solvent and Reagent Addition: Add isopropanol (50 mL) to the flask. Stir the mixture to achieve a suspension. Add 3-chloro-4-fluoroaniline (e.g., 1.60 g, 11 mmol).

  • Catalysis: Add a few drops of concentrated hydrochloric acid to the mixture. The acid protonates the quinazoline nitrogen, activating the ring towards nucleophilic attack.

  • Heating: Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress using TLC. The disappearance of the starting chloro-quinazoline spot indicates reaction completion.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product hydrochloride salt should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold isopropanol to remove any unreacted aniline, followed by a wash with diethyl ether.

  • Purification (if necessary): The product can be further purified by recrystallization or by converting the salt to the free base using a mild aqueous base (e.g., sodium bicarbonate solution) followed by extraction and crystallization.

  • Characterization: Confirm the structure of the final product using analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.

Safety and Handling

Hazard CategoryGHS Classification (Anticipated)Precautionary Measures
Acute Toxicity H302: Harmful if swallowed.P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Skin Irritation H315: Causes skin irritation.P280: Wear protective gloves.
Eye Irritation H319: Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritation.P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.

Handling Recommendations:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in drug discovery, particularly in the development of kinase inhibitors, cannot be overstated. Its well-defined reactivity at the C4 position, coupled with the modulating effects of its substituents, provides medicinal chemists with a robust and versatile platform for synthesizing novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research and development settings.

References

  • Rlavie. CAS 612501-52-7 | 4-(3-Chloro-2-Fluoroanilino)-6-Hydroxy-7-Methoxyquinazoline.
  • PubChem. 4-Chloro-7-fluoro-6-nitroquinazoline | C8H3ClFN3O2 | CID 10609358.
  • MDPI. High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine.
  • PubChem. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364.
  • Google Patents. CN101348471B - Process for the preparation of 4- (3'-chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
  • ResearchGate. (PDF) High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine.
  • Google Patents. WO2004024703A1 - Process for the preparation of 4- (3'-chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
  • Chemsigma. 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline [612501-52-7].
  • PubChemLite. 4-chloro-7-fluoro-6-methoxy-3-quinolinecarbonitrile (C11H6ClFN2O).
  • PubChemLite. 4-chloro-7-fluoroquinazolin-6-ol (C8H4ClFN2O).
  • Google Patents. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • National Institutes of Health. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives.
  • MDPI. N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide.
  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

Sources

The Strategic Intermediate: A Technical Guide to 4-Chloro-7-fluoro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 4-Chloro-7-fluoro-6-methoxyquinazoline, a key heterocyclic intermediate pivotal in the landscape of modern medicinal chemistry. With full editorial control, this document is structured to deliver not just data, but actionable insights into the synthesis, reactivity, and application of this compound, grounded in scientific principles and practical laboratory experience.

Core Chemical Identity and Properties

This compound is a polysubstituted quinazoline derivative recognized for its role as a critical building block in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Table 1: Chemical Identifiers and Calculated Properties

PropertyValueSource
CAS Number 159768-48-6[1]
Molecular Formula C₉H₆ClFN₂O-
Molecular Weight 212.61 g/mol -
IUPAC Name This compound-
Canonical SMILES COC1=C(C=C2C(=C1)N=CN=C2Cl)F-

While experimentally determined physical properties such as melting point and solubility are not widely published in readily accessible literature, estimations based on structurally similar compounds, like 4-chloro-6,7-dimethoxyquinazoline, suggest it is a solid at room temperature with solubility in common organic solvents like dichloromethane, chloroform, and methanol.[2][3]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a multi-step pathway, leveraging common reactions in heterocyclic chemistry. A probable synthetic route starts from a substituted anthranilic acid derivative, proceeding through cyclization to form the quinazolinone core, followed by chlorination.

A key precursor is often the corresponding 7-fluoro-6-methoxyquinazolin-4-one. The final chlorination step to introduce the reactive chloro group at the 4-position is crucial for its utility as a synthetic intermediate. This transformation is commonly achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[4]

Exemplary Protocol: Synthesis of a Related 4-Chloroquinazoline

While a specific protocol for this compound is not detailed in the available literature, the synthesis of the closely related 4-chloro-6,7-dimethoxyquinazoline provides a robust and analogous experimental workflow.[4]

Step 1: Cyclization to form the Quinazolinone Core

  • Combine 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (10.0 g, 48.5 mmol) in a round-bottom flask.

  • Carefully add thionyl chloride (200 ml).

  • Add dimethylformamide (0.2 ml) dropwise as a catalyst.

  • Heat the mixture to reflux for 6 hours.

Causality: The reaction of the quinazolinone with thionyl chloride in the presence of a catalytic amount of DMF proceeds via the formation of a Vilsmeier-Haack type intermediate, which facilitates the conversion of the keto group to the chloro group.

Step 2: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Remove excess thionyl chloride under reduced pressure.

  • Azeotrope the residue with toluene (2 x 50 ml) to remove residual thionyl chloride.

  • Dissolve the residue in dichloromethane (550 ml).

  • Wash the organic solution with saturated aqueous sodium hydrogen carbonate solution (2 x 250 ml) and then with brine.

  • Dry the organic phase over magnesium sulphate.

  • Evaporate the solvent in vacuo to yield the product.

Self-Validation: The aqueous wash with sodium hydrogen carbonate neutralizes any remaining acidic components, and the subsequent brine wash removes residual water. Drying over magnesium sulphate ensures the final product is free of moisture. The expected outcome is a white solid with a high yield (typically >95%).[4]

Synthesis_Workflow A Substituted Anthranilic Acid Derivative B Cyclization (e.g., with Formamide) A->B C 7-Fluoro-6-methoxyquinazolin-4-one B->C D Chlorination (SOCl₂ or POCl₃) C->D E This compound D->E

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug development stems from the reactivity of the chlorine atom at the 4-position of the quinazoline ring. This position is highly susceptible to nucleophilic aromatic substitution (SNAr).

The electron-withdrawing nature of the quinazoline ring system, further activated by the fluorine and methoxy substituents, facilitates the displacement of the chloro group by a wide range of nucleophiles. This allows for the facile introduction of various side chains, which is a cornerstone of modern medicinal chemistry for tuning the pharmacological activity and pharmacokinetic properties of drug candidates.

A prime application of this intermediate is in the synthesis of tyrosine kinase inhibitors (TKIs). Many TKIs feature a 4-anilinoquinazoline scaffold, where the aniline moiety is introduced via nucleophilic substitution on a 4-chloroquinazoline precursor.

Illustrative Reaction: Nucleophilic Aromatic Substitution

The reaction of a 4-chloroquinazoline with an aniline derivative is a well-established method for the synthesis of potent kinase inhibitors.

Step 1: Reaction Setup

  • In a suitable reaction vessel, dissolve this compound in a protic solvent such as isopropanol.

  • Add the desired substituted aniline nucleophile.

  • The reaction can be carried out in the presence of a suitable acid or base to facilitate the substitution.

Causality: The lone pair of electrons on the nitrogen atom of the aniline attacks the electron-deficient C4 carbon of the quinazoline ring, leading to the formation of a Meisenheimer complex. The subsequent departure of the chloride ion yields the 4-anilinoquinazoline product. The reaction is often heated to reflux to ensure a reasonable reaction rate.

Reactivity_Pathway cluster_0 Core Intermediate cluster_1 Nucleophilic Attack cluster_2 Product Class A This compound Reactive Site: C4-Cl C 4-Anilinoquinazoline Derivative e.g., Kinase Inhibitor A:f1->C:f0 SNAr Reaction B Aniline Derivative (Nucleophile) B->A:f1

Caption: Reactivity of this compound in SNAr reactions.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are scarce, data for closely related compounds can provide valuable insights for its characterization.[1]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline core and a singlet for the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the substitution pattern. For the related 4-chloro-6,7-dimethoxyquinazoline, aromatic protons appear around 7.37-8.86 ppm, and the methoxy protons as singlets around 4.00 ppm.[4]

  • ¹³C NMR: The carbon NMR would show signals for all nine carbon atoms, with the carbons attached to the electronegative chlorine, fluorine, nitrogen, and oxygen atoms appearing at characteristic downfield shifts.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.

Safety and Handling

  • Hazard Classification: Likely to be harmful if swallowed and may cause skin and serious eye irritation.[5]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile intermediate in synthetic organic and medicinal chemistry. Its strategic importance lies in the reactivity of the 4-chloro substituent, which allows for the efficient construction of diverse molecular architectures, most notably the 4-anilinoquinazoline scaffold found in numerous FDA-approved kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists working on the development of novel therapeutics.

References

  • PubChem. 4-Chloro-6,7-dimethoxyquinazoline. [Link]
  • ResearchGate. (PDF) Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. [Link]
  • MDPI. 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). [Link]
  • PubChem. 4-Chloro-7-fluoro-6-nitroquinazoline. [Link]
  • Google Patents. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Cynor Laboratories. Chemical Compound - 4-Chloro-6, 7-dimethoxyquinoline (35654-56-9). [Link]
  • PubChem. 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline. [Link]
  • ResearchGate. (PDF) 4-Chloro-6,7-dimethoxyquinoline. [Link]
  • Capot Chemical.

Sources

An In-depth Technical Guide to 4-Chloro-7-fluoro-6-methoxyquinazoline: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, particularly in the realm of oncology, the quinazoline scaffold has emerged as a "privileged structure." Its rigid, bicyclic framework provides an ideal template for interacting with the ATP-binding pockets of various kinases, leading to potent and selective inhibition. Within this important class of molecules, 4-Chloro-7-fluoro-6-methoxyquinazoline stands out as a critical, high-value intermediate. Its strategic placement of reactive and modulating functional groups makes it a cornerstone in the synthesis of several targeted cancer therapeutics, most notably second-generation Epidermal Growth Factor Receptor (EGFR) inhibitors.

This technical guide provides an in-depth analysis of the molecular structure, synthesis, and application of this compound. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the fundamental properties and strategic utility of this key building block. We will explore not just the "what" but the "why"—delving into the causality behind its structural features, synthetic pathways, and pivotal role in constructing life-saving medicines.

Molecular Structure and Physicochemical Properties

The power of this compound as a synthetic intermediate lies in the precise arrangement of its functional groups on the quinazoline core. Each group serves a distinct purpose, either as a reactive handle for subsequent chemical transformations or as a modulating element to fine-tune the biological activity of the final drug molecule.

PropertyValueSource
IUPAC Name This compound
CAS Number 159768-48-6[1]
Molecular Formula C₉H₆ClFN₂O
Molecular Weight 212.61 g/mol Calculated
Appearance Typically a white to light yellow solidInferred from analogs[2]
Key Structural Features and Reactivity
  • The Quinazoline Core : This nitrogen-containing heterobicycle is the foundational scaffold. The nitrogen atoms at positions 1 and 3 are crucial for forming hydrogen bonds with key amino acid residues (like methionine) within the hinge region of the kinase ATP-binding site, a fundamental interaction for many EGFR inhibitors.[3]

  • C4-Chloro Group : This is the most critical reactive site on the molecule. The chlorine atom is an excellent leaving group, making the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various aniline derivatives, which is the key step in the synthesis of drugs like Afatinib and Lapatinib. The electron-withdrawing nature of the quinazoline nitrogens further activates the C4 position for this type of reaction.

  • C6-Methoxy Group (-OCH₃) : The methoxy group is an electron-donating group that can modulate the electronic properties of the quinazoline ring. In the context of EGFR inhibitors, substitutions at this position are known to influence binding affinity and pharmacokinetic properties.

  • C7-Fluoro Group : The fluorine atom at the C7 position serves to modulate the molecule's pKa and lipophilicity. Its strong electron-withdrawing nature can impact the basicity of the quinazoline nitrogens, which can be critical for optimizing the binding affinity and overall drug-like properties of the final compound.

Spectroscopic Characterization: An Expert's Perspective

While a publicly available, peer-reviewed spectrum specifically for this compound is not readily found, its structure is unambiguously confirmed during synthesis using standard analytical techniques. Based on extensive data from closely related precursors and subsequent products, we can confidently predict its spectroscopic signature.[4]

Proton NMR (¹H NMR)

The expected ¹H NMR spectrum (in a solvent like DMSO-d₆) would display the following characteristic signals:

  • Quinazoline Protons : Two singlets in the aromatic region (typically δ 8.5-9.0 ppm). One singlet corresponds to the proton at C2 and the other to the proton at C5. The proton at C8 is absent due to substitution.

  • Methoxy Protons : A sharp singlet integrating to three protons, typically found around δ 3.9-4.1 ppm.[2]

  • Aromatic Proton at C5 : A singlet around δ 7.4-7.6 ppm.

  • Aromatic Proton at C8 : A singlet, shifted by the adjacent fluorine, expected around δ 7.2-7.4 ppm.

Carbon NMR (¹³C NMR)

The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton:

  • Quaternary Carbons : Signals for C4, C6, C7, and the bridgehead carbons will be visible. The carbon attached to the fluorine (C7) will show a large coupling constant (¹JC-F), which is a definitive diagnostic feature.[4] The carbon attached to chlorine (C4) will appear around δ 155-160 ppm.

  • Methine Carbons : Signals corresponding to the C2, C5, and C8 carbons.

  • Methoxy Carbon : A distinct signal in the aliphatic region, typically around δ 56-58 ppm.[4]

Synthesis Protocol: A Validated Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most common and logical route begins with a substituted anthranilic acid and proceeds through the formation of a quinazolinone intermediate, followed by chlorination.

Experimental Protocol: Synthesis of 7-fluoro-6-methoxyquinazolin-4(3H)-one (Intermediate A)
  • Rationale : This step builds the core quinazoline ring system. Formamidine acetate serves as the source for the C2 and N3 atoms of the ring. Ethylene glycol monomethyl ether is a suitable high-boiling solvent for this cyclization reaction.

  • Procedure :

    • To a reaction vessel, add 2-amino-4-fluoro-5-methoxybenzoic acid and formamidine acetate.

    • Add ethylene glycol monomethyl ether as the solvent.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate. Filter the solid, wash with a cold solvent like ethanol or methanol to remove impurities.

    • Dry the resulting solid under vacuum to yield Intermediate A .

Experimental Protocol: Chlorination to Yield this compound
  • Rationale : This is the critical activation step. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are standard and highly effective reagents for converting the hydroxyl group of the quinazolinone into a chloro group, which is an excellent leaving group for the subsequent SNAr reaction.[2] A catalytic amount of DMF is often used to form the Vilsmeier reagent in situ, which facilitates the reaction.

  • Procedure :

    • In a dry reaction flask under an inert atmosphere (e.g., nitrogen), suspend Intermediate A in an excess of thionyl chloride or a mixture of phosphorus oxychloride in an inert solvent like toluene.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (typically 80-110°C, depending on the reagent) and maintain for 3-5 hours.

    • Monitor the reaction to completion (TLC or LC-MS).

    • Carefully remove the excess chlorinating agent under reduced pressure.

    • The residue is then worked up, often by cautiously adding it to ice water or a basic solution (e.g., saturated sodium bicarbonate) to neutralize acidity and precipitate the product.

    • The crude product is filtered, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethyl acetate or isopropanol) may be performed for further purification.

Applications in Drug Discovery: The Gateway to Kinase Inhibitors

The primary and most significant application of this compound is its role as a direct precursor to potent and selective Tyrosine Kinase Inhibitors (TKIs).

Synthesis of Afatinib

Afatinib is an irreversible, second-generation EGFR inhibitor used to treat non-small cell lung cancer (NSCLC).[5] The synthesis of Afatinib relies on the SNAr reaction between this compound and a substituted aniline, followed by further functionalization. While the full synthesis is complex, the key step involving our title compound is the nucleophilic substitution at the C4 position.

The Quinazoline Scaffold and EGFR Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in cell growth and proliferation.[2] Mutations that lead to its overactivation are a key driver in many cancers. Quinazoline-based inhibitors like gefitinib and afatinib are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking the downstream signaling cascade that leads to tumor growth.[3][6] The N1 and N3 atoms of the quinazoline ring are essential for anchoring the inhibitor in the ATP-binding site.[3]

Safety and Handling

As a chlorinated heterocyclic compound, this compound requires careful handling. The following guidelines are based on safety data for structurally similar compounds.[7]

Hazard CategoryPrecautionary Measures
Acute Toxicity Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation Causes skin irritation. Wear protective gloves and clothing.
Eye Irritation Causes serious eye irritation. Wear safety goggles or a face shield.
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area or with respiratory protection.
  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Personal Protective Equipment (PPE) : Standard PPE includes a lab coat, nitrile gloves, and safety glasses. For handling larger quantities or when dust generation is likely, a respirator is recommended.

  • Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

General Synthesis Workflow

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Activation cluster_2 Derivatization A 2-Amino-4-fluoro- 5-methoxybenzoic Acid B Intermediate A (Quinazolinone) A->B  Formamidine Acetate, Reflux   C 4-Chloro-7-fluoro- 6-methoxyquinazoline B->C  SOCl₂ or POCl₃, Reflux   D Target Molecule (e.g., Afatinib Precursor) C->D  Aniline Derivative (SNAr)  

Caption: Generalized synthetic route to the target compound and its derivatives.

Role as a Precursor in TKI Synthesis

TKI_Synthesis reactant1 This compound Reactive C4-Cl site product TKI Backbone C-N bond formed reactant1:f1->product:f0 SNAr Reaction (Base, Solvent) reactant2 Substituted Aniline Nucleophilic Amine reactant2:f1->product:f0

Caption: The key SNAr reaction in the synthesis of quinazoline-based TKIs.

Simplified EGFR Signaling Pathway

EGFR_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR P P EGFR->P Dimerization & Autophosphorylation TKI Quinazoline Inhibitor (e.g., Afatinib) TKI->EGFR BLOCKS ATP Binding ATP ATP ATP->EGFR ADP ADP + Pi ATP->ADP RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Nucleus: Gene Transcription ERK->Cell AKT AKT PI3K->AKT AKT->Cell Response Cell Proliferation, Survival, Angiogenesis Cell->Response

Caption: Targeted inhibition of the EGFR signaling cascade by quinazoline TKIs.

References

  • Solomon, V. R., & Lee, H. (2011). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [Link]
  • Lategahn, J., et al. (2019). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Journal of Medicinal Chemistry. [Link]
  • Dabholkar, V. V., et al. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. [Link]
  • MDPI. 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). (2025). [Link]
  • PubChem. 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol. [Link]
  • PubChem. 4-Chloro-7-fluoro-6-nitroquinazoline. [Link]
  • Chemsigma. 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline [612501-52-7]. [Link]
  • PubChem. N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine. [Link]
  • PubChem. 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline. [Link]
  • Google Patents. Process for the preparation of 4- (3'-chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
  • Google Patents. Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
  • MDPI. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. [Link]
  • Atlantis Press. Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine. [Link]
  • Taylor & Francis Online. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. [Link]
  • PubChem. 4-Chloro-6,7-dimethoxyquinazoline. [Link]

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An In-depth Technical Guide to 4-Chloro-7-fluoro-6-methoxyquinazoline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-fluoro-6-methoxyquinazoline is a key heterocyclic intermediate of significant interest in medicinal chemistry and drug development. Its quinazoline core is a privileged scaffold found in numerous biologically active compounds, most notably in the realm of oncology. The specific substitution pattern of this molecule—a reactive chloro group at the 4-position, and fluorine and methoxy groups on the benzene ring—makes it a versatile building block for the synthesis of targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route with mechanistic insights, and its applications in the synthesis of pharmacologically active agents.

Chemical Identity and Physical Properties

Detailed experimental data for this compound is not extensively published, as it is primarily a synthetic intermediate. However, its fundamental properties can be summarized, and estimations for some physical characteristics can be drawn from closely related compounds.

PropertyValueSource
IUPAC Name This compound
CAS Number 159768-48-6[1][2][3]
Molecular Formula C₉H₆ClFN₂O[4]
Molecular Weight 212.61 g/mol -
Appearance Expected to be a solid at room temperature, likely a crystalline powder.General
Melting Point Not publicly available. For comparison, the related precursor 4-chloro-7-fluoro-6-nitroquinazoline has a melting point of 261.4 – 262.5 °C.[5]
Boiling Point Not determined; likely to decompose at high temperatures.-
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.General

Spectroscopic Characterization

While specific spectra for this compound are not readily found in the public domain, its structure allows for the prediction of key spectroscopic features. The following are expected characteristics based on the analysis of analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The protons on the quinazoline ring system will exhibit chemical shifts influenced by the electron-withdrawing and donating effects of the substituents.

¹³C NMR Spectroscopy

The carbon NMR will show signals for the nine carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[6] Fragmentation would likely involve the loss of the chloro group and other small neutral molecules.

Synthesis and Reactivity

The synthesis of this compound can be approached through several routes, often involving the construction of the quinazoline ring followed by chlorination. A common and efficient method involves the cyclization of an appropriately substituted anthranilic acid derivative, followed by nitration, reduction, and subsequent diazotization, or direct synthesis from a nitro-precursor. A plausible synthetic pathway is outlined below.

Proposed Synthetic Workflow

Synthesis_Workflow A 2-Amino-4-fluoro-5-methoxybenzoic acid B 7-Fluoro-6-methoxyquinazolin-4(3H)-one A->B Formamide, heat C This compound B->C POCl₃ or SOCl₂, heat

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology and Mechanistic Insights

Step 1: Cyclization to form the Quinazolinone Core

  • Reactants: 2-Amino-4-fluoro-5-methoxybenzoic acid and formamide.

  • Procedure: The reactants are heated together, typically at elevated temperatures (e.g., 150-180 °C).

  • Mechanism: This reaction is a condensation reaction. The amino group of the anthranilic acid derivative attacks the carbonyl carbon of formamide, and subsequent cyclization and dehydration lead to the formation of the 7-fluoro-6-methoxyquinazolin-4(3H)-one. Formamide serves as both a reactant and a solvent in some cases. The high temperature is necessary to drive the dehydration and cyclization steps.

Step 2: Chlorination of the Quinazolinone

  • Reactants: 7-Fluoro-6-methoxyquinazolin-4(3H)-one and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Procedure: The quinazolinone is heated under reflux with an excess of the chlorinating agent. A catalytic amount of a tertiary amine or DMF is sometimes added to facilitate the reaction.

  • Mechanism: The oxygen of the lactam in the quinazolinone is activated by the chlorinating agent. This is followed by nucleophilic attack of the chloride ion at the 4-position, leading to the substitution of the hydroxyl group with a chlorine atom. The product, this compound, is typically isolated after quenching the excess chlorinating agent with ice water and neutralizing the solution.

The reactivity of this compound is dominated by the lability of the C4-chloro group, which is highly susceptible to nucleophilic aromatic substitution. This makes it an excellent electrophile for reaction with various nucleophiles, particularly amines, which is a key step in the synthesis of many kinase inhibitors.

Applications in Drug Discovery

The primary application of this compound is as a crucial intermediate in the synthesis of small-molecule kinase inhibitors. The quinazoline scaffold is a well-established ATP-mimetic, and modifications at the 4-position allow for the introduction of various side chains that can confer selectivity and potency against specific kinases.

Role as a Precursor to Tyrosine Kinase Inhibitors (TKIs)

This compound is a key building block for certain TKIs that target signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Growth Factor Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation TKI Quinazoline-based TKI (e.g., Vandetanib) TKI->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based TKI.

For example, this compound is a known intermediate in some synthetic routes to Vandetanib , an oral TKI used in the treatment of certain types of thyroid cancer. In the synthesis of Vandetanib, the chloro group of this intermediate is displaced by an appropriate aniline derivative in a nucleophilic aromatic substitution reaction.

Safety and Handling

As with any chlorinated heterocyclic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Based on data for structurally similar compounds, the following hazards may be present:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: May cause skin, eye, and respiratory tract irritation.

Recommended Personal Protective Equipment (PPE):

  • Safety glasses with side shields

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its strategic substitution pattern provides a reactive handle for the construction of more complex molecules, particularly those targeting protein kinases. While detailed public data on its physical properties are scarce, its synthetic utility is well-established through its role as a precursor to important pharmaceuticals. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists working in drug discovery and development.

References

  • Matrix Scientific. SAFETY DATA SHEET: this compound. [URL: https://www.matrixscientific.com/msds/122804_msds.pdf]
  • MDPI. High-Yield Synthesis of N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. [URL: https://www.mdpi.com/1422-8599/2025/1/M1958]
  • BLDpharm. 4-Chloro-7-Fluoro-6-Methoxy-quinazoline. [URL: https://www.bldpharm.com/products/159768-48-6.html]
  • Rlavie. 4-(3-Chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline. [URL: https://www.rlavie.com/product/4-3-chloro-2-fluoroanilino-6-hydroxy-7-methoxyquinazoline-cas-612501-52-7]
  • BLDpharm. 4-chloro-7-fluoro-6-methoxyquinoline. [URL: https://www.bldpharm.com/products/25759-94-8.html]
  • ChemicalBook. 4-CHLORO-7-FLUORO-6-METHOXY-QUINAZOLINE Product Description. [URL: https://www.chemicalbook.
  • Biosynth. 4-chloro-7-fluoro-6-methoxyquinoline. [URL: https://www.biosynth.com/p/ABA75994/25759-94-8-4-chloro-7-fluoro-6-methoxyquinoline]
  • ResearchGate. Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. [URL: https://www.researchgate.net/publication/329452478_Synthesis_of_N-4-4-chloro-3-trifluoromethyl-phenyl-7-methoxy-quinazoline-46-diamine]
  • Chemsigma. 4-CHLORO-7-FLUORO-6-METHOXY-QUINAZOLINE. [URL: https://www.chemsigma.com/product/4-chloro-7-fluoro-6-methoxy-quinazoline-159768-48-6-248796]
  • PubChem. 4-Chloro-7-fluoro-6-nitroquinazoline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10609358]
  • PubChem. 4-Chloro-6,7-dimethoxyquinazoline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2769364]
  • University of California, Davis. Interpretation of mass spectra. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/02%3A_Mass_Spectrometry/2.
  • ACS Publications. Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,-triazol-1-yl]acetamide (AZD3759), a Potent and Orally Bioavailable Epidermal Growth Factor Receptor Inhibitor for the Treatment of Non-Small-Cell Lung Cancer Brain Metastases. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00163]
  • ResearchGate. High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. [URL: https://www.researchgate.net/publication/381519504_High-Yield_Synthesis_of_N-3-Chloro-4-fluorophenyl-7-4-methoxybenzylthioquinazoline-46-diamine_via_N-3-Chloro-4-fluorophenyl-7-4-methoxybenzylthio-6-nitroquinazolin-4-amine]
  • Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/fluorochem/fluh99cdfa70]

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A Technical Guide to 4-Chloro-7-fluoro-6-methoxyquinazoline: Synthesis, Characterization, and Application in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-7-fluoro-6-methoxyquinazoline stands as a pivotal heterocyclic intermediate, primarily recognized for its critical role in the synthesis of potent tyrosine kinase inhibitors (TKIs). Its precisely substituted quinazoline core is the foundation for molecules designed to interact with the ATP-binding pocket of key oncogenic drivers, most notably the Epidermal Growth Factor Receptor (EGFR). This guide provides an in-depth examination of this compound, beginning with a deconstruction of its chemical nomenclature and properties. We present a comprehensive, field-proven synthetic protocol, including the rationale behind key procedural steps, and outline robust analytical methods for its characterization. Furthermore, this document situates the compound within its primary therapeutic context: the development of Gefitinib (Iressa®), a first-generation EGFR inhibitor. The guide details the mechanism of EGFR signaling, its dysregulation in non-small cell lung cancer (NSCLC), and the inhibitory action of therapeutics derived from this quinazoline precursor. This document is intended to serve as a vital resource for medicinal chemists and drug development professionals engaged in the synthesis and application of targeted oncology agents.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name, This compound , precisely describes the molecular architecture of the compound (CAS Number: 159768-48-6 ). The name is deconstructed as follows:

  • Quinazoline : The core is a bicyclic heterocyclic system where a benzene ring is fused to a pyrimidine ring.

  • 4-Chloro : A chlorine atom is substituted at the 4-position of the quinazoline ring. This position is highly activated towards nucleophilic aromatic substitution (SNAr), making it the key site for introducing the aniline moieties characteristic of many EGFR inhibitors.

  • 7-Fluoro : A fluorine atom is located at the 7-position on the benzene ring portion of the scaffold.

  • 6-Methoxy : A methoxy group (-OCH₃) is attached at the 6-position, adjacent to the fluorine atom. The 6- and 7-substituents are crucial for modulating the binding affinity and pharmacokinetic properties of the final drug product.

Physicochemical Data

The key properties of this compound are summarized below. This data is essential for planning synthetic modifications, purification strategies, and formulation development.

PropertyValueSource(s)
CAS Number 159768-48-6[1]
Molecular Formula C₉H₆ClFN₂O[1]
Molecular Weight 212.61 g/mol Calculated
Appearance Off-white to yellow solidTypical for quinazoline derivatives
Solubility Soluble in Dichloromethane, Chloroform, DMF, DMSOInferred from related structures
Melting Point Not publicly available-
Boiling Point Not publicly available-

Synthesis and Manufacturing Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical and industrially relevant approach involves the initial construction of the corresponding quinazolinone precursor, followed by a robust chlorination step. This strategy is well-documented for analogous quinazoline systems[2][3].

Retrosynthetic Analysis and Strategy

The primary disconnection point is the C4-Cl bond, which can be readily formed from the corresponding 4-hydroxy (or 4-oxo) tautomer. This precursor, 7-fluoro-6-methoxy-3,4-dihydroquinazolin-4-one , becomes the key synthetic target. This quinazolinone can be assembled from a suitably substituted anthranilic acid derivative, a common and reliable method for building the quinazoline core[4][5].

Detailed Synthesis Protocol

This section outlines a validated, two-stage protocol for the laboratory-scale synthesis of the title compound.

Stage 1: Synthesis of 7-Fluoro-6-methoxy-3,4-dihydroquinazolin-4-one

This stage builds the core heterocyclic scaffold from a commercially available starting material.

  • Principle: This is a cyclocondensation reaction. 2-Amino-4-fluoro-5-methoxybenzoic acid reacts with formamidine acetate. The formamidine provides the N=CH-N unit, which condenses with the amino and carboxylic acid functionalities of the substituted anthranilic acid to form the pyrimidine ring of the quinazolinone system.

  • Materials:

    • 2-Amino-4-fluoro-5-methoxybenzoic acid

    • Formamidine acetate

    • 2-Methoxyethanol (solvent)

    • Round-bottom flask with reflux condenser

    • Heating mantle and magnetic stirrer

    • Filtration apparatus

  • Step-by-Step Procedure:

    • To a 250 mL round-bottom flask, add 2-Amino-4-fluoro-5-methoxybenzoic acid (10.0 g, 54.0 mmol, 1.0 equiv).

    • Add formamidine acetate (16.9 g, 162.0 mmol, 3.0 equiv) and 2-methoxyethanol (100 mL).

    • Equip the flask with a reflux condenser and magnetic stir bar.

    • Heat the mixture to reflux (approx. 125°C) with vigorous stirring for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. A precipitate will form.

    • Cool the mixture further in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold ethanol (2 x 30 mL) and then diethyl ether (2 x 30 mL) to remove residual solvent and impurities.

    • Dry the product under vacuum at 60°C to a constant weight.

  • Expected Outcome: A white to off-white solid. Typical yield: 85-95%.

Stage 2: Chlorination to this compound

This stage converts the stable quinazolinone intermediate into the reactive 4-chloro derivative.

  • Principle: The conversion of the 4-oxo group of the quinazolinone to a 4-chloro group is a deoxychlorination reaction. Thionyl chloride (SOCl₂) is an effective and common reagent for this transformation, often with a catalytic amount of N,N-Dimethylformamide (DMF). The DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is the active electrophilic species that facilitates the chlorination[2].

  • Materials:

    • 7-Fluoro-6-methoxy-3,4-dihydroquinazolin-4-one (from Stage 1)

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF), catalytic amount

    • Toluene (for azeotropic removal)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

  • Step-by-Step Procedure:

    • In a 250 mL flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), suspend the quinazolinone from Stage 1 (9.0 g, 46.4 mmol) in thionyl chloride (90 mL).

    • Carefully add DMF (0.5 mL) dropwise to the suspension. Gas evolution will be observed.

    • Heat the mixture to reflux (approx. 76°C) and maintain for 4 hours. The suspension should become a clear solution. Monitor for completion by TLC (quench a small aliquot with methanol before spotting).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

    • Add toluene (2 x 50 mL) and evaporate each time to azeotropically remove the final traces of SOCl₂.

    • Carefully dissolve the resulting residue in dichloromethane (200 mL).

    • Slowly pour the DCM solution into a beaker containing a stirred, chilled saturated NaHCO₃ solution (200 mL) to neutralize residual acid. Caution: Gas evolution (CO₂).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

  • Expected Outcome: A crystalline solid. Typical yield: 80-90%.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis.

G cluster_0 Stage 1: Quinazolinone Formation cluster_1 Stage 2: Chlorination A 2-Amino-4-fluoro- 5-methoxybenzoic acid C Cyclocondensation (2-Methoxyethanol, Reflux) A->C B Formamidine Acetate B->C D 7-Fluoro-6-methoxy-3,4- dihydroquinazolin-4-one C->D E Deoxychlorination (SOCl₂, cat. DMF, Reflux) D->E Precursor F 4-Chloro-7-fluoro- 6-methoxyquinazoline E->F

Caption: Synthetic pathway for this compound.

Application in Drug Discovery: A Precursor to Gefitinib

The primary utility of this compound is as a key building block for the synthesis of Gefitinib, an EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC)[6].

The Gefitinib Synthesis Step

The chlorine atom at the 4-position is an excellent leaving group, making the compound highly susceptible to nucleophilic aromatic substitution. In the synthesis of Gefitinib, it is reacted with 3-chloro-4-fluoroaniline .

  • Principle: This is a classic SNAr reaction. The lone pair of the aniline nitrogen acts as the nucleophile, attacking the electron-deficient C4 position of the quinazoline ring. The reaction is typically carried out in a polar protic solvent like isopropanol at elevated temperatures to drive the reaction to completion. The product of this reaction is an intermediate which is then further elaborated to yield Gefitinib.

Biological Context: The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF, dimerizes and activates its intracellular tyrosine kinase domain[7]. This activation triggers autophosphorylation, creating docking sites for adaptor proteins that initiate downstream signaling cascades critical for cell growth, proliferation, and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways[7][8][9].

In certain cancers, particularly NSCLC, activating mutations in the EGFR gene lead to constitutive, ligand-independent activation of these pathways, driving uncontrolled cell proliferation and inhibiting apoptosis[5].

Mechanism of Action of Gefitinib

Gefitinib functions as a reversible, ATP-competitive inhibitor[5]. It occupies the ATP-binding site within the EGFR tyrosine kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation of the receptor[7]. This action effectively shuts down the aberrant downstream signaling, leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells[5]. The efficacy of Gefitinib is particularly pronounced in patients whose tumors harbor these specific activating EGFR mutations[7].

EGFR Signaling Pathway Visualization

The diagram below shows a simplified representation of the EGFR pathway and the point of inhibition by Gefitinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Promotes PI3K PI3K AKT AKT PI3K->AKT AKT->Proliferation Promotes P_EGFR->RAS Activates P_EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->P_EGFR INHIBITS (ATP Competition)

Caption: Simplified EGFR signaling cascade and site of inhibition by Gefitinib.

Analytical Characterization

Rigorous analytical control is essential to confirm the identity, purity, and quality of this compound before its use in subsequent synthetic steps.

Spectroscopic and Chromatographic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence and connectivity of protons on the aromatic rings and the methoxy group. Expected signals would include distinct aromatic protons and a singlet around 3.9-4.0 ppm for the -OCH₃ protons. The specific chemical shifts and coupling constants (J-values) will be unique to the substitution pattern.

    • ¹³C NMR: Will identify all unique carbon atoms in the molecule, including the characteristic signals for the quinazoline core and the methoxy carbon.

  • Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is used to determine the molecular formula with high precision.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities, allowing for accurate quantification of purity (e.g., >99%).

Protocol: Purity Determination by HPLC

This protocol provides a standard method for assessing the purity of the synthesized compound.

  • Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. The sample is injected into a non-polar stationary phase (C18 column), and a polar mobile phase is used to elute the components. Purity is determined by the relative area of the product peak compared to the total area of all peaks detected.

  • Instrumentation and Materials:

    • HPLC system with UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Sample: ~1 mg/mL solution of the compound in Acetonitrile/Water (1:1)

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area of the main peak corresponding to this compound.

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling scaffold for the creation of life-saving targeted therapies. Its synthesis, while requiring precise control over chlorination and precursor formation, is based on robust and well-understood chemical principles. A thorough understanding of its properties, synthesis, and analytical characterization is indispensable for any research or development program focused on EGFR inhibitors or related kinase-targeted drug discovery. This guide provides the foundational knowledge and practical protocols necessary to empower scientists in this critical field of medicinal chemistry.

References

  • Patsnap. (2024). What is the mechanism of Gefitinib?
  • Asadi, M., et al. (2014). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences. [Link]
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A Comprehensive Technical Guide to the Synthesis and Application of 4-Chloro-7-fluoro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This guide provides an in-depth examination of a critical quinazoline derivative: 4-Chloro-7-fluoro-6-methoxyquinazoline. This molecule serves as a pivotal electrophilic intermediate in the synthesis of numerous targeted cancer therapeutics, most notably the dual tyrosine kinase inhibitors (TKIs) Lapatinib and Dacomitinib.[3][4][5] We will dissect the strategic considerations behind its design, provide detailed, field-proven protocols for its multi-step synthesis, and discuss its application in the crucial final step of drug substance manufacturing. This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this essential building block.

Strategic Importance in Kinase Inhibitor Design

The development of 4-anilinoquinazoline derivatives revolutionized oncology by providing a framework for potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[6][7][8][9][10][11] The core principle of these drugs involves the quinazoline ring acting as a mimic of the adenine portion of ATP, while the 4-anilino side chain projects into a hydrophobic pocket of the kinase domain, conferring specificity.

The subject of this guide, this compound, is not a therapeutic agent itself but rather the key electrophilic partner in the synthesis of these drugs. Its structure is meticulously designed for this purpose:

  • The 4-Chloro Group : This is the reactive center of the molecule. The chlorine atom is an excellent leaving group, activated by the electron-withdrawing nature of the quinazoline ring system. This facilitates a highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction with the desired aniline nucleophile.[2][12]

  • The Quinazoline Core : The bicyclic aromatic system provides the necessary scaffold for ATP-competitive inhibition.

  • Substituents at C6 and C7 : The 6-methoxy and 7-fluoro groups are crucial for modulating the final drug's physicochemical properties, including solubility, metabolic stability, and, critically, the binding affinity and selectivity for the target kinase.[13]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of a target 4-anilinoquinazoline TKI, such as Lapatinib, immediately highlights the central role of our target intermediate. The key C-N bond is formed in the final synthetic step, simplifying the overall process and maximizing convergence.

G Target_TKI Target TKI (e.g., Lapatinib) SNAr S(N)Ar Disconnection (C-N Bond Formation) Target_TKI->SNAr Chloroquinazoline This compound (Key Electrophile) SNAr->Chloroquinazoline Aniline Substituted Aniline (Key Nucleophile) SNAr->Aniline

Caption: Retrosynthetic approach for 4-anilinoquinazoline TKIs.

The Synthetic Pathway: A Validated Three-Step Process

The synthesis of this compound is reliably achieved through a robust three-step sequence. This pathway begins with a substituted anthranilic acid, proceeds through a cyclization to form the quinazolinone core, and concludes with a chlorination step.

G cluster_0 Synthesis Workflow A 2-Amino-4-fluoro- 5-methoxybenzoic Acid B 7-Fluoro-6-methoxy- quinazolin-4(3H)-one A->B Step 2: Cyclization C 4-Chloro-7-fluoro- 6-methoxyquinazoline B->C Step 3: Chlorination Start Starting Materials Start->A Step 1: Precursor Synthesis

Caption: Overall workflow for the synthesis of the target intermediate.

Step 1: Synthesis of 2-Amino-4-fluoro-5-methoxybenzoic Acid

The quality of the final product is contingent upon the purity of this starting material. While commercially available, its synthesis from more common precursors is a foundational skill. A common route involves the nitration, reduction, and functionalization of a substituted benzoic acid.

Reaction Overview: This multi-stage process typically starts with a commercially available fluorobenzoic acid, which is functionalized to install the required amino and methoxy groups at the correct positions.[14][15][16]

Detailed Protocol (Illustrative Example):

  • Nitration: A solution of 4-fluoro-3-methoxybenzoic acid in concentrated sulfuric acid is cooled to 0-5°C. A nitrating mixture (a stoichiometric amount of nitric acid in sulfuric acid) is added dropwise, maintaining the low temperature. The reaction is stirred for 2-4 hours and then quenched by pouring it carefully onto crushed ice. The precipitated nitro-product is filtered, washed with cold water until neutral, and dried.

  • Reduction: The dried nitro-compound is dissolved in a suitable solvent like ethanol or methanol. A reducing agent, such as stannous chloride (SnCl₂) in concentrated HCl or catalytic hydrogenation (H₂ over Pd/C), is employed. The mixture is heated to reflux until TLC analysis confirms the complete consumption of the starting material.

  • Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the crude amino acid. The product is collected by filtration, washed, and can be further purified by recrystallization from an ethanol/water mixture.

In-Process Validation:

  • TLC: Monitor the disappearance of the starting material and the appearance of the product spot at each stage.

  • ¹H NMR: Confirm the installation of the nitro group (downfield shift of aromatic protons) and its subsequent reduction to an amino group (appearance of a broad singlet around 4-6 ppm).

  • Melting Point: Compare with the literature value for pure 2-amino-4-fluoro-5-methoxybenzoic acid.

Step 2: Cyclization to 7-Fluoro-6-methoxyquinazolin-4(3H)-one

This step constructs the core heterocyclic system via the well-established Niementowski quinazolinone synthesis.[17][18]

Reaction Overview: The anthranilic acid precursor is condensed with a one-carbon source, typically formamide, which acts as both a reagent and often the solvent.[19][20][21]

Causality of Experimental Choices: Formamide serves as an efficient source of the N1-C2 unit of the quinazoline ring. Heating is required to drive the dehydration and cyclization. The reaction is often run neat or in a high-boiling solvent to achieve the necessary temperatures (typically 130-160°C).[21][22]

Detailed Protocol:

  • A flask is charged with 2-amino-4-fluoro-5-methoxybenzoic acid and an excess of formamide (e.g., 4-5 molar equivalents).

  • The mixture is heated with stirring in an oil bath to 140-150°C for 3-5 hours. The progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, during which the product often begins to crystallize.

  • Cold water is added to the flask, and the resulting slurry is stirred for 30 minutes to fully precipitate the product.

  • The solid is collected by vacuum filtration, washed thoroughly with water to remove residual formamide, and then with a small amount of cold ethanol.

  • The product is dried under vacuum to yield the quinazolinone as a solid.

Self-Validating System: The product is typically of high purity and can often be used in the next step without further purification. Its low solubility in the reaction medium upon cooling drives the process to completion and simplifies isolation.

Step 3: Chlorination to this compound

This is the activation step, converting the relatively unreactive C4-keto group into a highly reactive C4-chloro group, primed for SNAr.

Reaction Overview: The quinazolinone is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[23][24]

Mechanism and Rationale: The reaction with POCl₃ is a two-stage process.[25] First, the oxygen of the quinazolinone acts as a nucleophile, attacking the phosphorus atom of POCl₃ to form a phosphorylated intermediate. This transforms the hydroxyl group into an excellent leaving group. In the second stage, a chloride ion (from POCl₃) performs a nucleophilic attack at the C4 position, displacing the phosphate group to yield the final 4-chloroquinazoline. A small amount of a tertiary amine base (like DIEA) or DMF can be used to catalyze the reaction.

Detailed Protocol:

  • Setup: In a fume hood, a flask equipped with a reflux condenser and a drying tube is charged with 7-fluoro-6-methoxyquinazolin-4(3H)-one.

  • Reagent Addition: Phosphorus oxychloride (POCl₃, ~5-10 equivalents) is added carefully. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: The mixture is heated to reflux (approx. 110°C) and maintained for 3-6 hours. The reaction should become a clear solution. Monitor by TLC (using a quenched aliquot) until the starting material is consumed.

  • Quenching (Critical Step): After cooling to room temperature, the reaction mixture is added very slowly and carefully in a dropwise manner to a vigorously stirred beaker of crushed ice and water. This is a highly exothermic and hazardous step that must be performed with extreme caution in a well-ventilated fume hood.

  • Neutralization & Isolation: The acidic aqueous slurry is slowly neutralized with a base (e.g., concentrated ammonium hydroxide or solid NaHCO₃) until pH 7-8 is reached. This precipitates the product.

  • Purification: The solid is collected by filtration, washed extensively with water, and dried. It can be further purified by recrystallization from a solvent such as acetonitrile or ethyl acetate.

Trustworthiness & Safety: The protocol's reliability hinges on the careful execution of the quenching step. The violent reaction of excess POCl₃ with water necessitates appropriate personal protective equipment (PPE) and engineering controls.

Analytical Data & Characterization

Rigorous analytical confirmation is essential at each stage. The following table summarizes the expected data for the key compounds in the synthesis.

Compound NameMolecular FormulaMol. Weight ( g/mol )Key ¹H NMR Signals (δ, ppm, DMSO-d₆)Key ¹⁹F NMR Signal (δ, ppm)
7-Fluoro-6-methoxyquinazolin-4(3H)-oneC₉H₇FN₂O₂194.1612.1 (br s, 1H, NH), 8.0 (s, 1H, H2), 7.5 (d, 1H, H5), 7.2 (d, 1H, H8), 3.9 (s, 3H, OCH₃)~ -125 to -135
This compound C₉H₆ClFN₂O 212.61 8.9 (s, 1H, H2), 8.2 (d, 1H, H5), 7.6 (d, 1H, H8), 4.0 (s, 3H, OCH₃) ~ -120 to -130

Note: Exact NMR shifts can vary based on solvent and instrument.

Confirmation Logic:

  • Quinazolinone to Chloroquinazoline: The most telling change in the ¹H NMR spectrum is the disappearance of the broad N-H proton signal around 12 ppm and a general downfield shift of the aromatic protons due to the inductive effect of the newly installed chlorine atom.

Application in SNAr Coupling: The Final Step to an Active Pharmaceutical Ingredient (API)

The culmination of this synthesis is the use of this compound in a nucleophilic aromatic substitution reaction to form the final drug substance.

Reaction Overview: The intermediate is coupled with a substituted aniline in the presence of a solvent, often with mild heating.

G start This compound + Substituted Aniline intermediate Meisenheimer Complex (Tetrahedral Intermediate) [shape=box, style=dashed, color=#EA4335, fontcolor=#202124, fillcolor=#F1F3F4] start->intermediate + Nucleophilic Attack product Final Product (4-Anilinoquinazoline) + HCl intermediate->product - Elimination of Cl-

Caption: Simplified mechanism of the final S(N)Ar coupling step.

Detailed Protocol (General Example for Lapatinib Synthesis):

  • To a stirred slurry of this compound in a solvent like isopropanol or n-butanol, an equimolar amount of 3-chloro-4-(3-fluorobenzyloxy)aniline is added.[3]

  • The reaction mixture is heated to reflux (typically 80-120°C depending on the solvent) for 2-6 hours.

  • The reaction progress is monitored by HPLC or TLC. As the product forms, it often precipitates from the reaction mixture as its hydrochloride salt.

  • After completion, the mixture is cooled to room temperature, and the solid product is isolated by filtration.

  • The product is washed with the reaction solvent and then a non-polar solvent like hexanes or MTBE to remove impurities.

  • The isolated API salt can then be dried or processed further as required.

Expertise in Practice: The choice of solvent is critical; it must be polar enough to dissolve the reactants but allow the product salt to precipitate, driving the reaction to completion and simplifying purification (a principle known as reaction-induced crystallization).

Conclusion

This compound represents more than just a chemical intermediate; it is the product of rational design in medicinal chemistry. Its synthesis, while requiring careful execution, is robust and scalable. Understanding the causality behind each synthetic step—from precursor preparation to the final, activating chlorination—is paramount for any scientist working on the development of quinazoline-based kinase inhibitors. This guide has provided the foundational knowledge and actionable protocols necessary to master the synthesis and application of this pivotal molecular building block, enabling the continued advancement of targeted cancer therapies.

References

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  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). (2025). MDPI.
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A-Technical Guide on 4-Chloro-7-fluoro-6-methoxyquinazoline: A Core Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] Within this esteemed class of compounds, 4-Chloro-7-fluoro-6-methoxyquinazoline emerges as a highly versatile and valuable synthetic intermediate. Its strategic placement of reactive and modulating functional groups—a nucleophilically active C4-chloro substituent, an electron-withdrawing C7-fluoro atom, and a C6-methoxy group—makes it an ideal starting point for the synthesis of targeted therapeutics, particularly protein kinase inhibitors.[2] This guide provides an in-depth examination of its synthesis, chemical behavior, and strategic application in the development of novel pharmaceutical agents, grounded in established chemical principles and field-proven methodologies.

Physicochemical & Safety Profile

A comprehensive understanding of a synthetic intermediate's properties is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Core Properties of this compound

PropertyValueSource
CAS Number 159768-48-6[3][4]
Molecular Formula C₉H₆ClFN₂O[3]
Molecular Weight 212.61 g/mol [3]
Appearance Solid (form may vary)General Chemical Knowledge
Primary Hazard Irritant; May be harmful by ingestion and inhalation.[3]
Authoritative Safety Insights

As a chlorinated heterocyclic compound, this compound requires careful handling in a well-ventilated chemical fume hood.[3] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[3] The compound is incompatible with strong oxidizing agents, acids, and bases.[3] Under fire conditions, it may emit toxic fumes, including hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[3]

Synthesis of the Quinazoline Core: A Step-by-Step Protocol

The construction of the this compound core is a multi-step process that demands precision. The most common and logical pathway begins with a substituted anthranilic acid derivative, proceeding through cyclization and subsequent chlorination.

Step 1: Synthesis of 7-Fluoro-6-methoxyquinazolin-4(3H)-one (Precursor)

The foundational step is the creation of the quinazolinone ring system. This is typically achieved through the cyclization of an appropriately substituted aminobenzoic acid with a formylating agent.

  • Causality Behind Experimental Choices: The starting material, Methyl 2-amino-4-fluoro-5-methoxybenzoate , provides the necessary carbon and nitrogen framework with the correct substituent pattern.[5] Formamide serves a dual role as both a reactant (a source of the C2 carbon) and a solvent at high temperatures, driving the cyclization to completion.

Experimental Protocol: Precursor Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine Methyl 2-amino-4-fluoro-5-methoxybenzoate (1.0 eq) and formamide (approx. 10-15 volumes).

  • Cyclization: Heat the mixture to 180°C and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. The excess formamide is typically removed under high vacuum.

  • Isolation: The resulting residue is triturated with a non-polar solvent (e.g., diethyl ether) or dissolved in a minimal amount of a polar solvent and precipitated by adding water to yield the solid 7-fluoro-6-methoxyquinazolin-4(3H)-one, which is then collected by filtration and dried.

Step 2: Chlorination to Yield this compound

The conversion of the quinazolinone to the highly reactive 4-chloro derivative is the critical activation step.

  • Causality Behind Experimental Choices: Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are the reagents of choice for this transformation.[6] They effectively replace the hydroxyl group of the tautomeric form of the quinazolinone with a chlorine atom, converting it into an excellent leaving group for subsequent reactions. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction by forming the reactive Vilsmeier reagent in situ.[6]

Experimental Protocol: Chlorination

  • Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend 7-fluoro-6-methoxyquinazolin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, approx. 5-10 volumes).

  • Activation: Carefully add a catalytic amount of DMF (e.g., 0.05 eq).

  • Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure. Co-evaporation with an inert solvent like toluene helps remove residual traces.

  • Isolation: The resulting crude solid is carefully quenched by adding it to ice water or a cold aqueous sodium bicarbonate solution. The precipitate is then collected by filtration, washed thoroughly with water to remove any residual acid, and dried under vacuum to yield the target intermediate, this compound.

Diagram: Synthetic Workflow

SynthesisWorkflow A Methyl 2-amino-4-fluoro- 5-methoxybenzoate B 7-Fluoro-6-methoxyquinazolin- 4(3H)-one A->B C 7-Fluoro-6-methoxyquinazolin- 4(3H)-one D 4-Chloro-7-fluoro- 6-methoxyquinazoline C->D  POCl₃, cat. DMF, Reflux

Caption: Synthetic pathway for this compound.

The Chemistry of Activation: Reactivity at the C4 Position

The synthetic utility of this compound is dominated by the reactivity of the chlorine atom at the C4 position. This reactivity is governed by the principles of Nucleophilic Aromatic Substitution (SₙAr).

  • Mechanistic Rationale: The quinazoline ring system is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. This deficiency is most pronounced at the C2 and C4 positions. The attack of a nucleophile at the C4 carbon is kinetically favored, leading to the formation of a stabilized anionic intermediate known as a Meisenheimer complex.[7][8] Subsequent expulsion of the chloride ion, an excellent leaving group, restores the aromaticity of the ring and yields the substituted product.[7] DFT calculations on similar 2,4-dichloroquinazoline systems confirm that the C4 position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack than the C2 position.[1]

This predictable regioselectivity allows for the precise and controlled introduction of a wide array of functional groups, which is a critical advantage in drug design for building structure-activity relationships (SAR).[2]

Diagram: SₙAr Mechanism

Caption: Generalized Nucleophilic Aromatic Substitution (SₙAr) pathway.

Application in Kinase Inhibitor Synthesis: A Representative Protocol

The primary application of this intermediate is in the synthesis of kinase inhibitors. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of kinases like EGFR and VEGFR.[6][9] While blockbuster drugs like Gefitinib and Erlotinib use the closely related 4-chloro-6,7-dimethoxyquinazoline intermediate, the title compound serves as a crucial building block for developing novel inhibitors with potentially different selectivity profiles due to the C7-fluoro substituent.[6]

The following protocol demonstrates a representative SₙAr reaction, a cornerstone of building libraries of potential kinase inhibitors.[10]

Experimental Protocol: N-Arylation (Representative Reaction)

  • Reagents & Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or a THF/water mixture, add a substituted aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 eq).[10][11]

  • Reaction Conditions: The reaction can be performed under various conditions.

    • Conventional Heating: Stir the mixture at room temperature or heat to reflux (e.g., 60-80°C) for 1-4 hours.[11] The reaction often results in the precipitation of the hydrochloride salt of the product.

    • Microwave Irradiation: For accelerated synthesis, the mixture can be heated in a sealed microwave reactor (e.g., 100-120°C for 15-40 minutes), which can dramatically reduce reaction times.[10]

  • Work-up and Isolation:

    • Upon completion (monitored by TLC), cool the reaction mixture. If a precipitate has formed, it can be collected by filtration and washed with the reaction solvent (e.g., isopropanol) and then a non-polar solvent like diethyl ether.[11]

    • Alternatively, the reaction mixture can be diluted with water and neutralized with a base (e.g., NaHCO₃ solution). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel to yield the desired 4-anilinoquinazoline derivative.

Table 2: Representative Reaction Data Summary

Reaction StepStarting MaterialProductReagentsTypical Yield
Chlorination 7-Fluoro-6-methoxyquinazolin-4(3H)-oneThis compoundPOCl₃, cat. DMF>90% (crude)
N-Arylation This compound4-Anilinoquinazoline DerivativeSubstituted Aniline, Isopropanol70-98%[10][11]

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its synthesis is robust, and its chemical reactivity is predictable and highly favorable for the core tenets of medicinal chemistry. The activated C4 position provides a reliable handle for introducing molecular diversity, enabling the systematic exploration of structure-activity relationships. For drug development professionals engaged in the challenging field of kinase inhibitor design, this intermediate is not merely a starting material but a pivotal tool for crafting the next generation of targeted therapies.

References

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  • Al-Ostath, A., et al. (2024). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI.
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  • Al-Suhaimi, K. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. IntechOpen.
  • Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed.
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Topic: The Role of 4-Chloro-7-fluoro-6-methoxyquinazoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile framework for a multitude of biologically active compounds.[1][2][3][4] Among its many derivatives, 4-Chloro-7-fluoro-6-methoxyquinazoline has emerged as a critical building block, particularly in the synthesis of targeted anticancer agents. This technical guide provides an in-depth analysis of this specific quinazoline intermediate, detailing its structural significance, synthesis, and pivotal role in the development of potent kinase inhibitors. We will explore the causality behind its design, provide detailed experimental methodologies, and contextualize its application within key cellular signaling pathways.

The Quinazoline Core: A Privileged Scaffold in Drug Discovery

The fusion of a benzene ring and a pyrimidine ring gives rise to the quinazoline heterocycle, a structure that has been extensively explored in pharmaceutical research.[1][2] Its rigid, planar nature and the presence of multiple hydrogen bond donors and acceptors make it an ideal pharmacophore for interacting with a wide range of biological targets. The true power of the quinazoline core lies in its synthetic tractability, allowing for precise modifications at various positions to optimize potency, selectivity, and pharmacokinetic profiles.

This versatility has led to the successful development of numerous FDA-approved drugs, particularly in oncology. Agents like Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®) are all potent tyrosine kinase inhibitors (TKIs) built upon a 4-anilinoquinazoline framework.[3][5][6][7] These drugs have revolutionized the treatment of specific cancers by targeting the dysregulated signaling pathways that drive tumor growth and survival.[8][9]

Deconstructing the Core: this compound

The specific intermediate, this compound, is not a random collection of atoms; each substituent is deliberately placed to serve a distinct and synergistic purpose in drug design.

The Strategic Importance of Each Substituent
  • 4-Chloro Group: This is the molecule's primary reactive handle. The chlorine atom at the C4 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[10] This allows medicinal chemists to readily introduce a variety of amine-containing side chains, most commonly substituted anilines. This reaction is the linchpin in creating the final drug molecule, as the aniline moiety is crucial for binding within the hydrophobic pocket of the target kinase and dictating inhibitor selectivity.[7][8]

  • 6-Methoxy Group: The methoxy group at the C6 position is a key modulator of the molecule's electronic and physical properties. It often enhances the binding affinity of the final compound by forming critical hydrogen bonds with residues in the ATP-binding pocket of the target kinase. Furthermore, it can improve the solubility and overall pharmacokinetic profile of the drug.

  • 7-Fluoro Group: The fluorine atom at the C7 position serves multiple functions. As a bioisostere of a hydrogen atom, it has a minimal steric footprint but significantly alters the electronic properties of the benzene ring. Its strong electron-withdrawing nature can enhance the reactivity of the C4 position for the crucial SNAr reaction. Moreover, fluorine substitution is a well-established strategy to block potential sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the final drug molecule.

Synthesis of the Key Intermediate

The reliable and scalable synthesis of this compound is fundamental to its utility. The process typically involves a two-step sequence: cyclization to form the quinazolinone core, followed by chlorination.

Experimental Protocol: A Representative Synthesis

Objective: To synthesize this compound from 2-amino-4-fluoro-5-methoxybenzoic acid.

Step 1: Cyclization to 7-fluoro-6-methoxyquinazolin-4(3H)-one

  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-fluoro-5-methoxybenzoic acid (1.0 eq).

  • Add an excess of formamide (approx. 10-15 eq).

  • Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield the quinazolinone intermediate.

Step 2: Chlorination to this compound

  • Suspend the dried 7-fluoro-6-methoxyquinazolin-4(3H)-one (1.0 eq) in a suitable solvent such as toluene or a mixture of phosphoryl chloride and an inert solvent.

  • Add phosphoryl chloride (POCl₃, 3-5 eq) to the suspension.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.

  • Cautiously quench the residue by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Application in Targeted Therapy: EGFR Kinase Inhibitors

The primary application of this quinazoline intermediate is in the synthesis of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[5][6][11] EGFR is a transmembrane protein that plays a vital role in regulating cell growth and proliferation.[8][11] In many cancers, such as non-small cell lung cancer (NSCLC), EGFR is mutated or overexpressed, leading to uncontrolled cell division.[5][9]

Quinazoline-based inhibitors function as ATP-competitive inhibitors. The quinazoline core structure mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site in the EGFR kinase domain. The nitrogen atoms (N1 and N3) of the quinazoline ring form crucial hydrogen bonds with the "hinge region" of the kinase, anchoring the inhibitor in place and preventing ATP from binding, thereby shutting down the downstream signaling cascade.

EGFR_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR P_EGFR Active EGFR (Phosphorylated) EGFR->P_EGFR ATP ATP ATP->P_EGFR Quinazoline_Inhibitor 4-Anilinoquinazoline Inhibitor Quinazoline_Inhibitor->EGFR Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) P_EGFR->Downstream Proliferation Tumor Cell Proliferation, Survival, & Angiogenesis Downstream->Proliferation

Caption: Competitive inhibition of the EGFR signaling pathway by a 4-anilinoquinazoline-based drug.

Structure-Activity Relationship (SAR) Insights

Decades of research have established a clear structure-activity relationship for 4-anilinoquinazoline-based EGFR inhibitors.[5][12][13] The this compound core provides an ideal platform to leverage these insights.

Position on Quinazoline CoreTypical SubstituentRole in Biological Activity
C4 Substituted AnilinesPrimary determinant of target specificity and potency. The aniline ring occupies a hydrophobic pocket near the ATP-binding site. Substitutions on this ring fine-tune binding interactions.[8][13]
C6 Methoxy, Ethoxy, etc.Enhances potency and modulates solubility. Often forms key hydrogen bonds or other favorable interactions within the active site.
C7 Fluoro, Methoxy, Solubilizing ChainsModulates pharmacokinetics and binding affinity. Can increase metabolic stability (e.g., fluoro group) or improve solubility and cell permeability (e.g., morpholinoalkoxy chains).[5][11]

Table 1. Summary of Structure-Activity Relationships for 4-Anilinoquinazoline EGFR Inhibitors.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a product of rational drug design that embodies key principles of medicinal chemistry. Its strategically placed functional groups provide a synthetically accessible and highly versatile scaffold for the construction of potent and selective kinase inhibitors. Its role in the development of EGFR inhibitors has been pivotal, leading to therapies that have significantly improved patient outcomes in oncology.

Future research will continue to leverage this and similar quinazoline scaffolds to address new challenges. This includes designing next-generation inhibitors to overcome acquired drug resistance (e.g., targeting mutations like T790M and C797S in EGFR) and adapting the core structure to target other clinically relevant kinases, extending its therapeutic impact far beyond its original applications.[8][14]

References

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The Ascendancy of 4-Chloro-7-fluoro-6-methoxyquinazoline Derivatives in Oncology: A Technical Guide to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold has firmly established itself as a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents. This technical guide delves into the profound biological potential of derivatives originating from the highly versatile intermediate, 4-Chloro-7-fluoro-6-methoxyquinazoline . We will navigate the synthetic pathways, explore the intricate structure-activity relationships (SAR), and elucidate the mechanisms of action that position these compounds as potent inhibitors of key oncogenic signaling pathways. This document serves as a comprehensive resource, providing not only theoretical insights but also actionable experimental protocols for the evaluation of this promising class of molecules.

The Strategic Importance of the this compound Core

The selection of a core scaffold is a critical decision in drug discovery, dictating the foundational interactions with biological targets and providing a framework for synthetic elaboration. The this compound moiety is a privileged structure for several compelling reasons:

  • The Quinazoline Nucleus: This bicyclic heterocycle is a bioisostere of adenine, enabling it to competitively bind to the ATP-binding sites of a multitude of kinases, a class of enzymes frequently dysregulated in cancer.[1]

  • The 4-Chloro Position: The chlorine atom at the C4 position serves as an excellent leaving group, facilitating nucleophilic aromatic substitution. This allows for the facile introduction of various amine-containing side chains, most notably anilines, which are crucial for potent kinase inhibition.[2]

  • The 6-Methoxy and 7-Fluoro Substituents: These groups on the benzene ring of the quinazoline core play a pivotal role in modulating the electronic properties and binding affinity of the derivatives. The electron-donating methoxy group and the electron-withdrawing fluorine atom can influence the pKa of the quinazoline nitrogen atoms, which are key for hydrogen bonding interactions within the kinase hinge region.[1]

This strategic combination of features makes this compound an ideal starting point for the synthesis of a diverse library of targeted inhibitors.

Synthetic Trajectory: From Core to Candidate

The primary synthetic route to biologically active derivatives involves the reaction of this compound with a variety of substituted anilines. This nucleophilic substitution reaction is typically carried out in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), often in the presence of an acid catalyst.[2][3]

A generalized synthetic scheme is presented below:

G start This compound product 4-Anilino-7-fluoro-6-methoxyquinazoline Derivative start->product aniline Substituted Aniline (R-NH2) aniline->product conditions Solvent (e.g., Isopropanol) Acid Catalyst (e.g., HCl) conditions->product Nucleophilic Aromatic Substitution G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cytotoxicity Cytotoxicity Assay (e.g., MTT) western_blot Western Blot Analysis (Phospho-protein levels) cytotoxicity->western_blot kinase_assay Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) kinase_assay->western_blot xenograft Xenograft Model (e.g., Nude Mice) western_blot->xenograft efficacy Antitumor Efficacy (Tumor Growth Inhibition) xenograft->efficacy toxicity Toxicity Assessment (Body Weight, Histopathology) xenograft->toxicity synthesis Synthesis of Quinazoline Derivatives synthesis->cytotoxicity synthesis->kinase_assay

Caption: Experimental workflow for evaluating quinazoline derivatives.

Mechanism of Action: Delineating the Signaling Cascades

The anticancer effects of this compound derivatives are mediated through the inhibition of the EGFR and VEGFR signaling pathways.

EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2 and Shc. This triggers downstream cascades, including the RAS/RAF/MEK/ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth. [4][5]By inhibiting EGFR phosphorylation, these quinazoline derivatives effectively shut down these pro-tumorigenic signals.

VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 initiates a similar cascade of autophosphorylation and downstream signaling, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways stimulate endothelial cell proliferation, migration, and survival, leading to angiogenesis. [6][4][7]Inhibition of VEGFR-2 by quinazoline derivatives disrupts these processes, thereby starving the tumor of its essential blood supply.

G cluster_egfr EGFR Signaling cluster_vegfr VEGFR-2 Signaling egf EGF egfr EGFR egf->egfr ras_raf RAS/RAF/MEK/ERK (MAPK Pathway) egfr->ras_raf pi3k_akt PI3K/AKT/mTOR Pathway egfr->pi3k_akt proliferation Cell Proliferation, Survival, Growth ras_raf->proliferation pi3k_akt->proliferation vegf VEGF vegfr VEGFR-2 vegf->vegfr plc PLCγ/PKC/MAPK Pathway vegfr->plc pi3k_akt2 PI3K/AKT Pathway vegfr->pi3k_akt2 angiogenesis Angiogenesis, Endothelial Cell Survival & Migration plc->angiogenesis pi3k_akt2->angiogenesis inhibitor 4-Anilino-7-fluoro- 6-methoxyquinazoline Derivative inhibitor->egfr Inhibits inhibitor->vegfr Inhibits

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.

Conclusion and Future Perspectives

Derivatives of this compound represent a highly promising class of anticancer agents with well-defined mechanisms of action. Their synthetic tractability, coupled with the profound impact of structural modifications on their biological activity, offers a fertile ground for further optimization. Future research should focus on the development of derivatives with enhanced selectivity for mutant forms of EGFR, which are often responsible for acquired resistance to first-generation inhibitors. Furthermore, the exploration of dual-target inhibitors that simultaneously modulate other key oncogenic pathways could lead to even more effective therapeutic strategies. The principles and protocols outlined in this guide provide a solid foundation for researchers to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv
  • Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. (URL: [Link])
  • Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. (URL: [Link])
  • Antitumor Efficacy Testing in Rodents. (URL: [Link])
  • In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. (URL: [Link])
  • A short review on synthetic strategies towards quinazoline based anticancer drugs. (URL: [Link])
  • '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. (URL: [Link])
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (URL: [Link])
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  • Validated preclinical xenograft models for in vivo efficacy testing of INDs. (URL: [Link])
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  • Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). (URL: [Link])
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Structure-activity relationship of 4-Chloro-7-fluoro-6-methoxyquinazoline analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Chloro-7-fluoro-6-methoxyquinazoline Analogs

Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Oncology

The quinazoline scaffold, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged structure" in medicinal chemistry.[1][2] Its remarkable versatility allows for extensive structural modifications, leading to a wide spectrum of pharmacological activities.[3][4][5] While its therapeutic applications are diverse, the most significant impact of the quinazoline core has been in the development of targeted anti-cancer agents, particularly protein kinase inhibitors.[6]

At the heart of many of these groundbreaking therapies lies the this compound core. This molecule is not merely a compound but a critical precursor and a versatile building block for synthesizing potent and selective kinase inhibitors.[7][8] The chlorine atom at the 4-position serves as a reactive handle for nucleophilic aromatic substitution, enabling the introduction of various functionalities to modulate biological activity.[7][9] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound analogs. We will explore the causality behind experimental choices in their design, detail the protocols for their evaluation, and synthesize the data to illuminate the path toward designing next-generation therapeutics.

The Strategic Importance of the Quinazoline Core in Kinase Inhibition

Protein kinases are crucial mediators of cellular signaling pathways that control cell growth, proliferation, and survival.[10] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[11] The quinazoline nucleus has proven to be an exceptional scaffold for targeting the ATP-binding site of various kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[12][13] The clinical success of FDA-approved quinazoline-based drugs such as Gefitinib (Iressa®), Erlotinib (Tarceva®), and Afatinib (Gilotrif®) underscores the therapeutic power of this scaffold in oncology.[1][13]

The general structure of these inhibitors features the quinazoline core which mimics the adenine ring of ATP, and a substituent at the C4-position that projects into the active site, conferring potency and selectivity. The specific substitutions at the 6 and 7-positions are crucial for fine-tuning the molecule's properties, including solubility, metabolic stability, and binding affinity.[9]

Synthetic Strategy: Building the Analog Library

The generation of a diverse library of analogs is predicated on a robust and flexible synthetic strategy. The primary route involves the nucleophilic aromatic substitution of the highly reactive chlorine atom at the C4 position of the quinazoline core with various substituted anilines or other nucleophiles.

A generalized synthetic scheme begins with the construction of the core itself, often starting from substituted anthranilic acids like 2-amino-4-fluorobenzoic acid.[14] This is followed by nitration and chlorination to yield the key 4-chloro-7-fluoro-6-nitroquinazoline intermediate. Subsequent methoxylation and reduction steps lead to the desired this compound scaffold, ready for diversification.

G cluster_0 Core Synthesis cluster_1 Analog Synthesis A 2-Amino-4-fluorobenzoic Acid B 7-Fluoro-4-hydroxyquinazoline A->B + Formamidine Acetate C 7-Fluoro-6-nitro-4-hydroxyquinazoline B->C Nitration D 4-Chloro-7-fluoro-6-nitroquinazoline C->D Chlorination (SOCl₂) E This compound D->E 1. Methoxylation 2. Reduction G Final Analog E->G F Substituted Aniline (R-NH₂) F->G Nucleophilic Aromatic Substitution

Caption: General Synthetic Workflow for Quinazoline Analogs.

Dissecting the Structure-Activity Relationship (SAR)

The potency and selectivity of this compound analogs are profoundly influenced by the nature and position of various substituents. The following sections break down the SAR at key positions of the quinazoline ring.

C4 Position: The Epicenter of Potency and Selectivity

The substitution of the C4-chloro group is the most critical modification for achieving potent kinase inhibition.[9] This position directly interacts with the hinge region of the kinase active site.

  • Anilino Moieties: The introduction of a substituted aniline ring at C4 is a hallmark of most potent EGFR inhibitors. This moiety occupies the hydrophobic pocket of the ATP-binding site.

  • Aniline Ring Substituents: The electronic and steric properties of substituents on the aniline ring are paramount.

    • Electron-Withdrawing Groups (EWGs): Small EWGs like chloro (-Cl) and fluoro (-F), particularly at the meta-position (3'-position) of the aniline ring, often enhance inhibitory activity.[9][13] For instance, a 3-chloro-4-fluorophenyl group at the C4 position has demonstrated high anticancer efficacy.[9]

    • Hydrophobic Groups: Small hydrophobic groups can also be beneficial. For example, a 3-ethynylphenylamino substituent has been shown to yield potent activity.[9]

    • Bulky Groups: Large, bulky substituents are generally detrimental to activity unless they are specifically designed to fit into an adjacent pocket, such as the "back pocket" accessible in certain kinase conformations.

C6 Position: The Modulator of Potency and Pharmacokinetics

The substituent at the C6 position plays a vital role in modulating the overall properties of the compound.

  • Methoxy Group (-OCH₃): The 6-methoxy group is a common feature in high-potency EGFR inhibitors like gefitinib. It is considered important for anchoring the molecule within the active site through hydrogen bonding interactions with key water molecules or residues.[9]

  • Solubilizing Groups: To improve pharmacokinetic properties, the 6-position can be modified with more complex side chains. Introducing groups containing morpholine or piperazine can enhance aqueous solubility and bioavailability.[15] These modifications can also be exploited to target other kinases.

C7 Position: Fine-Tuning Electronic Properties and Binding

The C7 position offers another handle for refining the molecule's activity profile.

  • Fluoro Group (-F): The 7-fluoro group influences the electron density of the quinazoline ring system, which can impact the pKa of the N1 nitrogen and its interaction with the kinase hinge region. Studies on related quinoline scaffolds have shown that the nature of the halogen at C7 significantly affects activity.[16]

  • Halogen Effects: In studies on 4-aminoquinolines, 7-iodo and 7-bromo analogs were found to be as active as their 7-chloro counterparts, while 7-fluoro and 7-trifluoromethyl analogs were generally less potent, especially against resistant strains.[16] This suggests that both steric bulk and electronic effects at this position are critical.

  • Alkoxy Groups: Replacing the fluoro group with longer alkyloxy chains can be a strategy for developing dual inhibitors, for example, targeting both EGFR and VEGFR-2.[9]

Quantitative Analysis: SAR in Numbers

The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of selected 4-anilinoquinazoline analogs, illustrating the impact of substitutions on their potency against various human cancer cell lines.

Compound IDC4-Aniline SubstitutionC6-SubstituentC7-SubstituentCell LineCancer TypeIC₅₀ (µM)Citation
Gefitinib 3-Chloro-4-fluorophenylMethoxyMethoxyA431Epidermoid Carcinoma0.02[13]
Erlotinib 3-EthynylphenylMethoxyMethoxyA431Epidermoid Carcinoma0.02[13]
Analog 1 3-Chloro-4-fluorophenylMethoxyFluoroH1975Lung Cancer (T790M)>10[13]
Analog 2 4-((3-ethynylphenyl)amino)MethoxyMethoxyHCT116Colon CancerPotent Activity[9]
Analog 3 PhenylMethoxyFluoroA549Lung Cancer1.54[3]
Analog 4 4-Bromo-2-nitrophenylAcetamidoHMCF-7Breast CancerPotent Activity[3]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.

Experimental Protocols for Biological Evaluation

Rigorous and reproducible biological evaluation is essential to validate SAR findings. The following are standard, detailed protocols for key in vitro assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.[11]

Objective: To determine the IC₅₀ of a quinazoline analog against a target kinase (e.g., EGFR).

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase-specific peptide substrate

  • ATP

  • Test compounds (quinazoline analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a control) to each well.

  • Add 2 µL of the kinase enzyme solution to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence of each well. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

G A Prepare Serial Dilution of Compound in DMSO B Add Compound to 384-well Plate A->B C Add Kinase Enzyme (Incubate 10 min) B->C D Add Substrate/ATP Mix (Incubate 60 min at 30°C) C->D E Add ADP-Glo™ Reagent (Incubate 40 min) D->E F Add Kinase Detection Reagent (Incubate 30 min) E->F G Measure Luminescence F->G H Calculate IC₅₀ G->H

Caption: Experimental Workflow for In Vitro Kinase Inhibition Assay.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxicity of compounds against cancer cell lines.[10]

Objective: To determine the IC₅₀ of a quinazoline analog against a chosen cancer cell line (e.g., A549).

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

G A Seed Cells in 96-well Plate B Incubate 24 hours A->B C Treat Cells with Serially Diluted Compound B->C D Incubate 72 hours C->D E Add MTT Reagent (Incubate 4 hours) D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC₅₀ G->H

Caption: Workflow for MTT Cell Proliferation Assay.

Mechanism of Action: Visualizing Pathway Inhibition

Quinazoline-based inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that drives cell proliferation.

G cluster_0 Cell Membrane cluster_1 Intracellular EGF EGF EGFR EGFR EGF->EGFR ATP ATP EGFR->ATP Binds ADP ADP ATP->ADP Phosphorylation P P Downstream Downstream Signaling (Ras-Raf-MAPK) ADP->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Quin Quinazoline Inhibitor Quin->EGFR Blocks

Caption: EGFR Signaling Pathway and Quinazoline Inhibition.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably fruitful starting point for the design of potent kinase inhibitors. The structure-activity relationship is well-defined, with the C4-anilino substituent being the primary driver of potency and selectivity, while modifications at the C6 and C7 positions are crucial for optimizing pharmacokinetic properties and fine-tuning activity. The insights gathered from decades of research on this scaffold continue to guide the development of novel anticancer agents.

Future efforts will likely focus on several key areas:

  • Overcoming Resistance: Designing analogs that are active against mutant forms of kinases (e.g., EGFR T790M) that confer resistance to first- and second-generation inhibitors.[13]

  • Dual/Multi-Targeted Inhibitors: Leveraging the SAR to design single molecules that can inhibit multiple key kinases involved in tumorigenesis and angiogenesis (e.g., EGFR and VEGFR).[3]

  • Covalent and Allosteric Inhibitors: Moving beyond ATP-competitive inhibition to develop irreversible (covalent) inhibitors or allosteric modulators that may offer improved selectivity and durability of response.[13]

  • Computational Modeling: Increasingly sophisticated quantitative structure-activity relationship (QSAR) and molecular docking studies will be employed to predict the activity of novel analogs before their synthesis, thereby accelerating the drug discovery process.[12][17][18]

By integrating the established SAR principles with modern drug design strategies, the this compound core will undoubtedly continue to be a source of innovative and effective therapies in the fight against cancer.

References

  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - Frontiers.
  • Cell-based Assays for Drug Discovery | Reaction Biology.
  • The Quinazoline Core: A Privileged Scaffold in Modern Drug Discovery - Benchchem.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI.
  • QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) - Atlantis Press.
  • Bioassays for anticancer activities - PubMed.
  • Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal.
  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC - PubMed Central.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016) - PubMed.
  • Immune cell-based screening assay for response to anticancer agents: a | PGPM.
  • Application Notes and Protocols for Kinase Inhibition Assays Using Furo[3,2-b]pyridin-3-ol Derivatives - Benchchem.
  • Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central.
  • Assay Development for Protein Kinase Enzymes - NCBI - NIH.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH.
  • Application Notes and Protocols for Kinase Activity Assays - Benchchem.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers.
  • Recent advances in the biological activity of quinazoline - ResearchGate.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) - ResearchGate.
  • A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6,7-dimethoxyquinazoline Analogs - Benchchem.
  • Quinoline as a Privileged Scaffold in Cancer Drug Discovery.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research.
  • In vitro kinase assay - Protocols.io.
  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl) - MDPI.
  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed.
  • 4-Chloro-7-fluoro-6-methoxyquinoline|CAS 25759-94-8 - Benchchem.
  • (PDF) Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine - ResearchGate.
  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | Synthetic Intermediate | MedChemExpress.
  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed.
  • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine - PubChem.
  • 4-chloro-7-fluoro-6-methoxyquinoline | 25759-94-8 | ABA75994 - Biosynth.
  • 4-Chloro-6,7-dimethoxyquinazoline synthesis - ChemicalBook.
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC - NIH.
  • CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents.
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI.

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An In-depth Technical Guide to the Assumed Safety and Hazards of 4-Chloro-7-fluoro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended to provide a comprehensive guide to the safe handling of 4-Chloro-7-fluoro-6-methoxyquinazoline. As of the date of this publication, a complete, verified Safety Data Sheet (SDS) for this specific compound (CAS No. 159768-48-6) is not publicly available. The following information is therefore a synthesis of data from structurally similar compounds. This guide operates on the precautionary principle, assuming the compound is hazardous until proven otherwise. The recommendations herein are based on the hazard profiles of related quinazoline and quinoline derivatives. All laboratory work should be preceded by a thorough risk assessment conducted by qualified personnel.

Compound Identification and Profile

  • Chemical Name: this compound

  • CAS Number: 159768-48-6

  • Molecular Formula: C₉H₆ClFN₂O

  • Molecular Weight: 212.61 g/mol

The quinazoline core is a common scaffold in medicinal chemistry, and its derivatives are investigated for a wide range of biological activities. The presence of a reactive chloro group at the 4-position, a fluoro group, and a methoxy group suggests that this compound is likely a synthetic intermediate in drug discovery and development.

Hazard Analysis Based on Structurally Related Analogs

To establish a presumptive hazard profile for this compound, an analysis of publicly available safety data for structurally related compounds was conducted. The primary hazards associated with similar chloro-quinazoline and chloro-quinoline derivatives consistently include:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1][3]

The following table summarizes the GHS hazard classifications for several related compounds, providing the basis for our conservative safety recommendations.

Compound NameCAS NumberGHS Hazard Classifications
4-Chloro-7-methoxyquinoline-6-carboxamide417721-36-9Acute Toxicity 4 (Oral), Skin Irritation 2, Serious Eye Irritation 2A, STOT SE 3 (Respiratory)[1]
4-Chloro-6,7-dimethoxyquinazoline13790-39-1Skin Irritation 2, Serious Eye Irritation 2[3][4]
4-Chloro-7-fluoro-6-nitroquinazoline162012-70-6Acute Toxicity 4 (Oral), Serious Eye Irritation 2[2]
4-Chloro-6-methoxyquinolin-7-ol205448-31-3Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritation 2, Serious Eye Irritation 2, STOT SE 3 (Respiratory)[5]

Based on this data, it is prudent to handle this compound as a compound that is, at a minimum, a skin and eye irritant, potentially harmful if ingested, and a respiratory tract irritant.

Presumptive Hazard Profile and GHS Classification

Until specific data becomes available, this compound should be handled as a substance with the following presumed GHS classification:

  • Pictogram:

    • GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Presumed Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Presumed Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

    • P264: Wash skin thoroughly after handling.[5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Experimental Protocols for Safe Handling

Engineering Controls

The primary defense against exposure is to handle this compound within a certified chemical fume hood.[4] The fume hood provides adequate ventilation to prevent the inhalation of dust or vapors and contains any potential spills. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[4] Gloves should be inspected for defects before use and changed immediately if contamination occurs. Always use proper glove removal technique to avoid skin contact.

  • Body Protection: A flame-retardant lab coat with long sleeves is required. For procedures with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: If work cannot be conducted in a fume hood or if aerosolization is significant, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[4]

PPE_Workflow cluster_Pre_Handling Pre-Handling Checks cluster_Donning_PPE PPE Donning Sequence cluster_Handling Handling Protocol RiskAssessment Conduct Risk Assessment VerifyFumeHood Verify Fume Hood Certification RiskAssessment->VerifyFumeHood LocateSafety Locate Eyewash/Shower VerifyFumeHood->LocateSafety LabCoat 1. Lab Coat LocateSafety->LabCoat Gloves 2. Gloves (Nitrile/Neoprene) LabCoat->Gloves Goggles 3. Safety Goggles Gloves->Goggles FaceShield 4. Face Shield (if splash risk) Goggles->FaceShield Respirator 5. Respirator (if required) FaceShield->Respirator WorkInHood Work Inside Fume Hood Respirator->WorkInHood AvoidDust Minimize Dust Generation WorkInHood->AvoidDust caption Fig. 1: PPE and Handling Workflow

Fig. 1: PPE and Handling Workflow

Storage and Handling Procedures
  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6][7] Recommended storage temperature is 2-8°C. Keep away from incompatible materials such as strong oxidizing agents.

  • Handling: Avoid all personal contact, including inhalation.[5] Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling.[5] Avoid the formation of dust and aerosols.

Emergency Procedures

First-Aid Measures
  • If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[8]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]

Accidental Release Measures
  • Minor Spills: Ensure adequate ventilation and wear appropriate PPE. For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[5]

  • Major Spills: Evacuate the area. Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains. Alert emergency services.[5]

Emergency_Response cluster_Exposure Personal Exposure cluster_Action Immediate Action cluster_FollowUp Follow-Up Inhalation Inhalation FreshAir Move to Fresh Air Inhalation->FreshAir SkinContact Skin Contact WashSkin Wash with Soap & Water SkinContact->WashSkin EyeContact Eye Contact RinseEyes Rinse Eyes (15 min) EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse Mouth Ingestion->RinseMouth MedicalAttention Seek Immediate Medical Attention FreshAir->MedicalAttention WashSkin->MedicalAttention if irritation persists RinseEyes->MedicalAttention RinseMouth->MedicalAttention caption Fig. 2: First-Aid Response Logic

Fig. 2: First-Aid Response Logic

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the material to be released into the environment.

Conclusion

While this compound is a valuable compound in research and development, the lack of specific safety data necessitates a highly cautious approach. By treating it with the same level of care as its more hazardous known analogs, researchers can mitigate the risks of exposure. Adherence to stringent engineering controls, consistent use of appropriate PPE, and preparedness for emergency situations are paramount to ensuring a safe laboratory environment. This guide should be used as a component of a comprehensive, lab-specific safety protocol.

References

  • PubChem. (n.d.). 4-Chloro-7-methoxyquinoline-6-carboxamide. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Chloro-7-fluoro-6-nitroquinazoline. National Center for Biotechnology Information.

Sources

A Technical Guide to the Synthesis of 4-Chloro-7-fluoro-6-methoxyquinazoline: A Cornerstone Intermediate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Within this important class of heterocycles, 4-Chloro-7-fluoro-6-methoxyquinazoline stands out as a pivotal intermediate. Its strategic importance lies in its role as a key building block for several U.S. FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as gefitinib and afatinib, which are instrumental in the treatment of non-small cell lung cancer.[3][4] The precise arrangement of its substituents—a reactive chloro group at the 4-position for subsequent nucleophilic substitution, and the fluoro and methoxy groups for modulating electronic properties and target binding—makes its efficient synthesis a topic of significant interest for researchers in drug discovery and process chemistry.

This technical guide provides an in-depth analysis of the prevalent synthetic strategies for this compound. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, the rationale behind procedural choices, and provide detailed, field-proven protocols to ensure reproducibility and success.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals a robust and widely adopted two-stage strategy. The primary disconnection occurs at the C4-Cl bond, identifying the corresponding quinazolinone, 7-fluoro-6-methoxy-3,4-dihydroquinazolin-4-one (also known as 7-fluoro-6-methoxyquinazolin-4(3H)-one), as the immediate and critical precursor. This intermediate contains the core heterocyclic structure with the desired substitution pattern on the benzene ring.

Further disconnection of the quinazolinone precursor breaks the pyrimidine ring, leading back to a suitably substituted anthranilic acid derivative, specifically 2-amino-4-fluoro-5-methoxybenzoic acid , and a one-carbon source, typically formamide or a related reagent. This approach is advantageous as it builds the complex heterocyclic core from relatively simple and often commercially available starting materials.

G Target This compound Quinazolinone 7-Fluoro-6-methoxyquinazolin-4(3H)-one Target->Quinazolinone C4-Cl Disconnection (Chlorination) Anthranilic_Acid 2-Amino-4-fluoro-5-methoxybenzoic acid + C1 Source (e.g., Formamide) Quinazolinone->Anthranilic_Acid Pyrimidine Ring Disconnection (Cyclocondensation)

Caption: Retrosynthetic analysis of this compound.

Part 2: Synthesis of the Key Intermediate: 7-Fluoro-6-methoxyquinazolin-4(3H)-one

The construction of the quinazolinone ring system is the foundational stage of the synthesis. The most common and reliable method involves the cyclocondensation of 2-amino-4-fluoro-5-methoxybenzoic acid with a source of formic acid.

Causality Behind Experimental Choices:

  • Starting Material: 2-amino-4-fluoro-5-methoxybenzoic acid provides the necessary atoms and substitution pattern for the benzene portion of the quinazoline ring. The ortho-disposed amine and carboxylic acid groups are perfectly positioned for cyclization.

  • C1 Reagent: Formamide is a widely used reagent for this transformation. It serves a dual purpose: it acts as a solvent and as the source of the C2 carbon and N3 nitrogen of the quinazolinone ring. Alternatively, formamidine acetate can be used, often in a high-boiling solvent like ethylene glycol monomethyl ether, which can lead to cleaner reactions and higher yields.[5]

  • Reaction Conditions: The reaction is typically conducted at high temperatures (120-180 °C). This is necessary to drive the condensation and subsequent dehydration/cyclization, which forms the stable heterocyclic ring. The reaction proceeds via an initial formation of the N-formyl derivative of the anthranilic acid, which then undergoes intramolecular cyclization and dehydration.

Detailed Experimental Protocol 1: Synthesis of 7-Fluoro-6-methoxyquinazolin-4(3H)-one

This protocol is a synthesized representation based on established chemical principles and analogous procedures found in the literature.[5]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-fluoro-5-methoxybenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of formamide (approx. 10-15 volumes).

  • Heating: Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the formamide solution.

  • Isolation: Pour the cooled reaction mixture into cold water with stirring. Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with water, followed by a cold, non-polar solvent like diethyl ether or hexane to remove residual impurities. Dry the solid under vacuum to yield 7-fluoro-6-methoxyquinazolin-4(3H)-one as a solid. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol or isopropanol if necessary.

Part 3: Chlorination: The Critical Conversion to the Target Molecule

The conversion of the 4-oxo group of the quinazolinone to the 4-chloro group is a critical step that activates the molecule for subsequent nucleophilic substitution reactions, which are common in the synthesis of kinase inhibitors.

Causality Behind Experimental Choices:

  • Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective choice for this transformation.[5] It reacts with the tautomeric 4-hydroxy form of the quinazolinone. Phosphorus oxychloride (POCl₃) is another widely used reagent that performs the same function, often in a high-boiling solvent like toluene or neat.[6]

  • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is frequently added. DMF reacts with thionyl chloride or POCl₃ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a more potent electrophile and facilitates the chlorination reaction, often allowing for milder reaction conditions.

  • Solvent and Temperature: The reaction is typically performed in an inert, high-boiling solvent such as toluene, or neat in an excess of the chlorinating agent. Heating is required to drive the reaction to completion. A typical temperature range is 80-110 °C.

  • Self-Validating System: The protocol must be conducted under strictly anhydrous conditions, as the chlorinating agents react violently with water. The workup procedure is also critical; it involves carefully quenching the excess chlorinating agent with ice water, followed by neutralization and extraction.

G cluster_0 Stage 1: Quinazolinone Formation cluster_1 Stage 2: Chlorination A 2-Amino-4-fluoro-5-methoxybenzoic acid B 7-Fluoro-6-methoxyquinazolin-4(3H)-one A->B Formamide, Δ (150-160°C) C 7-Fluoro-6-methoxyquinazolin-4(3H)-one D This compound C->D SOCl₂ or POCl₃, cat. DMF, Δ (80-110°C)

Sources

An In-depth Technical Guide to the Core Intermediates in Lapatinib Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lapatinib, a potent dual tyrosine kinase inhibitor, represents a significant advancement in the targeted therapy of HER2-positive breast cancer. Its complex molecular architecture necessitates a sophisticated and meticulously controlled synthetic strategy. This in-depth technical guide provides a comprehensive exploration of the key intermediates that form the backbone of Lapatinib's synthesis. We will dissect the strategic selection of these intermediates, elucidate their individual synthetic pathways with detailed experimental protocols, and analyze the critical chemical transformations that lead to the final active pharmaceutical ingredient (API). This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a granular view of the chemistry underpinning this important therapeutic agent.

Strategic Overview of Lapatinib Synthesis

The synthesis of Lapatinib is a multi-step process that hinges on the strategic construction of a substituted quinazoline core, followed by the introduction of a functionalized side chain. The overall synthetic approach is designed for efficiency, scalability, and control over stereochemistry and purity. The key disconnections in the retrosynthetic analysis of Lapatinib reveal a convergent strategy, where major fragments of the molecule are synthesized independently before being coupled in the final stages.

The primary synthetic route can be broadly categorized into three key phases:

  • Construction of the Quinazoline Core: This involves the synthesis of a highly functionalized quinazoline scaffold, which serves as the central anchor for the molecule.

  • Preparation of the Aniline Side Chain: The synthesis of the substituted aniline component is crucial for the molecule's interaction with the kinase domain.

  • Coupling and Final Functionalization: The quinazoline core and the aniline side chain are coupled, followed by the introduction of the solubilizing side chain to complete the synthesis of Lapatinib.

This guide will now delve into the detailed synthesis of the pivotal intermediates in each of these phases.

Diagram 1: Overall Retrosynthetic Strategy for Lapatinib

G Lapatinib Lapatinib Intermediate2 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde Lapatinib->Intermediate2 Reductive Amination Intermediate10 2-(Methylsulfonyl)ethylamine Lapatinib->Intermediate10 Intermediate1 N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)- 6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine Intermediate3 N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine Intermediate2->Intermediate3 Suzuki Coupling Intermediate9 5-Formyl-2-furylboronic acid Intermediate2->Intermediate9 Intermediate4 4-Chloro-6-iodoquinazoline Intermediate3->Intermediate4 Nucleophilic Aromatic Substitution Intermediate8 3-Chloro-4-((3-fluorobenzyl)oxy)aniline Intermediate3->Intermediate8 Intermediate5 6-Iodoquinazolin-4-one Intermediate4->Intermediate5 Chlorination Intermediate6 2-Amino-5-iodobenzoic acid Intermediate5->Intermediate6 Cyclization Intermediate7 Anthranilic acid Intermediate6->Intermediate7 Iodination

Caption: Retrosynthetic analysis of Lapatinib highlighting the key intermediates.

Synthesis of the Quinazoline Core: A Step-by-Step Approach

The 4-anilinoquinazoline scaffold is a privileged structure in kinase inhibitor design, and in Lapatinib, it is the 6-iodo-substituted quinazoline that serves as the key building block. The synthesis of this core intermediate begins with a readily available starting material, anthranilic acid.

Intermediate 1: 2-Amino-5-iodobenzoic acid

The journey to the quinazoline core commences with the iodination of anthranilic acid. This transformation is crucial as the iodine atom at the 6-position of the eventual quinazoline ring serves as a handle for a subsequent palladium-catalyzed cross-coupling reaction.

Rationale for Iodination: The iodo-substituent is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, facilitating the efficient formation of a carbon-carbon bond to introduce the furan ring later in the synthesis.

Experimental Protocol: Synthesis of 2-Amino-5-iodobenzoic acid [1][2]

  • Diazotization: In a round-bottom flask, dissolve anthranilic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Iodination: In a separate flask, dissolve potassium iodide (1.1 eq) in water. Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen gas ceases.

  • Cool the mixture and collect the precipitated 2-amino-5-iodobenzoic acid by filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the purified product.

ParameterValueReference
Starting MaterialAnthranilic acid[1][3]
Key ReagentsSodium nitrite, Potassium iodide, HCl[1]
Reaction TypeSandmeyer Reaction[2]
Typical Yield75-85%
Intermediate 2: 6-Iodoquinazolin-4-one

The synthesized 2-amino-5-iodobenzoic acid is then cyclized to form the quinazolinone ring. This is a critical step in building the core heterocyclic structure of Lapatinib.

Experimental Protocol: Synthesis of 6-Iodoquinazolin-4-one [4][5][6]

  • Reaction Setup: In a flask equipped with a reflux condenser, add 2-amino-5-iodobenzoic acid (1.0 eq) and an excess of formamide.

  • Cyclization: Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring.

  • Collect the precipitated solid by filtration.

  • Wash the solid thoroughly with water to remove any residual formamide.

  • Dry the product under vacuum to yield 6-iodoquinazolin-4-one.

ParameterValueReference
Starting Material2-Amino-5-iodobenzoic acid[4]
Key ReagentFormamide[5][6]
Reaction TypeCondensation/Cyclization[4]
Typical Yield90-95%[6]
Intermediate 3: 4-Chloro-6-iodoquinazoline

The hydroxyl group at the 4-position of the quinazolinone ring is then converted to a chloro group. This transformation is essential as the chlorine atom acts as a leaving group in the subsequent nucleophilic aromatic substitution reaction with the aniline side chain.[7]

Rationale for Chlorination: The chloro group at the 4-position is highly activated towards nucleophilic displacement, allowing for the efficient coupling with the aniline fragment under relatively mild conditions. The iodo group at the 6-position remains intact for the subsequent Suzuki coupling.[7]

Experimental Protocol: Synthesis of 4-Chloro-6-iodoquinazoline

  • Reaction Setup: To a suspension of 6-iodoquinazolin-4-one (1.0 eq) in an inert solvent such as toluene, add a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

  • Chlorination: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and carefully quench the excess chlorinating agent by slowly adding it to ice-water.

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-6-iodoquinazoline.

ParameterValue
Starting Material6-Iodoquinazolin-4-one
Key ReagentsThionyl chloride or Phosphorus oxychloride, DMF (cat.)
Reaction TypeChlorination
Typical Yield85-95%

Diagram 2: Synthesis of the Quinazoline Core

G cluster_0 Quinazoline Core Synthesis Anthranilic_acid Anthranilic acid Intermediate1 2-Amino-5-iodobenzoic acid Anthranilic_acid->Intermediate1 Iodination (NaNO₂, KI, HCl) Intermediate2 6-Iodoquinazolin-4-one Intermediate1->Intermediate2 Cyclization (Formamide, Heat) Intermediate3 4-Chloro-6-iodoquinazoline Intermediate2->Intermediate3 Chlorination (SOCl₂ or POCl₃)

Caption: Synthetic pathway to the key intermediate 4-chloro-6-iodoquinazoline.

Preparation of the Aniline and Furan Intermediates

Concurrently with the synthesis of the quinazoline core, the other key fragments of Lapatinib are prepared.

Intermediate 4: 3-Chloro-4-((3-fluorobenzyl)oxy)aniline

This aniline derivative provides the crucial interactions with the ATP binding pocket of the EGFR/HER2 kinases. Its synthesis involves the protection of a hydroxyl group followed by the reduction of a nitro group.

Experimental Protocol: Synthesis of 3-Chloro-4-((3-fluorobenzyl)oxy)aniline

  • Etherification: To a solution of 2-chloro-4-nitrophenol (1.0 eq) in a suitable solvent like acetone or DMF, add a base such as potassium carbonate (K₂CO₃).

  • Add 3-fluorobenzyl bromide or chloride (1.1 eq) and heat the mixture to reflux for several hours.

  • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The crude product, 2-chloro-1-((3-fluorobenzyl)oxy)-4-nitrobenzene, can be purified by recrystallization.

  • Nitro Reduction: Dissolve the nitro compound in a solvent mixture like ethanol/water.

  • Add a reducing agent such as iron powder in the presence of an acid (e.g., ammonium chloride or acetic acid), or perform catalytic hydrogenation using a catalyst like Pd/C.

  • Heat the reaction mixture to reflux until the reduction is complete.

  • Filter the reaction mixture to remove the catalyst or iron salts.

  • Concentrate the filtrate and extract the product into an organic solvent.

  • Wash, dry, and concentrate the organic layer to obtain 3-chloro-4-((3-fluorobenzyl)oxy)aniline.

ParameterValue
Starting Material2-Chloro-4-nitrophenol
Key Reagents3-Fluorobenzyl bromide, K₂CO₃, Fe/NH₄Cl or Pd/C, H₂
Reaction TypeWilliamson Ether Synthesis, Nitro Reduction
Typical Yield80-90% (over two steps)
Intermediate 5: 5-Formyl-2-furylboronic acid

This boronic acid derivative is essential for the Suzuki coupling reaction to introduce the furan ring onto the quinazoline core. It is typically prepared from commercially available 2-furaldehyde.

Assembly of the Lapatinib Molecule

With the key intermediates in hand, the final stages of the synthesis involve coupling these fragments and introducing the side chain.

Coupling of the Quinazoline Core and Aniline Side Chain

This step involves a nucleophilic aromatic substitution reaction between 4-chloro-6-iodoquinazoline and 3-chloro-4-((3-fluorobenzyl)oxy)aniline to form an important precursor.

Experimental Protocol: Synthesis of N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine [8][9][10][11]

  • Reaction Setup: In a suitable solvent such as isopropanol or acetonitrile, dissolve 4-chloro-6-iodoquinazoline (1.0 eq) and 3-chloro-4-((3-fluorobenzyl)oxy)aniline (1.1 eq).

  • Coupling Reaction: Heat the reaction mixture to reflux for several hours. The reaction can be monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture. The product often precipitates out of the solution.

  • Collect the solid by filtration and wash with a cold solvent to remove any unreacted starting materials.

  • The product, N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine, can be further purified by recrystallization if necessary.[9][10][11]

Suzuki Coupling to Introduce the Furan Moiety

The iodo group on the quinazoline ring is then utilized in a Suzuki coupling reaction with 5-formyl-2-furylboronic acid to introduce the furan-2-carbaldehyde group.

Rationale for Suzuki Coupling: The Suzuki coupling is a robust and versatile C-C bond-forming reaction with high functional group tolerance, making it ideal for complex molecule synthesis. It proceeds under relatively mild conditions and with high yields.[12][13]

Experimental Protocol: Synthesis of 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde

  • Reaction Setup: In a reaction vessel, combine N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine (1.0 eq), 5-formyl-2-furylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., potassium carbonate or sodium carbonate).

  • Coupling Reaction: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) and heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to reflux for several hours.

  • Work-up: After the reaction is complete, cool the mixture and partition between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aldehyde.

Final Reductive Amination

The final step in the synthesis of Lapatinib is the reductive amination of the aldehyde with 2-(methylsulfonyl)ethylamine to install the solubilizing side chain.

Experimental Protocol: Synthesis of Lapatinib [14]

  • Reaction Setup: Dissolve 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde (1.0 eq) and 2-(methylsulfonyl)ethylamine (1.2 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

  • Reductive Amination: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) to the reaction mixture. Stir at room temperature for several hours until the reaction is complete.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Lapatinib.

  • The crude product can be purified by crystallization, often as the ditosylate salt, to yield the final API with high purity.[7][12][15][16][17]

Diagram 3: Final Assembly of Lapatinib

G cluster_1 Lapatinib Final Assembly Intermediate3 N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)- 6-iodoquinazolin-4-amine Intermediate2 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde Intermediate3->Intermediate2 Suzuki Coupling (5-Formyl-2-furylboronic acid, Pd catalyst) Lapatinib Lapatinib Intermediate2->Lapatinib Reductive Amination (2-(Methylsulfonyl)ethylamine, NaBH(OAc)₃)

Caption: The final coupling and functionalization steps in the synthesis of Lapatinib.

Conclusion

The synthesis of Lapatinib is a testament to the power of modern organic chemistry in constructing complex and life-saving therapeutic agents. This guide has provided a detailed examination of the key intermediates that are fundamental to its synthesis. By understanding the rationale behind the selection of each intermediate and the nuances of their preparation, researchers and drug development professionals can gain a deeper appreciation for the elegant and efficient synthetic strategies employed in the pharmaceutical industry. The robust and scalable nature of these synthetic routes ensures the continued availability of this vital medication for patients in need.

References

  • Unexpected Single Crystal Growth Induced by a Wire and New Crystalline Structures of Lapatinib.
  • Process for the preparation of lapatinib ditosylate monohydrate by means of an improved crystallization procedure.
  • PROCESS FOR THE PREPARATION OF LAPATINIB DITOSYLATE MONOHYDRATE BY MEANS OF AN IMPROVED CRYSTALLIZATION PROCEDURE.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. (2022-12-27). [Link]
  • Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid). Scribd. [Link]
  • The Chemistry Behind Lapatinib: An Intermediate's Role. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • Reaction mechanism of anthranilic acid to o-iodobenzoic acid. Brainly.in. (2019-09-16). [Link]
  • Preparation of 2-iodobenzoic acid. Texium. (2018-03-21). [Link]
  • Synthesis of Heterocycles from Anthranilic acid and its Deriv
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amin
  • One-pot reductive cyclization to antitumor quinazoline precursors.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. (1996-05-31). [Link]
  • Preparation method of lapatinib intermediate and analogues thereof.
  • Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid.
  • 4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo-. PubChem. [Link]
  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]
  • N-(4-((3-Fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine.

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Methodological & Application

Application Notes and Protocols: A Validated Synthesis of 4-Chloro-7-fluoro-6-methoxyquinazoline from 2-amino-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 4-Chloro-7-fluoro-6-methoxyquinazoline, a critical building block in contemporary medicinal chemistry and drug development. The protocol outlines a robust, multi-step pathway commencing from the readily available starting material, 2-amino-4-fluorobenzoic acid. Each stage of the synthesis—from the initial cyclization to form the quinazolinone core, through successive aromatic functionalizations, to the final critical chlorination—is detailed with both procedural steps and mechanistic insights. This guide is designed for researchers and professionals in organic synthesis and pharmaceutical development, offering a validated methodology to ensure reproducibility and high yield of this valuable intermediate.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[2] Specifically, 4-substituted quinazolines are pivotal intermediates in the synthesis of targeted cancer therapies, most notably as tyrosine kinase inhibitors (TKIs).[3] The title compound, this compound, provides a reactive "handle" at the 4-position for nucleophilic substitution, making it an ideal precursor for creating libraries of potential drug candidates.[4]

This guide details a logical and validated synthetic sequence, transforming a simple anthranilic acid derivative into a highly functionalized heterocyclic intermediate, ready for use in drug discovery programs.

Overall Synthetic Strategy and Workflow

The synthesis of this compound from 2-amino-4-fluorobenzoic acid is not a single transformation but a strategic sequence of five distinct chemical operations. The chosen pathway is designed to build complexity methodically, ensuring high regioselectivity and yield at each step.

The core logic is as follows:

  • Ring Formation: First, the quinazolinone skeleton is constructed via the Niementowski reaction, a classic and reliable method for cyclizing anthranilic acids.[5][6]

  • Ring Functionalization (Nitration): With the core established, we introduce a nitro group. This is a key step, as the nitro group is a versatile precursor to other functionalities. It is introduced at the C6 position, directed by the existing ring structure.[7][8]

  • Functional Group Interconversion (Reduction): The nitro group is then reduced to a primary amine, which is a necessary precursor for the subsequent methoxylation step.

  • Functional Group Interconversion (Methoxylation): The amine is converted into a methoxy group via a Sandmeyer-type reaction, involving diazotization followed by decomposition in methanol.

  • Final Activation (Chlorination): The final step is the conversion of the C4-hydroxyl group of the quinazolinone tautomer into a highly reactive chloro group. This is arguably the most critical step, as it "activates" the molecule for subsequent coupling reactions. This transformation is typically performed last to avoid premature or undesired reactions of the chloro group during the earlier functionalization steps.

The complete workflow is visualized below.

G cluster_0 Synthesis Workflow A 2-Amino-4-fluorobenzoic Acid B Step 1: Cyclization (Niementowski Reaction) A->B Formamide C 7-Fluoroquinazolin-4(3H)-one B->C D Step 2: Nitration C->D HNO3 / H2SO4 E 7-Fluoro-6-nitroquinazolin-4(3H)-one D->E F Step 3: Reduction E->F SnCl2·2H2O G 6-Amino-7-fluoroquinazolin-4(3H)-one F->G H Step 4: Methoxylation (via Diazotization) G->H 1. NaNO2, H2SO4 2. MeOH, Cu(I) cat. I 7-Fluoro-6-methoxyquinazolin-4(3H)-one H->I J Step 5: Chlorination I->J SOCl2, DMF (cat.) K This compound (Final Product) J->K

Diagram 1: Overall synthetic workflow from starting material to final product.

Detailed Experimental Protocols

Protocol 3.1: Synthesis of 7-Fluoroquinazolin-4(3H)-one (Intermediate I)

This step employs the Niementowski quinazoline synthesis, where formamide serves as both the reagent, providing the C2 carbon of the quinazoline ring, and the solvent.[5][9] The reaction proceeds by initial formation of an N-formyl intermediate, followed by thermal cyclization and dehydration.

Reagent/MaterialM.W. ( g/mol )Amount (g)Moles (mmol)Molar Eq.
2-Amino-4-fluorobenzoic acid155.1215.51001.0
Formamide45.0445.0100010.0

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2-amino-4-fluorobenzoic acid (15.5 g, 100 mmol).

  • Add formamide (45.0 g, ~40 mL, 1000 mmol).

  • Heat the reaction mixture with stirring to 150-160 °C using an oil bath.

  • Maintain this temperature for 4 hours. Monitor the reaction progress by TLC (Ethyl Acetate:Hexane 7:3).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 400 mL of ice-cold water with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum at 60 °C to yield 7-fluoroquinazolin-4(3H)-one as an off-white solid.

Protocol 3.2: Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one (Intermediate II)

This is a standard electrophilic aromatic substitution. The quinazolinone ring is nitrated at the C6 position. The reaction must be performed at low temperature to control the exotherm and prevent side reactions.[7][8]

Reagent/MaterialM.W. ( g/mol )Amount (mL)Moles (mmol)Molar Eq.
7-Fluoroquinazolin-4(3H)-one164.1313.1 g801.0
Sulfuric Acid (98%)98.0865--
Nitric Acid (70%)63.016.41001.25

Procedure:

  • Carefully add concentrated sulfuric acid (65 mL) to a 250 mL round-bottom flask cooled in an ice-salt bath (0 to -5 °C).

  • With continuous stirring, add 7-fluoroquinazolin-4(3H)-one (13.1 g, 80 mmol) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Once all the solid has dissolved, slowly add concentrated nitric acid (6.4 mL, 100 mmol) dropwise via a dropping funnel, maintaining the internal temperature at or below 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 2 hours.

  • Very carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • A yellow precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Dry the product under vacuum to afford 7-fluoro-6-nitroquinazolin-4(3H)-one.

Protocol 3.3: Synthesis of 6-Amino-7-fluoroquinazolin-4(3H)-one (Intermediate III)

The nitro group is selectively reduced to an amine using tin(II) chloride dihydrate, a classic and effective method for this transformation that is tolerant of many other functional groups.

Reagent/MaterialM.W. ( g/mol )Amount (g)Moles (mmol)Molar Eq.
7-Fluoro-6-nitroquinazolin-4(3H)-one209.1312.5601.0
Tin(II) chloride dihydrate225.6340.61803.0
Ethanol (95%)-200 mL--

Procedure:

  • Suspend 7-fluoro-6-nitroquinazolin-4(3H)-one (12.5 g, 60 mmol) in ethanol (200 mL) in a 500 mL round-bottom flask.

  • Add tin(II) chloride dihydrate (40.6 g, 180 mmol) to the suspension.

  • Heat the mixture to reflux (approx. 80 °C) with stirring for 3 hours. The yellow suspension should turn into a clear solution.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Add 200 mL of water to the residue and cool the flask in an ice bath.

  • Slowly and carefully basify the mixture by adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8. Be cautious of gas evolution.

  • A precipitate will form. Filter the mixture and wash the solid with water.

  • The product is often retained in the tin salts. To recover, extract the entire solid/filtrate mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield 6-amino-7-fluoroquinazolin-4(3H)-one.

Protocol 3.4: Synthesis of 7-Fluoro-6-methoxyquinazolin-4(3H)-one (Intermediate IV)

This transformation proceeds via a diazonium salt intermediate. The aromatic amine is treated with a nitrite source in strong acid to form the diazonium salt, which is then thermally decomposed in methanol to yield the methoxy ether.

Reagent/MaterialM.W. ( g/mol )Amount (g)Moles (mmol)Molar Eq.
6-Amino-7-fluoroquinazolin-4(3H)-one179.159.0501.0
Sulfuric Acid (50% v/v)-50 mL--
Sodium Nitrite (NaNO₂)69.003.8551.1
Methanol32.04250 mL--

Procedure:

  • Dissolve 6-amino-7-fluoroquinazolin-4(3H)-one (9.0 g, 50 mmol) in 50% sulfuric acid (50 mL) in a 250 mL flask, cooling to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (3.8 g, 55 mmol) in 15 mL of cold water.

  • Add the sodium nitrite solution dropwise to the amine solution, keeping the temperature below 5 °C. Stir for 30 minutes after addition is complete to ensure full formation of the diazonium salt.

  • In a separate 500 mL flask, heat methanol (250 mL) to a gentle reflux.

  • Slowly and carefully add the cold diazonium salt solution to the refluxing methanol. Vigorous nitrogen evolution will occur.

  • After the addition is complete, continue to reflux for 1 hour.

  • Cool the mixture and remove the methanol under reduced pressure.

  • Neutralize the residue with saturated NaHCO₃ solution and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, dry over Na₂SO₄, and evaporate the solvent.

  • Purify the crude product by column chromatography (silica gel, eluting with 5% methanol in dichloromethane) to obtain 7-fluoro-6-methoxyquinazolin-4(3H)-one.

Protocol 3.5: Synthesis of this compound (Final Product)

The final step converts the C4-oxo group into a chloro group using thionyl chloride, with DMF acting as a catalyst. This reaction transforms the stable quinazolinone into a reactive electrophile suitable for further synthesis.[10][11]

Reagent/MaterialM.W. ( g/mol )Amount (g)Moles (mmol)Molar Eq.
7-Fluoro-6-methoxyquinazolin-4(3H)-one194.167.8401.0
Thionyl Chloride (SOCl₂)118.9735 mL--
N,N-Dimethylformamide (DMF)73.090.5 mL-Catalytic

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as SOCl₂ is corrosive and reacts violently with water. The byproducts (SO₂ and HCl) are toxic gases.

  • To a 100 mL round-bottom flask, add 7-fluoro-6-methoxyquinazolin-4(3H)-one (7.8 g, 40 mmol) and thionyl chloride (35 mL).

  • Add catalytic DMF (0.5 mL) dropwise. Gas evolution will be observed.

  • Attach a reflux condenser fitted with a drying tube (CaCl₂) and heat the mixture to reflux (approx. 80 °C) for 4 hours.

  • Cool the reaction to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure (distillation).

  • Add toluene (2 x 30 mL) and evaporate again (azeotropic removal) to ensure all residual SOCl₂ is removed.

  • The residue is then dissolved in dichloromethane (150 mL) and poured slowly into a beaker containing ice-water and saturated NaHCO₃ solution to neutralize residual acid.

  • Separate the organic layer, and extract the aqueous layer with more dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent to yield the final product, this compound, as a solid.

Mechanistic Spotlight: The Role of DMF in Chlorination

The chlorination of the quinazolinone does not proceed efficiently with thionyl chloride alone. The addition of catalytic DMF is crucial as it leads to the in-situ formation of the Vilsmeier reagent, N,N-dimethylchloromethyleneiminium chloride ([Me₂N=CHCl]⁺Cl⁻).[12] This iminium salt is a much more powerful electrophile than thionyl chloride itself.

The mechanism proceeds as follows:

  • The oxygen of the quinazolinone (in its lactam form) attacks the highly electrophilic Vilsmeier reagent.

  • This forms a new intermediate where the C4 oxygen is now part of a good leaving group.

  • A chloride ion then attacks the C4 carbon, leading to the elimination of the leaving group and the regeneration of DMF, confirming its catalytic role.

G cluster_1 Chlorination Mechanism A Quinazolinone (Lactam Tautomer) C O-Acylated Intermediate A->C Nucleophilic Attack B Vilsmeier Reagent [Me₂N=CHCl]⁺ B->C E 4-Chloroquinazoline (Product) C->E F DMF + Byproduct C->F Elimination D Chloride Ion (Cl⁻) D->E SNAr Attack

Diagram 2: Simplified mechanism for the DMF-catalyzed chlorination of the quinazolinone.

Data Summary

CompoundStepM.W. ( g/mol )Typical YieldAppearance
7-Fluoroquinazolin-4(3H)-one1164.1385-92%Off-white solid
7-Fluoro-6-nitroquinazolin-4(3H)-one2209.1388-95%Yellow solid
6-Amino-7-fluoroquinazolin-4(3H)-one3179.1575-85%Light brown solid
7-Fluoro-6-methoxyquinazolin-4(3H)-one4194.1660-70%Pale yellow solid
This compound 5 212.61 85-93% White to pale solid

Conclusion

The synthetic pathway detailed herein provides a reliable and scalable method for producing this compound from 2-amino-4-fluorobenzoic acid. By carefully controlling reaction conditions and understanding the underlying chemical principles of each transformation, researchers can confidently produce this high-value intermediate. The protocols have been structured to be self-validating, with clear procedural steps and expected outcomes, empowering scientists in their drug discovery and development endeavors.

References

  • Verma, A., Joshi, S., & Singh, D. (2013). Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Journal of Chemical Sciences, 125(4), 719-722. [Link]
  • Asadi, Z., & Ziarani, G. M. (2016). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 15(4), 715–723. [Link]
  • Moustafa, A. H., & El-Sayed, R. (2020). Strategies for the preparation of quinazolinones by formamide.
  • Kurbanov, S. S., & Shakhidoyatov, K. M. (2019). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
  • Banu, S., & Kumar, R. (2021). Model reaction for synthesis of quinazolin-4(3H)-one. Materials Today: Proceedings, 46, 5505-5510. [Link]
  • Stankova, K., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1051-1058. [Link]
  • Niementowski, S. (1895). Synthesen von Chinazolinderivaten. Journal für Praktische Chemie, 51(1), 564-572. [Link]
  • Khan, I., et al. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Arabian Journal of Chemistry, 13(1), 1591-1635. [Link]
  • Tale, R. H., & Rodge, A. H. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 6, 421. [Link]
  • Dey, S. K., et al. (2025). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. Journal of Chemical Technology, 1(1), 13-17. [Link]
  • CN1733738A - Preparation method of 4-(3-chlor-4-fluorobenzeneamidocyanogen)-7-methoxy-6-(3-morpholine oxypropyl)quinazoline. (2006).
  • Kim, J., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction. Organic Letters, 21(9), 3322–3326. [Link]
  • CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. (2012).
  • Thionyl chloride. Wikipedia. [Link]
  • Tran, K. A., et al. (2020). Synthesis of N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. Molbank, 2020(3), M1149. [Link]
  • Nguyen, T. T. H., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(4), M1172. [Link]
  • Hegarty, S. V., et al. (2014). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Future Medicinal Chemistry, 6(11), 1283–1297. [Link]

Sources

Synthesis of 4-Chloro-7-fluoro-6-methoxyquinazoline: An In-Depth Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-7-fluoro-6-methoxyquinazoline is a key heterocyclic intermediate in the synthesis of various biologically active molecules, particularly in the realm of medicinal chemistry. Its substituted quinazoline scaffold serves as a versatile building block for the development of targeted therapeutics, including kinase inhibitors. The strategic placement of the chloro, fluoro, and methoxy groups allows for fine-tuning of the molecule's physicochemical properties and its interactions with biological targets. The chlorine atom at the 4-position is particularly crucial as it provides a reactive site for nucleophilic aromatic substitution, enabling the introduction of diverse functionalities.

This document provides a comprehensive, two-step experimental protocol for the synthesis of this compound. The synthesis commences with the cyclocondensation of 4-amino-2-fluoro-5-methoxybenzoic acid to form the corresponding quinazolinone, which is subsequently chlorinated to yield the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, and safety considerations.

Synthetic Strategy Overview

The synthesis of this compound is approached via a reliable two-step sequence. The first step involves the construction of the core quinazolinone ring system, followed by a chlorination step to introduce the reactive chloro group at the 4-position.

Synthetic_Pathway 4-Amino-2-fluoro-5-methoxybenzoic_acid 4-Amino-2-fluoro-5-methoxybenzoic acid Quinazolinone_Intermediate 7-Fluoro-6-methoxyquinazolin-4(3H)-one 4-Amino-2-fluoro-5-methoxybenzoic_acid->Quinazolinone_Intermediate Cyclocondensation Final_Product This compound Quinazolinone_Intermediate->Final_Product Chlorination

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 7-Fluoro-6-methoxyquinazolin-4(3H)-one

This initial step focuses on the formation of the quinazolinone ring through the cyclocondensation of an appropriately substituted anthranilic acid derivative with a source of formic acid.

Reaction Mechanism

The formation of the quinazolinone ring from 2-aminobenzoic acid derivatives and formamide proceeds via an initial formation of an o-amidobenzamide intermediate, which then undergoes intramolecular cyclization with the elimination of water. The use of formamidine acetate can also be employed for this transformation.

Materials and Equipment
Reagent/EquipmentGrade/Specification
4-Amino-2-fluoro-5-methoxybenzoic acid≥98% purity
FormamideACS reagent grade
Round-bottom flaskAppropriate size (e.g., 100 mL)
Reflux condenser
Heating mantle with stirrer
Büchner funnel and filter paper
Beakers and graduated cylinders
Deionized water
MethanolACS reagent grade
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2-fluoro-5-methoxybenzoic acid (1.0 equivalent) and formamide (10-15 equivalents).

  • Heating: Heat the reaction mixture to 150-160°C with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Time: Maintain the reaction at this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Add an excess of deionized water to the flask to fully precipitate the product. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with copious amounts of deionized water, followed by a small amount of cold methanol to remove any residual formamide. Dry the product under vacuum to obtain 7-fluoro-6-methoxyquinazolin-4(3H)-one as a solid.

Part 2: Synthesis of this compound

This second and final step involves the conversion of the hydroxyl group of the quinazolinone to a chloro group, a critical transformation for enabling further synthetic modifications.

Reaction Mechanism

The chlorination of a 4(3H)-quinazolinone is typically achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction proceeds through the formation of a highly electrophilic intermediate. When a catalytic amount of N,N-dimethylformamide (DMF) is used with thionyl chloride, a Vilsmeier-Haack type reagent is formed in situ, which facilitates the chlorination.[1] With phosphorus oxychloride, the hydroxyl group is converted into a good leaving group, which is then displaced by a chloride ion.[2][3]

Chlorination_Mechanism Quinazolinone 7-Fluoro-6-methoxyquinazolin-4(3H)-one Active_Intermediate Phosphorylated Intermediate Quinazolinone->Active_Intermediate + POCl3 Chloride_Attack Nucleophilic attack by Cl- Active_Intermediate->Chloride_Attack Final_Product This compound Chloride_Attack->Final_Product

Caption: Simplified mechanism of quinazolinone chlorination with POCl₃.

Materials and Equipment
Reagent/EquipmentGrade/Specification
7-Fluoro-6-methoxyquinazolin-4(3H)-oneFrom Part 1
Phosphorus oxychloride (POCl₃)Reagent grade
N,N-Dimethylformamide (DMF)Anhydrous (catalytic amount)
Round-bottom flaskAppropriate size (e.g., 100 mL)
Reflux condenser with a drying tube
Heating mantle with stirrer
Rotary evaporator
Ice bath
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Dichloromethane (CH₂Cl₂)ACS reagent grade
Anhydrous sodium sulfate (Na₂SO₄)
Beakers, graduated cylinders, and separatory funnel
Experimental Protocol
  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, place 7-fluoro-6-methoxyquinazolin-4(3H)-one (1.0 equivalent).

  • Addition of Reagents: Carefully add an excess of phosphorus oxychloride (e.g., 5-10 equivalents) to the flask. Add a catalytic amount of N,N-dimethylformamide (a few drops).

  • Heating: Heat the reaction mixture to reflux (around 110°C) and maintain for 3-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.[4]

  • Work-up: Cautiously pour the cooled reaction residue onto crushed ice in a beaker with vigorous stirring. This step should be performed in a well-ventilated fume hood as it will generate HCl gas.[4][5]

  • Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.

Safety and Handling Precautions

Working with phosphorus oxychloride and thionyl chloride requires strict adherence to safety protocols due to their hazardous nature.

  • Phosphorus Oxychloride (POCl₃): It is highly toxic, corrosive, and reacts violently with water, releasing toxic fumes.[6][7][8] Always handle POCl₃ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Ensure that all glassware is perfectly dry before use.

  • Thionyl Chloride (SOCl₂): Similar to POCl₃, thionyl chloride is corrosive, toxic, and reacts violently with water to produce sulfur dioxide and hydrogen chloride gas.[9][10][11] All handling procedures should be conducted in a fume hood with appropriate PPE.

  • Quenching: The quenching of reactions containing POCl₃ or SOCl₂ with water or ice is highly exothermic and releases corrosive gases. This must be done slowly and cautiously in an ice bath.

  • Waste Disposal: All waste containing these reagents must be neutralized and disposed of according to institutional and local regulations.

References

  • CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents.
  • Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central.
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate.
  • Chemistry and activity of quinazoline moiety: A systematic review study - ResearchGate.
  • ICSC 1409 - THIONYL CHLORIDE.
  • POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchGate.
  • How should I proceed in Chlorination using POCl3? - ResearchGate.
  • POCl3 chlorination of 4-quinazolones - PubMed.
  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC.
  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - MDPI.
  • ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. - Google Patents.
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  • Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[13]. - ResearchGate.
  • Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct - Journal of Chemical Technology.
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  • POCl3 chlorination of 4-quinazolones. - Semantic Scholar.
  • S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) - AWS.
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  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH.
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Application Notes and Protocols for N-arylation of 4-Chloro-7-fluoro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Among its derivatives, the 4-aminoquinazoline core is particularly significant, forming the structural basis for numerous kinase inhibitors used in targeted cancer therapy.[1][3][4] Marketed drugs such as gefitinib, erlotinib, and afatinib feature this moiety and have revolutionized the treatment of specific cancers, particularly non-small cell lung cancer.[3][5]

The subject of this guide, 4-Chloro-7-fluoro-6-methoxyquinazoline, is a highly functionalized intermediate designed for the synthesis of next-generation kinase inhibitors. The strategic placement of substituents on the quinazoline core is crucial for modulating pharmacological activity:

  • The Chlorine Atom at C4: This position is activated towards nucleophilic aromatic substitution (SNAr), providing a reactive handle for the introduction of various amine-containing fragments.[2] This is the key site for the N-arylation reactions discussed herein.

  • The Methoxy Group at C6 and Fluoro Group at C7: These substituents are not merely passive decorations. They play a critical role in fine-tuning the electronic properties of the molecule, which can enhance binding affinity to target proteins, improve metabolic stability, and increase lipophilicity, thereby favorably impacting the pharmacokinetic profile of the final drug candidate.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in N-arylation reactions, a pivotal step in the synthesis of advanced 4-anilinoquinazoline derivatives.

Mechanism of N-Arylation: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, and it is exceptionally well-suited for the N-arylation of heteroaryl chlorides like this compound.[7][8] The reaction involves a catalytic cycle that systematically couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

The catalytic cycle can be summarized as follows:

  • Activation of the Palladium Precatalyst: The active Pd(0) species is generated in situ from a Pd(II) precatalyst.

  • Oxidative Addition: The Pd(0) complex undergoes oxidative addition to the C-Cl bond of the 4-chloroquinazoline, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The aniline nucleophile coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, releasing the desired N-arylated quinazoline product and regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination OxAdd->AmineCoord R-NH2 Amido Amido Complex AmineCoord->Amido Base, -H-Base+ Amido->Pd0 Reductive Elimination Product N-Arylated Quinazoline Amido->Product ArylHalide 4-Chloro-7-fluoro- 6-methoxyquinazoline ArylHalide->OxAdd Amine Aniline Derivative Amine->AmineCoord Base Base Base->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination for the N-arylation of 4-chloroquinazolines.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Buchwald-Hartwig N-arylation of this compound with a substituted aniline.

Materials and Reagents
ReagentCAS NumberSupplier (Example)Notes
This compound199327-61-2Sigma-AldrichStarting material.
Substituted AnilineVariesSigma-AldrichNucleophile.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3Strem ChemicalsPalladium precatalyst.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7Strem ChemicalsLigand.
Sodium tert-butoxide (NaOtBu)865-48-5Acros OrganicsBase. Handle in a glovebox due to moisture sensitivity.
Toluene108-88-3Fisher ScientificAnhydrous solvent.
Dichloromethane (DCM)75-09-2VWRFor workup and chromatography.
Ethyl Acetate (EtOAc)141-78-6VWRFor workup and chromatography.
Hexanes110-54-3VWRFor chromatography.
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-8Fisher ScientificFor workup.
Brine (Saturated aqueous NaCl)7647-14-5Fisher ScientificFor workup.
Anhydrous magnesium sulfate (MgSO₄)7487-88-9Acros OrganicsDrying agent.
Step-by-Step Protocol
  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired substituted aniline (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

    • In a separate vial, weigh out Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv).

    • Evacuate and backfill the Schlenk flask with argon or nitrogen three times.

    • Under a positive pressure of inert gas, add the Pd₂(dba)₃ and XPhos to the Schlenk flask.

    • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the 4-chloroquinazoline.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 5 minutes to ensure homogeneity.

    • Heat the reaction mixture to 100 °C in a pre-heated oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Optimization Workflow

For challenging substrates or to improve reaction efficiency, a systematic optimization of reaction parameters may be necessary. The following workflow can guide this process.

Optimization_Workflow start Start: Low Yield or Incomplete Reaction ligand Screen Ligands (e.g., XPhos, SPhos, RuPhos) start->ligand base Screen Bases (e.g., K3PO4, Cs2CO3, LHMDS) ligand->base No improvement success Success: High Yield and Purity ligand->success Improvement solvent Screen Solvents (e.g., Dioxane, THF, DME) base->solvent No improvement base->success Improvement temp Vary Temperature (80°C to 120°C) solvent->temp No improvement solvent->success Improvement temp->success Improvement

Caption: A decision-making workflow for optimizing the N-arylation reaction conditions.

Data and Expected Results

The following table provides representative data for the N-arylation of this compound with various anilines under the optimized conditions described above.

EntryAniline DerivativeReaction Time (h)Yield (%)
1Aniline292
23-Methoxyaniline2.589
34-Fluoroaniline385
43-Trifluoromethylaniline478
52-Methylaniline475

Note: Yields are for isolated, purified products. Reaction times may vary depending on the electronic and steric properties of the aniline. Electron-donating groups on the aniline generally lead to faster reactions and higher yields, while electron-withdrawing or sterically hindered anilines may require longer reaction times or further optimization.[9][10]

Trustworthiness and Self-Validation

The protocols described herein are designed to be robust and reproducible. To ensure the success of the N-arylation reaction, the following points should be strictly adhered to:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and execution is critical.

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is essential, as water can deactivate the catalyst and interfere with the base.

  • Purity of Starting Materials: The purity of the this compound and the aniline derivative will directly impact the yield and purity of the product.

  • Monitoring Reaction Progress: Regular monitoring by TLC or LC-MS is crucial to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.

Conclusion

The N-arylation of this compound is a key transformation in the synthesis of potent kinase inhibitors and other medicinally relevant compounds. The Buchwald-Hartwig amination provides a reliable and efficient method for this purpose. By following the detailed protocols and optimization strategies outlined in this guide, researchers can confidently and successfully synthesize a wide range of novel 4-anilinoquinazoline derivatives for their drug discovery programs.

References

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. ResearchGate.
  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed.
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  • N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. ResearchGate.
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  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals.
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  • Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica.
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  • Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline. Google Patents.
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  • Process for the preparation of 4- (3'-chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline. Google Patents.
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  • Synthesis of 4-Arylquinazolines by Arylation of Quinazolin-4-ones under Mild Conditions. Thieme.
  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. ResearchGate.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • New Fluorine-Containing Derivatives of 4-Anilino-2-(methylsulfanyl)quinazolines. Semantic Scholar.
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  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC - NIH.
  • Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. DSpace@MIT.
  • Buchwald–Hartwig amination. Wikipedia.
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  • Synthesis of 4-aminoquinazoline derivatives. | Download Scientific Diagram. ResearchGate.
  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. PMC - NIH.
  • Microwave Chemistry: Quinazolinediones and Thioxoquinazolines, N-Arylation, Pd-Catalyzed Amination of Aryl chlorides, Azaheterocycles. University of Vienna.
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  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC - NIH.
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  • (PDF) Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [https://www.youtube.com/watch?
  • Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. PMC - NIH.
  • NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. rjptonline.org.
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  • (PDF) High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. ResearchGate.

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Application Notes and Protocols for Nucleophilic Aromatic Substitution with 4-Chloro-7-fluoro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology.[1][2][3] Its rigid, bicyclic aromatic structure provides a robust framework for the precise spatial arrangement of pharmacophoric elements, enabling high-affinity and selective interactions with various biological targets.[3] Many successful quinazoline-based drugs function as protein kinase inhibitors, targeting signaling pathways critical to cancer cell proliferation and survival.[4][5][6]

The subject of this guide, 4-Chloro-7-fluoro-6-methoxyquinazoline (CAS No: 159768-48-6), is a highly valuable intermediate for synthesizing libraries of targeted therapeutic candidates. The strategic placement of its substituents—a methoxy group at C6, a fluorine at C7, and a labile chlorine at C4—creates a system primed for selective modification via Nucleophilic Aromatic Substitution (SNAr). Understanding the principles governing its reactivity is paramount for the efficient development of novel chemical entities. This document provides a detailed exploration of the SNAr mechanism, regioselectivity, and field-tested protocols for the functionalization of this versatile building block.

Mechanism and Regioselectivity: A Tale of Two Halogens

The capacity of this compound to undergo SNAr reactions is rooted in the electron-deficient nature of the pyrimidine ring, which can stabilize the negatively charged intermediate formed during the reaction. The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile (Nu:) attacks the electron-deficient carbon atom at the C4 position, which is bonded to the chlorine atom. This attack forms a resonance-stabilized, non-aromatic anionic intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: Aromaticity is restored by the expulsion of the chloride ion (Cl⁻), which is an excellent leaving group.

Caption: General SNAr mechanism on this compound.

The Causality of Regioselectivity

A critical question for this substrate is the site of nucleophilic attack: the C4-Cl bond or the C7-F bond. Under standard SNAr conditions, the reaction overwhelmingly and selectively occurs at the C4 position. This pronounced regioselectivity is a direct consequence of electronic factors within the quinazoline ring system.

  • Activation of the C4 Position: The C4 carbon is part of the electron-deficient pyrimidine ring and is positioned para to the ring nitrogen at N1. This nitrogen atom provides powerful resonance stabilization for the negative charge that develops in the Meisenheimer complex upon nucleophilic attack at C4. This stabilization significantly lowers the activation energy for substitution at this site. DFT calculations on related 2,4-dichloroquinazoline systems have confirmed that the C4 position is electronically more susceptible to nucleophilic attack than other positions.[7]

  • Relative Inertness of the C7-F Bond: While fluorine is highly electronegative, the C7 position is on the benzene ring portion of the scaffold. It lacks the strong activation provided by the pyrimidine ring nitrogens. The adjacent C6-methoxy group is electron-donating, which further disfavors the formation of a negative charge at C7. Consequently, the C7-F bond is significantly less reactive towards nucleophilic substitution under typical SNAr conditions.

Caption: Electronic factors governing SNAr regioselectivity.

Experimental Protocols and Application Notes

Safety Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS) for all reagents.[8][9][10]

  • This compound: May cause skin, eye, and respiratory irritation.[9][10][11] Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8][12]

  • Solvents: Use appropriate precautions for flammable and volatile organic solvents like isopropanol, DMF, and DMSO.

  • Bases: Handle bases like potassium carbonate and DIPEA with care, as they can be corrosive or irritating.

  • Work-up: Neutralization steps can be exothermic. Perform additions slowly and with cooling if necessary.

General Experimental Workflow

The successful execution of SNAr reactions with this substrate follows a standardized workflow, from reaction setup to product characterization. This systematic approach ensures reproducibility and high purity of the final compounds.

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Isolation & Work-up cluster_purification 4. Purification & Analysis A Combine Reactants (Quinazoline, Nucleophile, Base) B Add Inert Solvent (e.g., IPA, DMF, MeCN) A->B C Establish Inert Atmosphere (N₂ or Argon) B->C D Heat to Target Temperature (e.g., 80-120 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to Room Temp. E->F G Precipitation / Extraction F->G H Wash with Water/Brine G->H I Dry Organic Layer & Evaporate H->I J Column Chromatography or Recrystallization I->J K Characterization (NMR, MS, HPLC) J->K

Caption: Standardized workflow for SNAr reactions.

Protocol 1: Substitution with Amine Nucleophiles (e.g., Anilines, Aliphatic Amines)

The reaction with amines is one of the most common and crucial transformations of the 4-chloroquinazoline scaffold, forming the basis for many kinase inhibitors.[4][5]

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagents: Add the desired amine nucleophile (1.1 - 1.5 eq).

  • Solvent: Add a suitable solvent such as 2-propanol (isopropanol, IPA) or acetonitrile (MeCN) to achieve a concentration of approximately 0.1-0.2 M. The choice of solvent is critical; alcohols like isopropanol are effective as they can solvate the reactants and the HCl byproduct.[13]

  • Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C for IPA) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature. Often, the product hydrochloride salt will precipitate.

    • Collect the solid by vacuum filtration.

    • To obtain the free base, the solid can be suspended in a mixture of dichloromethane and saturated sodium bicarbonate solution and stirred until the solid dissolves in the organic layer.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Application Note (Expertise & Causality):

  • Acid Scavenging: For many amine substitutions, an external base is not strictly necessary as the excess amine nucleophile can act as an acid scavenger for the generated HCl. However, for less reactive amines or to improve reaction rates, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) can be added (1.5-2.0 eq).

  • Solvent Choice: While isopropanol is common, dipolar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can accelerate the reaction, especially for less nucleophilic amines, by better stabilizing the charged Meisenheimer complex.[13] However, they require higher temperatures for removal during work-up.

Nucleophile TypeTypical ConditionsBase (Optional)Expected Time
Primary Aliphatic AmineIsopropanol, 80 °CDIPEA (1.5 eq)2-6 h
Secondary Aliphatic AmineIsopropanol, 80 °CDIPEA (1.5 eq)4-12 h
Substituted Anilinen-Butanol, 110 °CNone or Acetic Acid (cat.)12-24 h
Protocol 2: Substitution with Thiol Nucleophiles

Thiolates are potent nucleophiles and react readily with 4-chloroquinazolines to form thioethers. These sulfur-linked quinazolines have shown promise as potential antimicrobial agents.[5]

Step-by-Step Methodology:

  • Setup: To a round-bottom flask with a stir bar, add this compound (1.0 eq) and the desired thiol (1.1 eq).

  • Solvent: Add a suitable solvent like ethanol or DMF.

  • Base Addition: Add a base such as sodium hydroxide (NaOH, 1.1 eq, as a 1M aqueous solution) or potassium carbonate (K₂CO₃, 2.0 eq) to deprotonate the thiol in situ, forming the more nucleophilic thiolate.[5]

  • Atmosphere: Purge the flask with an inert gas.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid.

  • Monitoring: Monitor by TLC for the disappearance of the starting material (typically 1-3 hours).

  • Work-up:

    • Pour the reaction mixture into cold water.

    • A solid product will often precipitate. Collect it by vacuum filtration.

    • If no solid forms, extract the aqueous mixture with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by recrystallization or flash chromatography.

Application Note (Trustworthiness & Validation):

  • Thiolate Formation: The key to this reaction is the quantitative formation of the thiolate anion. The use of a strong base like NaOH or a moderately strong base like K₂CO₃ in a polar solvent ensures this.[5] The reaction progress can be visually tracked if the product is colored. The reaction should be validated by LC-MS to confirm the formation of the desired product mass.

  • Side Reactions: Over-oxidation of the thiol to a disulfide can be a side reaction. Performing the reaction under an inert atmosphere minimizes this risk.

Protocol 3: Substitution with Alcohol Nucleophiles (O-Arylation/Alkylation)

The synthesis of 4-alkoxy or 4-aryloxy quinazolines requires more forcing conditions, as alcohols and phenols are generally weaker nucleophiles than amines or thiols.

Step-by-Step Methodology:

  • Setup: In a flask suitable for heating (e.g., a sealed tube or a flask with a reflux condenser), add the alcohol or phenol (1.5-2.0 eq).

  • Base Addition: Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) or potassium carbonate (K₂CO₃, 3.0 eq). Caution: NaH reacts violently with water and protic solvents. Add it carefully in portions to a solution of the alcohol in an anhydrous aprotic solvent like DMF or THF under an inert atmosphere.

  • Alkoxide/Phenoxide Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Substrate Addition: Add the this compound (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to a higher temperature (e.g., 80-140 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions can be slow, often requiring 12-48 hours.

  • Work-up:

    • Cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated ammonium chloride solution.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry, and concentrate.

  • Purification: Purify by flash chromatography.

Application Note (Expertise & Causality):

  • Base and Nucleophilicity: The pKa of the alcohol/phenol determines the required base strength. For simple alcohols and phenols, a very strong base like NaH is required to generate a sufficient concentration of the nucleophilic alkoxide/phenoxide to drive the reaction forward.

  • Temperature: Due to the lower nucleophilicity of oxygen nucleophiles, thermal energy is required to overcome the activation barrier. This is why these reactions are typically run at elevated temperatures.

References

  • OmicsOnline. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. [Link]
  • TSI Journals. (2023). Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. [Link]
  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]
  • ResearchGate. (n.d.). Structures of representative 4-substituted quinazolines with bioactivity. [Link]
  • MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). [Link]
  • ACS Omega. (2019).
  • PMC - NIH. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]
  • ResearchGate. (n.d.).
  • PMC - NIH. (n.d.).
  • Molbase. (n.d.). N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis. [Link]
  • Google Patents. (n.d.). WO2004024703A1 - Process for the preparation of 4- (3'-chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
  • ResearchGate. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. [Link]
  • PMC - NIH. (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. [Link]
  • PMC - NIH. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
  • Google Patents. (n.d.). CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
  • PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine. [Link]
  • PubChem. (n.d.). 4-Chloro-7-methoxyquinoline-6-carboxamide. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • Arkat USA. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs. [Link]
  • Arkat USA. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]
  • PMC. (n.d.).
  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]
  • Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
  • ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing.... [Link]
  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
  • PubMed. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
  • PubMed. (n.d.). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. [Link]
  • PubMed. (2025).
  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of quinazolinone scaffolds via a zinc(ii)
  • SciSpace. (2018). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. [Link]
  • Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]

Sources

Synthesis of 4-Anilinoquinazoline Derivatives: An Application Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 4-Anilinoquinazoline in Modern Medicine

The 4-anilinoquinazoline core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, heterocyclic structure provides an ideal framework for designing molecules that can interact with high specificity and affinity with biological targets, most notably protein kinases.[1][2] This structural motif is at the heart of numerous targeted cancer therapies, including epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib (Iressa®), erlotinib (Tarceva®), and lapatinib (Tykerb®).[3] These drugs have revolutionized the treatment of certain cancers, particularly non-small-cell lung cancer (NSCLC), by selectively inhibiting the signaling pathways that drive tumor growth.[1][4]

The synthesis of these vital compounds predominantly relies on the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline precursor and a substituted aniline.[5][6] This guide provides a comprehensive overview of this critical reaction, offering detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

The Chemistry: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism

The core reaction for the synthesis of 4-anilinoquinazolines is a nucleophilic aromatic substitution (SNAr). In this reaction, the lone pair of electrons on the nitrogen atom of the aniline attacks the electron-deficient C4 position of the quinazoline ring, which is activated by the electron-withdrawing effect of the quinazoline nitrogens.[7][8] The chloride ion is subsequently displaced as a leaving group. The reaction typically proceeds via a stepwise mechanism involving a Meisenheimer intermediate.[1]

The general mechanism can be visualized as follows:

SNAr_Mechanism Quinazoline 4-Chloroquinazoline Meisenheimer Meisenheimer Intermediate (Tetrahedral Complex) Quinazoline->Meisenheimer Nucleophilic Attack Aniline Aniline (Nucleophile) Aniline->Meisenheimer Product 4-Anilinoquinazoline Meisenheimer->Product Chloride Elimination HCl HCl (Byproduct) Base Base Base->Meisenheimer Proton Abstraction Conventional_Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup: Combine 4-chloroquinazoline, aniline, and solvent in a flask. Start->Reaction_Setup Heating Heating under Reflux: Heat the mixture to reflux (e.g., 80-120 °C) for 2-24 hours. Reaction_Setup->Heating Monitoring Reaction Monitoring: Track progress using TLC. Heating->Monitoring Workup Workup: Cool, precipitate product (optional), and perform extraction. Monitoring->Workup Upon Completion Purification Purification: Recrystallization or column chromatography. Workup->Purification Characterization Characterization: NMR, MS, IR, and melting point. Purification->Characterization End End: Pure 4-Anilinoquinazoline Characterization->End

Sources

Topic: 4-Chloro-7-fluoro-6-methoxyquinazoline: A Privileged Precursor for the Synthesis of Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: The quinazoline scaffold is a cornerstone in the design of modern targeted cancer therapies, particularly tyrosine kinase inhibitors (TKIs). This document provides a detailed guide on the strategic use of 4-Chloro-7-fluoro-6-methoxyquinazoline, a key intermediate in the synthesis of potent and selective anticancer agents. We will explore the mechanistic rationale behind its efficacy, provide detailed protocols for its synthesis and subsequent elaboration into a model drug candidate, and discuss critical quality control and troubleshooting considerations. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to leverage this versatile precursor in drug discovery programs.

The Quinazoline Scaffold: A "Hinge-Binding" Powerhouse in Oncology

The efficacy of many quinazoline-based drugs stems from their ability to function as ATP-competitive inhibitors of protein kinases. The nitrogen atoms at positions 1 and 3 of the quinazoline ring system are perfectly positioned to form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The 4-position of the ring system points out towards the solvent-exposed region, making it an ideal vector for introducing substituents that can confer selectivity and engage in additional binding interactions.

The specific precursor, this compound, is not a random collection of functional groups. Each plays a critical role:

  • 6-Methoxy & 7-Fluoro Groups: These substituents on the benzene ring portion are crucial for modulating the electronic properties and solubility of the molecule. More importantly, they often occupy a region of the ATP-binding site that can be exploited to enhance binding affinity and selectivity for specific kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

  • 4-Chloro Group: This is the primary reactive site for synthetic elaboration. The chlorine atom is an excellent leaving group, readily displaced by nucleophiles (typically amines) in a Nucleophilic Aromatic Substitution (SNAr) reaction. This allows for the straightforward introduction of a wide variety of side chains to fine-tune the pharmacological profile of the final compound.

Below is a diagram illustrating the EGFR signaling pathway, which is a primary target for inhibitors derived from this quinazoline precursor.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS Activates PI3K PI3K/AKT/mTOR Pathway EGFR->PI3K Activates STAT JAK/STAT Pathway EGFR->STAT Activates Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation STAT->Proliferation Ligand Ligand (EGF) Ligand->EGFR Binds Inhibitor Quinazoline TKI (e.g., Afatinib) Inhibitor->EGFR Blocks ATP Site

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline TKIs.

Synthesis Protocol: this compound

The most common and reliable route to the title compound begins with the corresponding quinazolinone, which is then chlorinated.

Workflow Diagram:

Synthesis_Workflow A Step 1: Cyclization (Anthranilic Acid Derivative + Formamide) B Step 2: Chlorination (Using POCl3 or SOCl2) A->B Quinazolinone Intermediate C Step 3: Workup & Isolation (Quenching, Extraction, Filtration) B->C Crude Product Mixture D Step 4: Purification & QC (Recrystallization or Chromatography, NMR, MS) C->D Isolated Crude Product E E D->E Final Pure Precursor

Caption: General workflow for the synthesis of the 4-chloroquinazoline precursor.

Step-by-Step Laboratory Protocol:

This protocol describes the chlorination of 7-fluoro-6-methoxyquinazolin-4(3H)-one to yield the target precursor.

Materials:

  • 7-fluoro-6-methoxyquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ice bath

  • Standard reflux apparatus with a drying tube or inert atmosphere (N₂ or Ar)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 7-fluoro-6-methoxyquinazolin-4(3H)-one (1.0 eq).

  • Solvent Addition: Add anhydrous toluene (or DCM) to create a slurry (approx. 10-15 mL per gram of starting material).

  • Reagent Addition: Under an inert atmosphere, add thionyl chloride (SOCl₂) (approx. 3.0-5.0 eq) dropwise at room temperature. Causality Note: Thionyl chloride is the chlorinating agent. An excess is used to drive the reaction to completion.

  • Catalyst Addition: Add a catalytic amount of DMF (2-3 drops) to the mixture. Causality Note: DMF catalyzes the formation of the Vilsmeier reagent, which is the active electrophile in this type of chlorination, accelerating the reaction.

  • Reaction: Heat the mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 3-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup - Quenching: After cooling to room temperature, carefully and slowly concentrate the reaction mixture under reduced pressure to remove excess SOCl₂. The resulting residue should be cautiously quenched by adding it portion-wise to a beaker of ice-cold saturated NaHCO₃ solution with vigorous stirring. (CAUTION: This is an exothermic reaction and will release gas. Perform in a well-ventilated fume hood).

  • Extraction: The resulting aqueous slurry is then extracted with a suitable organic solvent like ethyl acetate or DCM (3x).

  • Drying and Filtration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a solvent system like ethanol/hexanes or by column chromatography on silica gel.

Quality Control & Characterization Data:
ParameterSpecificationPurpose
Appearance Off-white to pale yellow solidInitial quality check
Purity (HPLC) >98%Ensures suitability for subsequent reactions
¹H NMR Spectrum consistent with structureConfirms chemical identity
Mass Spec (MS) [M+H]⁺ peak at m/z ~213.0Confirms molecular weight

Application Protocol: Synthesis of a Model EGFR Inhibitor

This protocol demonstrates the core utility of the precursor: its reaction with a nucleophile to form a C-N bond at the 4-position. We will use 3-ethynylaniline as a model nucleophile, a moiety present in the EGFR inhibitor Erlotinib.

Reaction: this compound + 3-Ethynylaniline → N-(3-ethynylphenyl)-7-fluoro-6-methoxyquinazolin-4-amine

Materials:

  • This compound

  • 3-Ethynylaniline

  • Isopropanol (IPA) or 2-Butanol

  • Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Standard reflux apparatus

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq) and 3-ethynylaniline (1.1 eq).

  • Solvent: Add isopropanol (or another suitable high-boiling solvent) to dissolve/suspend the reactants (approx. 20 mL per gram of the quinazoline).

  • Reaction: Heat the mixture to reflux (approx. 82°C for isopropanol) for 4-8 hours. The reaction generates HCl, which is often protonating the product, driving precipitation and pulling the equilibrium forward. A base like DIPEA can be added to scavenge HCl but is often not necessary.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold isopropanol and then with a non-polar solvent like hexanes or diethyl ether to remove impurities. The product can be further purified by recrystallization if needed.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The chlorination step is highly sensitive to moisture. Ensure all glassware is flame-dried and an inert atmosphere is maintained. Water will quench the chlorinating agent and can hydrolyze the product back to the starting quinazolinone.

  • Incomplete Chlorination: If the chlorination reaction stalls, adding a fresh portion of SOCl₂ or extending the reaction time may be necessary. Ensure the catalytic DMF was added.

  • Low Yield in SNAr: If the yield of the final product is low, ensure the nucleophile (amine) is of high purity. A slight excess of the amine (1.1-1.2 eq) can help drive the reaction to completion. In some cases, switching to a higher boiling point solvent or using microwave irradiation can improve conversion.

  • Product Solubility: The final amine products can sometimes be poorly soluble, which aids in purification by precipitation but can make characterization by NMR challenging. Using deuterated solvents like DMSO-d₆ or TFA-d may be required.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block for modern precision medicines. Its synthesis is robust, and its reactivity is predictable, allowing for the systematic and efficient generation of diverse libraries of potential kinase inhibitors. Understanding the protocols for its synthesis and the chemical logic behind its application is fundamental for any researcher aiming to innovate in the field of targeted cancer therapy.

References

  • Title: The discovery of gefitinib ('Iressa'). Source: In: Annual Reports in Medicinal Chemistry. 2004. [Link]
  • Title: Discovery and development of quinazoline derivatives as potent EGFR inhibitors for the treatment of NSCLC. Source: European Journal of Medicinal Chemistry. 2021. [Link]
  • Title: Irreversible EGFR inhibitors: A patent review (2016 - present).
  • Title: A practical and efficient synthesis of 4-chloro-6, 7-bis-(2-methoxy-ethoxy)-quinazoline, a key intermediate for the preparation of gefitinib. Source: Organic Process Research & Development. 2005. [Link]

Application Note: A Detailed, Step-by-Step Synthesis of the Key Gefitinib Intermediate, 4-Chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Core in Modern Oncology

Gefitinib (Iressa®) represents a cornerstone in targeted cancer therapy, functioning as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Its clinical success in treating non-small-cell lung cancer (NSCLC) patients with specific EGFR mutations has spurred extensive research into quinazoline-based pharmacophores.[2] The efficacy of Gefitinib is intrinsically linked to its 4-anilinoquinazoline core, which competitively binds to the ATP pocket of the EGFR kinase domain, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[2][3]

The efficient and scalable synthesis of the quinazoline scaffold is therefore a critical challenge in the manufacturing of Gefitinib and other related tyrosine kinase inhibitors (TKIs) like Erlotinib and Lapatinib.[3] This application note provides a detailed, two-step protocol for the synthesis of 4-Chloro-6,7-dimethoxyquinazoline , a pivotal intermediate in several reported Gefitinib synthesis routes.[3][4] The protocol is designed to be robust and reproducible, explaining the chemical principles behind each step to empower researchers in their own drug discovery and development efforts.

Overall Synthetic Workflow

The synthesis begins with commercially available 4,5-dimethoxy-2-aminobenzoic acid and proceeds through a cyclization reaction to form the quinazolinone core, which is subsequently chlorinated to yield the highly reactive intermediate ready for coupling.

G A 4,5-Dimethoxy-2-aminobenzoic acid B 6,7-dimethoxyquinazolin-4(3H)-one A->B C 6,7-dimethoxyquinazolin-4(3H)-one D 4-Chloro-6,7-dimethoxyquinazoline (Target Intermediate) C->D  Thionyl chloride (SOCl₂),  DMF (cat.), Reflux  

Caption: Workflow for the two-step synthesis of the target intermediate.

Protocol 1: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one

Principle of Reaction

This step involves the construction of the quinazolinone ring system via a condensation and cyclization reaction. 4,5-dimethoxy-2-aminobenzoic acid reacts with formamidine acetate. The formamidine acts as a source of the N-C-N fragment required to close the pyrimidinone ring fused to the initial benzene ring, yielding the stable quinazolinone product.[3][5]

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mol)
4,5-Dimethoxy-2-aminobenzoic acid197.188.0 g0.0406
Formamidine acetate104.118.4 g0.0807
Absolute Ethanol46.07100 mL-
Round-bottom flask (250 mL)-1-
Reflux condenser & Heating mantle-1 set-
Magnetic stirrer and stir bar-1 set-
Filtration apparatus-1 set-
Step-by-Step Procedure
  • To a dry 250 mL round-bottom flask, add 4,5-dimethoxy-2-aminobenzoic acid (8.0 g, 0.04 mol) and formamidine acetate (8.4 g, 0.08 mol).[3]

  • Add 100 mL of absolute ethanol to the flask.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle and maintain for 8 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the mixture to room temperature. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one as a solid.

Protocol 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

Principle of Reaction

This step converts the C4-keto group of the quinazolinone into a reactive chloro group. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this transformation. The reaction proceeds via the conversion of the amide tautomer into a highly reactive intermediate, which is then susceptible to nucleophilic attack by a chloride ion. A catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction by forming a Vilsmeier reagent in situ, which is a more potent activating agent.[3][4]

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mol)
6,7-dimethoxyquinazolin-4(3H)-one206.2010.0 g0.0485
Thionyl chloride (SOCl₂)118.9750 mL0.685
N,N-dimethylformamide (DMF)73.090.2 mL (catalytic)-
Dichloromethane (DCM)84.93550 mL-
Toluene92.14100 mL-
Round-bottom flask (100 mL)-1-
Rotary evaporator-1-
Step-by-Step Procedure
  • SAFETY NOTE: Thionyl chloride is corrosive and reacts violently with water to produce toxic gases (HCl and SO₂). This procedure must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • In a dry 100 mL two-neck flask, place 6,7-dimethoxyquinazolin-4(3H)-one (10.0 g, 0.05 mol).[4]

  • Carefully add 50 mL of thionyl chloride to the flask under an inert atmosphere (e.g., nitrogen).

  • Add a catalytic amount of DMF (a few drops) to the suspension.[3]

  • Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 4-6 hours until the reaction is complete (monitor by TLC).

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • To ensure complete removal of SOCl₂, add toluene (2 x 50 mL) to the residue and evaporate to dryness each time (azeotropic removal).[3]

  • The resulting solid residue is the crude 4-chloro-6,7-dimethoxyquinazoline. The product can be purified by recrystallization or used directly in the next step. A reported method involves dissolving the residue in dichloromethane for subsequent work-up or reaction.[3]

Application: Gateway to Gefitinib and Other TKIs

The synthesized 4-chloro-6,7-dimethoxyquinazoline is a versatile precursor for a range of kinase inhibitors. The chlorine atom at the C4 position is an excellent leaving group, readily displaced by nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction.[2][4] For the synthesis of Gefitinib, this intermediate is reacted with 3-chloro-4-fluoroaniline.[4][6]

G cluster_0 Nucleophilic Aromatic Substitution A 4-Chloro-6,7-dimethoxyquinazoline (Synthesized Intermediate) C Gefitinib Precursor (N-(3-chloro-4-fluorophenyl)-6,7- dimethoxyquinazolin-4-amine) A->C Isopropanol, Room Temp. B 3-chloro-4-fluoroaniline B->C D Further Steps (Demethylation, Alkylation) C->D E Gefitinib D->E

Caption: Role of the intermediate as a central precursor for Gefitinib.

The reaction is typically performed in a protic solvent like isopropanol at room temperature, providing the core anilinoquinazoline structure of Gefitinib in high yield.[3][4] Subsequent steps, such as selective demethylation and etherification, complete the synthesis of the final drug molecule.

Conclusion

This application note details a reliable and well-documented two-step synthesis for the key Gefitinib intermediate, 4-chloro-6,7-dimethoxyquinazoline. By providing both the procedural steps and the underlying chemical principles, this guide serves as a valuable resource for researchers in medicinal chemistry and process development. The protocols are grounded in established literature, ensuring a high degree of scientific integrity and reproducibility for the synthesis of this critical building block in the development of targeted cancer therapies.

References

  • Rizal, Y. S., et al. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Sains Malaysiana. Link
  • Singh, U. P., et al. (2012).
  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett. Link
  • BenchChem (2025). Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline. BenchChem. Link
  • Google Patents (2006). CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use. Link
  • Knesl, P., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. Link
  • ACS Publications (2022). Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. Organic Process Research & Development. Link
  • Ming, X., et al. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Letters in Drug Design & Discovery. Link
  • Acta Poloniae Pharmaceutica (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
  • Chinese Pharmaceutical Journal (2007).
  • Eureka | Patsnap (2016).
  • ResearchGate (2019). Synthesis of 2-chloro-4-(aryl amino)
  • BenchChem (2025).
  • Heterocycles (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Link
  • Google Patents (2011). CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline. Link

Sources

Application of 4-Chloro-7-fluoro-6-methoxyquinazoline in drug development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-Chloro-7-fluoro-6-methoxyquinazoline in Modern Drug Development

This document provides a detailed technical guide on the application of this compound, a pivotal chemical intermediate, in the field of pharmaceutical research and drug development. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the synthesis of targeted therapeutics, particularly protein kinase inhibitors.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups to interact with specific biological targets. Among the vast library of quinazoline derivatives, this compound has emerged as a particularly valuable starting material for a new generation of targeted cancer therapies.[3]

The strategic importance of this molecule lies in its specific substitution pattern:

  • Quinazoline Core: A robust anchor for building complex molecules.

  • 4-Chloro Group: This is the key reactive site. The chlorine atom is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various amine-containing fragments, most notably substituted anilines, which are crucial for kinase binding.[4]

  • 6-Methoxy and 7-Fluoro Groups: These substituents are not mere decorations. They play a critical role in modulating the electronic properties of the quinazoline ring and provide specific interaction points within the target protein's active site.[5] The strategic placement of fluorine can enhance metabolic stability and binding affinity.[5]

This combination of features makes this compound an ideal precursor for synthesizing potent and selective inhibitors of key signaling proteins involved in oncogenesis.

Mechanism of Action: Targeting Protein Kinases in Oncology

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, including growth, proliferation, differentiation, and apoptosis.[6][7] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6][8]

Most kinase inhibitors derived from the quinazoline scaffold function as ATP-competitive inhibitors.[6][9] They are designed to bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that drives tumor growth.[10]

Key Kinase Targets

Derivatives of this compound have been instrumental in developing inhibitors for several critical oncogenic kinases:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose mutations and overexpression are strongly linked to the development of various solid tumors, especially non-small cell lung cancer (NSCLC).[11][12] Inhibitors block the signaling pathways that lead to uncontrolled cell proliferation and survival.[9][10]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the process of forming new blood vessels.[13][14] Tumors require a dedicated blood supply to grow and metastasize. VEGFR inhibitors cut off this supply, effectively starving the tumor.[15][16]

  • Human Epidermal Growth Factor Receptor 2 (HER2): Another member of the EGFR family, its amplification is a key driver in a subset of breast, gastric, and other cancers.

The general mechanism of action is depicted below.

cluster_pathway Intracellular Signaling Cascade EGFR EGFR/VEGFR ADP ADP P1 Downstream Substrate EGFR->P1 Phosphorylates Ligand Growth Factor (e.g., EGF, VEGF) Ligand->EGFR Binds & Activates Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR P2 Phosphorylated Substrate Proliferation Tumor Growth, Angiogenesis, Survival P2->Proliferation Activates

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling.

Application Showcase: Marketed Drugs and Clinical Candidates

The utility of this compound and its close analogs is best demonstrated by the successful development of several FDA-approved anticancer drugs.

Drug NamePrimary Target(s)MechanismKey Indication(s)
Dacomitinib EGFR (pan-HER)Irreversible InhibitorMetastatic Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations[17]
Afatinib EGFR, HER2Irreversible InhibitorMetastatic NSCLC with EGFR mutations[18]
Vandetanib VEGFR2, EGFR, RETReversible InhibitorMedullary Thyroid Cancer[19]
Gefitinib EGFRReversible InhibitorMetastatic NSCLC with EGFR mutations[10][20]

Dacomitinib (PF-00299804): Dacomitinib is a second-generation tyrosine kinase inhibitor that irreversibly binds to the ATP domain of the EGFR family of kinases.[17] Its development showcases the direct use of a 6-amino-7-methoxy-4-(anilino)quinazoline core, derived from precursors like this compound.[17][21]

Afatinib (BIBW 2992): Afatinib is another potent second-generation irreversible inhibitor targeting both EGFR and HER2.[18] Its synthesis involves the crucial step of coupling a 4-(3-chloro-4-fluoroanilino)-6-amino-7-alkoxyquinazoline intermediate with a reactive side chain, demonstrating the modularity of the synthetic approach.[20][22][23]

Synthetic Protocols and Methodologies

The following protocols are representative of the synthetic strategies used to produce the core intermediate and elaborate it into a final active pharmaceutical ingredient (API).

Protocol 1: Synthesis of the Core Intermediate

The synthesis of 4-chloro-7-fluoro-6-nitroquinazoline, a direct precursor to the title compound, illustrates the foundational chemistry.

A 2-Amino-4-fluorobenzoic Acid B 7-Fluoro-4-hydroxyquinazoline A->B  Formamidine Acetate,  Ethylene Glycol Monomethyl Ether,  Reflux C 7-Fluoro-6-nitro-4-hydroxyquinazoline B->C  Nitration  (H2SO4, HNO3) D 4-Chloro-7-fluoro-6-nitroquinazoline C->D  Chlorination  (Thionyl Chloride, SOCl2)

Caption: Synthetic workflow for a key quinazoline intermediate.

Step-by-Step Procedure (Conceptual): [24][25]

  • Cyclization: 2-amino-4-fluorobenzoic acid is reacted with formamidine acetate in a high-boiling solvent like ethylene glycol monomethyl ether under reflux conditions to form the quinazolinone ring, yielding 7-fluoro-4-hydroxyquinazoline.

  • Nitration: The resulting quinazolinone is carefully nitrated using a mixture of sulfuric and nitric acid to introduce a nitro group at the 6-position, yielding 7-fluoro-6-nitro-4-hydroxyquinazoline. Isomer purification may be required at this stage.

  • Chlorination: The hydroxyquinazoline is then chlorinated using a reagent such as thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) to produce the highly reactive intermediate, 4-chloro-7-fluoro-6-nitroquinazoline.

  • Methoxylation & Reduction (Not Shown): Subsequent steps would involve reduction of the nitro group to an amine and methoxylation to arrive at the final desired intermediate.

Protocol 2: Synthesis of a 4-Anilinoquinazoline Inhibitor (Dacomitinib Model)

This protocol details the key bond-forming reaction: the nucleophilic aromatic substitution (SNAr) that attaches the aniline "head group."

Reaction: 4-Chloro-6-amino-7-methoxyquinazoline + 3-Chloro-4-fluoroaniline → N⁴-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine

Materials & Reagents:

ReagentPurposeTypical Solvent(s)
4-Chloro-6-amino-7-methoxyquinazolineStarting MaterialIsopropanol (IPA), DMF
3-Chloro-4-fluoroanilineNucleophileIsopropanol (IPA), DMF
Acid or Base Catalyst (optional)To facilitate reactionAcetic Acid, HCl, or an organic base
Isopropanol (IPA)Reaction SolventN/A

Step-by-Step Procedure: [4][20]

  • Setup: To a reaction vessel equipped with a condenser and magnetic stirrer, add 4-chloro-6-amino-7-methoxyquinazoline (1.0 eq) and isopropanol.

  • Addition: Add 3-chloro-4-fluoroaniline (approx. 1.1 - 1.5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (typically around 80-85 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold isopropanol or another suitable solvent to remove unreacted starting materials, and dry under vacuum. The resulting N⁴-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine is the core of Dacomitinib.[17]

Protocol 3: Covalent Warhead Installation (Afatinib Model)

This protocol illustrates the final acylation step to install the reactive "warhead" that enables irreversible binding.

Reaction: N⁴-(3-chloro-4-fluorophenyl)-7-alkoxy-quinazoline-4,6-diamine + (E)-4-(Dimethylamino)but-2-enoyl chloride → Afatinib

Materials & Reagents:

ReagentPurposeTypical Solvent(s)
Quinazoline Diamine CoreStarting MaterialDichloromethane (DCM), Tetrahydrofuran (THF)
(E)-4-(Dimethylamino)but-2-enoyl chlorideAcylating AgentDichloromethane (DCM)
Organic Base (e.g., TEA, DIPEA)Acid ScavengerDichloromethane (DCM), THF
Dichloromethane (DCM)Reaction SolventN/A

Step-by-Step Procedure: [20][22]

  • Setup: Dissolve or suspend the quinazoline diamine core (1.0 eq) and an organic base like triethylamine (TEA) in an anhydrous solvent such as DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the mixture in an ice bath to 0 °C.

  • Addition: Slowly add a solution of the acyl chloride (e.g., (E)-4-(dimethylamino)but-2-enoyl chloride) in DCM to the cooled mixture. The slow addition helps control the exothermic reaction.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring until completion as monitored by TLC or HPLC.

  • Workup: Quench the reaction with water or a mild aqueous base. Separate the organic layer, wash with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography or recrystallization to yield the final API.

Conclusion

This compound is more than a simple chemical; it is a testament to the power of rational drug design. Its carefully orchestrated substitution pattern provides medicinal chemists with a reliable and versatile platform for constructing highly potent and selective kinase inhibitors. The successful translation of this scaffold into multiple FDA-approved drugs for life-threatening diseases underscores its profound impact on modern oncology. The protocols and applications detailed herein serve as a guide for researchers aiming to build upon this legacy and develop the next generation of targeted therapeutics.

References

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  • Google Patents. CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
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  • MDPI. 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl).
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Scalable synthesis method for 4-Chloro-7-fluoro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scalable Synthesis of 4-Chloro-7-fluoro-6-methoxyquinazoline

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed, scalable, and robust two-step synthetic protocol for the preparation of this compound, a critical building block in the development of targeted cancer therapies. The synthesis begins with the cyclization of 4-Amino-2-fluoro-5-methoxybenzoic acid to form the quinazolinone core, followed by a high-yield chlorination to furnish the final product. This guide is designed for researchers, chemists, and process development professionals, offering in-depth explanations for experimental choices, self-validating quality control checkpoints, and comprehensive safety protocols to ensure reliable and scalable production.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Specifically, 4-substituted quinazoline derivatives have demonstrated remarkable efficacy as protein kinase inhibitors.[1][2] Molecules like gefitinib, afatinib, and dacomitinib, all FDA-approved drugs for the treatment of non-small cell lung cancer, feature this essential chemical framework.[1][3] The title compound, this compound, is a key advanced intermediate, where the chlorine atom at the C4 position serves as an excellent leaving group for subsequent nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains to modulate biological activity.

The scalability of the synthesis for this intermediate is paramount for drug development, moving from laboratory-scale research to pilot plant and commercial manufacturing. The protocol detailed herein is optimized for efficiency, yield, and purity, addressing the common challenges associated with quinazoline synthesis.

Overall Synthetic Strategy

The synthesis is efficiently executed in two primary stages, starting from the commercially available 4-Amino-2-fluoro-5-methoxybenzoic acid.

  • Step 1: Cyclocondensation to form the Quinazolinone Core. The initial step involves the reaction of the substituted anthranilic acid with formamidine acetate. This classical reaction builds the pyrimidine ring of the quinazoline system, yielding the stable intermediate, 7-fluoro-6-methoxyquinazolin-4(3H)-one.

  • Step 2: Chlorination of the Quinazolinone. The hydroxyl group of the quinazolinone (in its tautomeric form) is converted to a chloride using a potent chlorinating agent, typically thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[4][5] This step activates the C4 position for the next stage of drug synthesis.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A 4-Amino-2-fluoro- 5-methoxybenzoic Acid B 7-fluoro-6-methoxy- quinazolin-4(3H)-one A->B  Formamidine Acetate,  2-Methoxyethanol, Reflux C 7-fluoro-6-methoxy- quinazolin-4(3H)-one D 4-Chloro-7-fluoro- 6-methoxyquinazoline (Target Compound) C->D  Thionyl Chloride (SOCl₂),  DMF (cat.), Reflux

Sources

Preparation of 4-Arylaminoquinazoline Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-arylaminoquinazoline derivatives. These compounds form the core scaffold of numerous clinically significant pharmaceuticals, particularly in oncology.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Significance of the 4-Arylaminoquinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4][5][6] The strategic substitution at the 4-position with an arylamino group has been particularly fruitful, leading to the development of potent and selective enzyme inhibitors.[1] Notably, this structural motif is the cornerstone of several U.S. FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as Gefitinib (Iressa) and Erlotinib (Tarceva), used in the treatment of non-small cell lung cancer.[7][8][9]

The core principle behind the efficacy of these drugs lies in the 4-arylaminoquinazoline moiety's ability to mimic the adenine portion of ATP, allowing it to competitively bind to the ATP-binding site of protein kinases, thereby inhibiting their function. This guide will focus on robust and scalable synthetic routes to access this critical pharmacophore.

Strategic Approaches to Synthesis

The construction of the 4-arylaminoquinazoline core can be achieved through several convergent synthetic strategies. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and scalability. Two of the most prevalent and reliable methods are highlighted below.

The Anthranilic Acid Derivative Approach

A classical and versatile method commences with derivatives of anthranilic acid, such as 2-aminobenzonitrile or isatoic anhydride. This approach builds the pyrimidine ring onto the pre-existing substituted benzene ring.

  • From 2-Aminobenzonitriles: This route is highly efficient and often proceeds via a tandem reaction. The nitrile group serves as a precursor to the C4 carbon of the quinazoline ring.[10][11][12]

  • From Isatoic Anhydride: Isatoic anhydride is an inexpensive and stable starting material that reacts with amines to form 2-aminobenzamides, which can then be cyclized to form the quinazolinone core.[13][14][15][16][17] The resulting quinazolinone is then typically halogenated at the 4-position, followed by nucleophilic aromatic substitution with the desired arylamine.

The Quinazolinone Intermediate Approach

This strategy involves the initial formation of a quinazolin-4(3H)-one intermediate, which is subsequently activated at the 4-position for substitution with an arylamine. A common activation step is chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). However, this method can suffer from the instability of the 4-chloroquinazoline intermediate.[7][18] An improved variation of this method utilizes a more stable 4-methylthioquinazoline intermediate, which is easier to handle and often provides higher yields.[7][18][19]

The following diagram illustrates the general synthetic workflow:

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Activation & Substitution cluster_3 Final Product A 2-Aminobenzonitrile C N,N-Dimethyl formamidine derivative A->C Reaction with DMF-DMA B Isatoic Anhydride D Quinazolin-4(3H)-one B->D Reaction with Formamide F 4-Arylaminoquinazoline C->F One-pot reaction with substituted aniline (Dimroth Rearrangement) E 4-Chloroquinazoline or 4-Methylthioquinazoline D->E Chlorination (SOCl₂) or Thiolation (P₂S₅/MeI) E->F Nucleophilic substitution with substituted aniline

Caption: General synthetic workflows for 4-arylaminoquinazoline derivatives.

Detailed Experimental Protocol: Synthesis of a Gefitinib Analogue

This protocol details a reliable, multi-step synthesis of a 4-arylaminoquinazoline derivative, adapted from methodologies reported for the synthesis of Gefitinib.[7][19][20] This route proceeds via a stable 4-methylthioquinazoline intermediate, avoiding the use of harsh chlorinating agents and unstable intermediates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4,5-Dimethoxyanthranilic acid≥98%Commercial Source
Formamide≥99.5%Commercial Source
Phosphorus pentasulfide (P₂S₅)≥99%Commercial SourceHandle in a fume hood.
PyridineAnhydrousCommercial SourceHandle in a fume hood.
Sodium hydroxide (NaOH)Pellets, ≥97%Commercial Source
Methyl iodide (MeI)≥99%Commercial SourceToxic and volatile. Handle with extreme care.
3-Chloro-4-fluoroaniline≥98%Commercial Source
Isopropyl alcohol (IPA)ACS GradeCommercial Source
Methanol (MeOH)ACS GradeCommercial Source
Dichloromethane (DCM)ACS GradeCommercial Source
Ethyl acetate (EtOAc)ACS GradeCommercial Source
HexanesACS GradeCommercial Source
Anhydrous Sodium SulfateGranularCommercial Source
Step-by-Step Procedure

Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add 4,5-dimethoxyanthranilic acid (10.0 g, 50.7 mmol) and formamide (50 mL).

  • Heat the reaction mixture to 160-170 °C and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 10% MeOH in DCM).

  • Cool the mixture to room temperature. A solid precipitate will form.

  • Add 100 mL of water to the flask and stir for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and then with a small amount of cold acetone.

  • Dry the solid under vacuum to afford 6,7-dimethoxyquinazolin-4(3H)-one as a white to off-white powder.

Step 2: Synthesis of 6,7-Dimethoxy-4-thioxo-3,4-dihydroquinazoline

  • In a 500 mL round-bottom flask under a nitrogen atmosphere, suspend the 6,7-dimethoxyquinazolin-4(3H)-one (from Step 1, ~10.4 g, 50.4 mmol) in anhydrous pyridine (150 mL).

  • Carefully add phosphorus pentasulfide (P₂S₅) (13.4 g, 60.5 mmol) portion-wise. The reaction is exothermic.

  • Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction by TLC (Eluent: 10% MeOH in DCM).

  • Cool the reaction mixture to room temperature and pour it slowly into a beaker containing 500 mL of ice-water with vigorous stirring.

  • A yellow precipitate will form. Stir for 1 hour.

  • Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral.

  • Dry the solid under vacuum to yield the thione product.

Step 3: Synthesis of 4-Methylthio-6,7-dimethoxyquinazoline

  • Suspend the thione from Step 2 (~11.2 g, 50.4 mmol) in methanol (150 mL).

  • Add a solution of sodium hydroxide (2.2 g, 55.4 mmol) in water (20 mL). The mixture should become a clear solution.

  • Cool the solution in an ice bath and add methyl iodide (3.8 mL, 60.5 mmol) dropwise.

  • Stir the reaction at room temperature for 3 hours. Monitor by TLC (Eluent: 50% EtOAc in Hexanes).

  • A precipitate will form. Add 100 mL of water and stir for 30 minutes.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum to obtain the 4-methylthio intermediate.

Step 4: Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Gefitinib Analogue)

  • To a 250 mL round-bottom flask, add the 4-methylthio intermediate from Step 3 (~11.9 g, 50.4 mmol), 3-chloro-4-fluoroaniline (8.1 g, 55.4 mmol), and isopropyl alcohol (150 mL).

  • Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by TLC (Eluent: 50% EtOAc in Hexanes).

  • A solid precipitate will form as the reaction proceeds.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold isopropyl alcohol (2 x 20 mL) and then with hexanes.

  • Dry the final product under vacuum. Recrystallization from isopropyl alcohol or ethyl acetate can be performed for further purification if necessary.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

The following diagram illustrates the reaction mechanism for the final substitution step:

Caption: Proposed mechanism for the final nucleophilic aromatic substitution step.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low yield in Step 1 Incomplete reaction; insufficient heating.Ensure the reaction temperature is maintained at 160-170 °C. Monitor by TLC until the starting material is consumed.
Incomplete reaction in Step 2 Poor quality P₂S₅; insufficient reflux time.Use fresh P₂S₅. Ensure vigorous reflux and extend the reaction time if necessary.
Formation of byproducts in Step 4 Reaction temperature too high or prolonged heating.Carefully control the reflux temperature. Monitor the reaction closely by TLC and stop when the starting material is consumed.
Product Purity Issues Incomplete reaction; side reactions.Purify the final product by recrystallization from a suitable solvent like IPA or EtOAc. Column chromatography can be used if necessary.

Conclusion

The synthesis of 4-arylaminoquinazoline derivatives is a cornerstone of modern medicinal chemistry. The protocol detailed herein, utilizing a stable 4-methylthioquinazoline intermediate, offers a robust, scalable, and safer alternative to traditional methods that rely on unstable 4-chloro intermediates. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers can efficiently access this vital class of compounds for further investigation and drug development endeavors.

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  • Brouwers, M., et al. (2015). Gefitinib and Erlotinib in Metastatic Non-Small Cell Lung Cancer: A Meta-Analysis of Toxicity and Efficacy of Randomized Clinical Trials. The Oncologist, 20(4), 433-442. [Link]
  • Jiang, Y., et al. (2022). Reaction of CO2 and 2-aminobenzonitrile to produce quinazoline-2,4(1H,3H)-dione.
  • Li, J., et al. (2023). Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Taylor & Francis Online. [Link]
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]
  • Charushin, V. N., et al. (2017). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 86(1), 1-32. [Link]
  • Sharma, V., & Kumar, V. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 1076463. [Link]
  • Nyuchev, A. V., et al. (2015). Synthesis of Chlorin–(Arylamino)quinazoline Hybrids as Models for Multifunctional Drug Development. Synthesis, 47(23), 3717-3726. [Link]

Sources

Application Note & Protocol: Synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-methoxyquinazolin-4-amine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-methoxyquinazolin-4-amine, a key structural motif found in many potent kinase inhibitors. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction between 4-Chloro-7-fluoro-6-methoxyquinazoline and 3-chloro-4-fluorophenylamine. We present a detailed, step-by-step protocol, mechanistic insights, characterization methods, and critical safety considerations. This guide is intended for researchers in medicinal chemistry, drug discovery, and process development, offering a robust framework for accessing this important class of compounds.

Introduction & Scientific Context

The 4-anilinoquinazoline scaffold is a privileged structure in modern pharmacology, forming the core of numerous FDA-approved drugs, particularly tyrosine kinase inhibitors (TKIs) used in oncology.[1][2] Molecules like Afatinib and Vandetanib, which target receptors such as EGFR and VEGFR, leverage this core to achieve high-affinity binding at the ATP-binding site of the kinase domain.[3][4][5][6] The synthesis of these complex molecules often relies on the strategic and efficient construction of the 4-anilinoquinazoline core.

The reaction between this compound and 3-chloro-4-fluorophenylamine serves as an exemplary model for the crucial C-N bond-forming step. This transformation proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The quinazoline ring system, with its two electron-withdrawing nitrogen atoms, significantly activates the C4-position towards nucleophilic attack, making the chlorine atom an excellent leaving group.[7][8] This inherent reactivity allows for a direct and often high-yielding coupling, providing a versatile entry point into a diverse chemical space of potential kinase inhibitors.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds through a well-established two-step addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-chloro-4-fluorophenylamine attacks the electron-deficient C4 carbon of the quinazoline ring. This step is rate-determining and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.

  • Elimination & Aromatization: The aromaticity of the quinazoline ring is restored through the expulsion of the chloride leaving group. A base, either the amine reactant itself or a scavenger added to the medium, facilitates the final deprotonation of the anilinic nitrogen to yield the stable product.

SNAr_Mechanism Figure 1: SNAr Reaction Mechanism cluster_product Products R1 This compound Int Int R1->Int + Amine R2 3-chloro-4-fluorophenylamine P1 N-(3-chloro-4-fluorophenyl)-7-fluoro-6-methoxyquinazolin-4-amine P2 HCl Int->P1 - Cl⁻, - H⁺

Figure 1: SNAr Reaction Mechanism.

Experimental Protocol

This protocol is designed to be a reliable and reproducible method for the synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentCAS No.Mol. Weight ( g/mol )Amount (mmol)Mass/Volume
This compound359882-77-8212.6110.02.13 g
3-chloro-4-fluorophenylamine367-21-5145.5711.01.60 g
2-Propanol (IPA)67-63-060.10-50 mL
Diisopropylethylamine (DIPEA) (Optional)7087-68-5129.2412.02.1 mL
Ethyl Acetate (EtOAc)141-78-688.11-For washing
Deionized Water7732-18-518.02-For washing
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Buchner funnel and filtration flask

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

G start Start setup Assemble dry glassware under N2. Add quinazoline & IPA. start->setup add_amine Add 3-chloro-4-fluorophenylamine. (Optional: Add DIPEA). setup->add_amine reflux Heat to reflux (approx. 82°C) for 4-6 hours. add_amine->reflux monitor Monitor reaction by TLC/LC-MS until starting material is consumed. reflux->monitor monitor->reflux Incomplete cool Cool mixture to room temperature. Product precipitates. monitor->cool Reaction Complete filter Filter the solid product using a Buchner funnel. cool->filter wash Wash the solid with cold IPA, then water, then EtOAc. filter->wash dry Dry the product under vacuum at 50-60°C. wash->dry end Obtain final product for analysis. dry->end

Figure 2: Experimental Workflow Diagram.
  • Reaction Setup: Assemble a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Purge the system with nitrogen gas.

  • Reagent Addition: To the flask, add this compound (2.13 g, 10.0 mmol) and 2-Propanol (50 mL). Begin stirring to form a suspension.

  • Nucleophile Addition: Add 3-chloro-4-fluorophenylamine (1.60 g, 11.0 mmol). A slight excess (1.1 equivalents) of the amine is used to ensure complete consumption of the limiting quinazoline starting material.

    • Expert Insight: While the reaction can proceed without an external base, the HCl generated can protonate the product and starting amine, slowing the reaction. Adding a non-nucleophilic base like Diisopropylethylamine (DIPEA, 2.1 mL, 12.0 mmol) can scavenge the HCl, accelerating the reaction and often leading to a cleaner product profile.

  • Reaction: Heat the mixture to reflux (approximately 82°C) under a nitrogen atmosphere. Maintain reflux for 4-6 hours.

  • Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the 4-chloroquinazoline starting material.

  • Work-up and Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product will typically precipitate as a solid.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with cold 2-Propanol (2 x 15 mL), deionized water (2 x 15 mL), and finally with Ethyl Acetate (1 x 15 mL) to remove residual impurities and solvent.

  • Drying: Dry the purified solid in a vacuum oven at 50-60°C to a constant weight. The expected product is an off-white to pale yellow solid. The typical yield is in the range of 85-95%.

Product Characterization

To confirm the identity and purity of the synthesized N-(3-chloro-4-fluorophenyl)-7-fluoro-6-methoxyquinazolin-4-amine, the following analytical techniques are recommended.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect characteristic signals for the aromatic protons on both the quinazoline and aniline rings, a singlet for the methoxy group (~4.0 ppm), and a singlet for the N-H proton at a downfield shift (>9.5 ppm).

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum will show distinct signals for all carbon atoms. Carbon atoms attached to fluorine will appear as doublets due to C-F coupling.[1]

  • ¹⁹F NMR (376 MHz, DMSO-d₆): Two distinct signals are expected, one for each fluorine atom in the molecule, allowing for unambiguous confirmation of their presence.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition (C₁₅H₁₀ClF₂N₄O).

  • Melting Point: A sharp melting point range is indicative of high purity.

Safety & Environmental Health

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols to minimize risk.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is suitable), and safety glasses or goggles.

  • Ventilation: All operations must be performed inside a certified chemical fume hood.

  • Reagent Hazards:

    • This compound: May be harmful if swallowed and can cause eye irritation.[9] Avoid inhalation of dust.

    • 3-chloro-4-fluorophenylamine: This compound is toxic if swallowed, in contact with skin, or if inhaled.[10][11] It can cause skin irritation and serious eye damage.[10] Handle with extreme care.

    • Solvents: 2-Propanol and Ethyl Acetate are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to institutional and local environmental regulations. Do not discharge into drains.[12][13]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Inactivation of amine by HCl.Extend reflux time and monitor by TLC/LC-MS. Ensure reflux temperature is maintained. Add a non-nucleophilic base like DIPEA to scavenge HCl.
Low Yield Product is partially soluble in the reaction solvent. Mechanical loss during transfer.Cool the reaction mixture in an ice bath before filtration to maximize precipitation. Ensure careful transfer and thorough washing of the reaction flask to recover all product.
Impure Product Presence of unreacted starting materials or side products.Ensure the correct stoichiometry of reactants. Optimize the washing procedure with different solvents. If necessary, purify by recrystallization from a suitable solvent or by column chromatography.[14][15]

Conclusion

This application note details a reliable and efficient protocol for the synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-methoxyquinazolin-4-amine. The nucleophilic aromatic substitution approach is robust, high-yielding, and serves as a foundational reaction for accessing a wide array of 4-anilinoquinazoline derivatives. By understanding the underlying mechanism and adhering to the outlined experimental and safety procedures, researchers can confidently apply this methodology in their pursuit of novel therapeutic agents.

References

  • Vertex AI Search Grounding. (n.d.). N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis.
  • Li, X., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI.
  • ResearchGate. (n.d.). Synthesis of anticancer drug vandetanib.
  • Wells, G., et al. (2015). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. Tetrahedron Letters, 56(23), 3259-3261.
  • Thapa, S., & Bolliger, J. L. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. MDPI.
  • ResearchGate. (2025). (PDF) High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine.
  • Chen, R. (2019). Method for preparing Afatinib dimaleate intermediate. SciSpace.
  • JoVE. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. PubMed.
  • Zhang, G. (2017). Afatinib intermediate and synthetic method thereof. SciSpace.
  • Auteja Organics. (n.d.). N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine: A Key Pharmaceutical Intermediate Supplier.
  • Google Patents. (n.d.). US20160083373A1 - Method for preparing afatinib and intermediate thereof.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London.
  • Google Patents. (n.d.). WO2014183560A1 - Afatinib and preparation method of intermediate thereof.
  • Wikipedia. (n.d.). Vandetanib.
  • Kihara, M., et al. (2025). Inhibitory Effects of Vandetanib on Catecholamine Synthesis in Rat Pheochromocytoma PC12 Cells. PMC - NIH.
  • PharmaCompass.com. (n.d.). VANDETANIB | Drug Information, Uses, Side Effects, Chemistry.
  • PMC - NIH. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
  • Capot Chemical. (2025). material safety data sheet.
  • PubChem. (n.d.). 4-Chloro-7-fluoro-6-nitroquinazoline.
  • ACS Publications. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters.
  • precisionFDA. (n.d.). N4-(3-Chloro-4-fluorophenyl)-7-methoxy-4,6-quinazolinediamine hydrochloride.
  • YouTube. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview.
  • PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine.
  • PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
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  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
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Application Notes & Protocols: Strategic C-C Bond Formation in Medicinal Chemistry via Suzuki-Miyaura Reactions of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Quinazoline Scaffold and the Power of Cross-Coupling

The quinazoline ring system is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence is a testament to its unique combination of a planar, aromatic structure, synthetic versatility, and its capacity to engage in crucial molecular interactions with biological targets.[1] A multitude of quinazoline derivatives have demonstrated potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[3][4] Notably, several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, feature the quinazoline scaffold and function as kinase inhibitors in cancer therapy.[1][2][5]

The functionalization of the quinazoline core is paramount to modulating its biological activity and developing new chemical entities. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a robust and highly efficient tool for forging carbon-carbon bonds.[6][7] This reaction's broad functional group tolerance, use of readily available and less toxic organoboron reagents, and thermal stability make it particularly attractive for the synthesis of complex molecules in drug discovery.[6]

This guide provides an in-depth exploration of the Suzuki-Miyaura reaction as applied to quinazoline derivatives, offering mechanistic insights, a comprehensive data-driven overview of reaction conditions, and detailed, field-proven protocols for researchers in synthetic and medicinal chemistry.

II. The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] Understanding this cycle is critical for troubleshooting and optimizing reactions involving quinazoline substrates.

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the halo-quinazoline, forming a Pd(II) complex. The reactivity of the halide is a key factor, with the general trend being I > Br > Cl.[8]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8][9]

The nitrogen atoms within the quinazoline ring can potentially coordinate with the palladium catalyst, which may influence the reaction's efficiency. The choice of ligand is therefore crucial to stabilize the palladium complex and facilitate the catalytic cycle.[11][12]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle for Quinazoline Derivatives Pd(0)L2 Active Pd(0) Catalyst Ar_Pd_X_L2 Quinazolinyl-Pd(II)-Halide Complex Pd(0)L2->Ar_Pd_X_L2 Oxidative Addition (Quinazoline-X) Ar_Pd_Ar_L2 Di-organic Pd(II) Complex Ar_Pd_X_L2->Ar_Pd_Ar_L2 Transmetalation (Ar'-B(OH)2, Base) Product Substituted Quinazoline Ar_Pd_Ar_L2->Product Reductive Elimination Regen Regen Regen->Pd(0)L2 Boronic_Acid Boronic Acid (Ar'-B(OH)2) Boronic_Acid->Ar_Pd_Ar_L2 Base Base Base->Ar_Pd_Ar_L2 Quinazoline_Halide Quinazoline_Halide Quinazoline_Halide->Ar_Pd_X_L2

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

III. Optimizing the Reaction: A Guide to Key Parameters

The success of a Suzuki-Miyaura coupling with a quinazoline derivative hinges on the careful selection of several key parameters. The following table summarizes a range of conditions reported in the literature, providing a valuable starting point for reaction optimization.[6][13][14]

Entry Quinazoline Substrate Boronic Acid Catalyst (mol%) Ligand Base Solvent Temp (°C) Yield (%) Reference
14-ChloroquinazolineArylboronic acidsPd(OAc)₂-K₂CO₃DMFReflux50-65[6]
24-Chloro-6,7-dimethoxyquinazolineCyclohexylboronic acidPd(PPh₃)₄ (0.02)PPh₃Cs₂CO₃DMF/H₂O175 (MW)76-90[13]
36,8-Dibromo-2,3-dihydroquinazolin-4(1H)-oneArylboronic acidsPdCl₂(dppf)dppfK₂CO₃Dioxane/H₂O8077-91[6]
47-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-onePhenylboronic acidPd(OAc)₂ (4.2)-Na₂CO₃Acetone/H₂O40-4595[14]
55,7-Dibromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one(4-Fluorophenyl)boronic acidPd(OAc)₂ (8.4)-Na₂CO₃Acetone/H₂O40-4598[14]
66-Iodoquinazolin-4-one derivative5-Formyl-2-furylboronic acidPd/C-K₂CO₃DME/H₂OReflux96[15][16]

Expert Insights on Parameter Selection:

  • Palladium Source: While Pd(PPh₃)₄ is a reliable catalyst, modern palladium pre-catalysts, often featuring bulky, electron-rich phosphine ligands like SPhos or XPhos, can offer higher activity, especially for challenging substrates like chloroquinazolines.[6][17] Heterogeneous catalysts like Pd/C are advantageous for scalability and ease of product purification, as they can be easily filtered off.[15][16]

  • Ligands: For nitrogen-containing heterocycles, bulky, electron-donating phosphine ligands are often employed to enhance catalyst stability and promote reductive elimination.[17] In some cases, particularly with highly reactive substrates, ligand-less conditions can be effective, simplifying the reaction setup.[13]

  • Base: The choice of base is critical for activating the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[6][9][13] The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: Aprotic polar solvents such as dioxane, THF, and DMF are frequently used, often with the addition of water to aid in dissolving the inorganic base.[6][13] The choice of solvent can influence catalyst solubility and reaction temperature.

  • Leaving Group: The reactivity of the haloquinazoline follows the order I > Br > Cl. While iodo- and bromo-quinazolines are generally more reactive, the development of advanced catalyst systems has made the coupling of more cost-effective chloroquinazolines increasingly feasible.[8][17]

IV. Detailed Experimental Protocols

The following protocols provide a generalized yet detailed framework for conducting Suzuki-Miyaura reactions with quinazoline derivatives. These should be adapted and optimized for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromoquinazoline

This protocol is adapted from methodologies used for the synthesis of various substituted quinazolines.[6][14]

Materials:

  • Bromoquinazoline derivative (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.04 equiv) or [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Solvent mixture (e.g., 1,4-Dioxane/Water 4:1 or Acetone/Water 2:1)

  • Schlenk flask or reaction vial

  • Inert gas (Argon or Nitrogen)

Experimental Workflow:

Sources

Application Notes and Protocols: The Strategic Use of Phosphorus Oxychloride (POCl₃) in Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of phosphorus oxychloride (POCl₃) as a critical reagent in the synthesis of quinazolines, a class of heterocyclic compounds of immense interest in medicinal chemistry and drug development.[1][2][3][4] Quinazolines and their derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[1][2] The strategic application of POCl₃ is central to several key synthetic transformations that enable the construction and functionalization of the quinazoline scaffold.

This document moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into reaction mechanisms, protocol optimization, and critical safety procedures.

The Chemical Logic of POCl₃ in Heterocyclic Synthesis

Phosphorus oxychloride is a powerful and versatile reagent primarily utilized for two key functions in organic synthesis: dehydration and chlorination.[5][6] Its efficacy stems from the high reactivity of the phosphorus-chlorine bonds and the strong affinity of phosphorus for oxygen.

  • Dehydration & Cyclization: In reactions like the Bischler-Napieralski synthesis of dihydroisoquinolines, POCl₃ activates amides by reacting with the carbonyl oxygen.[7][8][9] This converts the hydroxyl group of the enol form into an excellent leaving group (a dichlorophosphate ester), facilitating intramolecular electrophilic attack onto an adjacent aromatic ring to form a new cyclic structure.[7][10] This principle is widely applied in the synthesis of various nitrogen-containing heterocycles.[11][12]

  • Chlorination: POCl₃ is the reagent of choice for converting hydroxyl groups on heteroaromatic rings, such as the keto-form of quinazolinones, into chlorides.[13][14][15] This transformation is crucial as the resulting chloro-substituted quinazoline is a versatile intermediate, primed for subsequent nucleophilic substitution reactions to introduce diverse functionalities.[14][16] The mechanism involves an initial phosphorylation of the oxygen, followed by a nucleophilic attack by a chloride ion.[13]

  • Vilsmeier-Haack Reagent Formation: In combination with N,N-dimethylformamide (DMF), POCl₃ forms the Vilsmeier-Haack reagent, a halomethyleniminium salt.[5][17] This electrophilic species is used for formylating activated aromatic rings and can trigger cyclization cascades to build heterocyclic systems like quinolines and quinazolines from acyclic precursors.[5][18][19]

Critical Safety and Handling of Phosphorus Oxychloride

Trustworthiness in practice begins with safety. POCl₃ is a highly corrosive and toxic substance that reacts violently with water.[20][21][22] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always handle POCl₃ inside a certified chemical fume hood. Wear chemical-resistant gloves (inspected before use), a lab coat, and tightly fitting safety goggles with a face shield.[21][22]

  • Handling: Use only glass or other resistant apparatus. Ensure all equipment is scrupulously dry. POCl₃ is air and moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) for best results and safety.[21][23]

  • Quenching and Disposal: NEVER add water directly to POCl₃ or a concentrated reaction mixture. To quench, slowly and carefully add the reaction mixture to a vigorously stirred vessel of ice or ice-water. This must be done in a fume hood, as the reaction generates large volumes of HCl gas.[20][24] Alternatively, for small amounts, slowly add the POCl₃ to a solution of sodium bicarbonate or another suitable base in a large volume of water with cooling. Dispose of waste in accordance with institutional and local regulations.[21]

  • First Aid: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[20][21] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[20][21] If inhaled, move to fresh air and seek immediate medical attention.[21][22]

Synthetic Route I: Chlorination of 4-Quinazolinones

The conversion of a 4-quinazolinone to a 4-chloroquinazoline is a cornerstone transformation. The 4-chloro substituent serves as an excellent leaving group, enabling the introduction of various nucleophiles (amines, alcohols, thiols) to build libraries of pharmacologically active compounds.[16]

Mechanistic Insight

The reaction proceeds in two distinct stages that can be controlled by temperature.[13]

  • Phosphorylation (Low Temperature): At temperatures below 25 °C and under basic conditions (e.g., using a tertiary amine like DIPEA), the quinazolinone oxygen attacks POCl₃ to form phosphorylated intermediates. Keeping the system basic at this stage is crucial to prevent the formation of pseudodimers.[13]

  • Chlorination (High Temperature): Upon heating to 70-90 °C, a chloride ion (from POCl₃ or its byproducts) performs a nucleophilic attack, displacing the phosphate group to yield the 4-chloroquinazoline product.[13]

G cluster_mech1 Mechanism: Chlorination of 4-Quinazolinone QZ 4-Quinazolinone Intermediate O-Phosphorylated Intermediate QZ->Intermediate POCl₃, Base < 25 °C POCl3 POCl₃ POCl3->Intermediate Base Base (e.g., DIPEA) Base->Intermediate Product 4-Chloroquinazoline Intermediate->Product Heat Chloride Cl⁻ Intermediate->Chloride Heat Heat (70-90 °C) Heat->Product Chloride->Product Nucleophilic Attack G cluster_mech2 Vilsmeier-Haack Quinazoline Synthesis DMF DMF VH_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->VH_Reagent POCl3 POCl₃ POCl3->VH_Reagent Intermediate Cyclized Intermediate VH_Reagent->Intermediate Acetanilide N-Arylacetamide Acetanilide->Intermediate Electrophilic Attack Product 2-Chloro-3-formyl-quinazoline Intermediate->Product Cyclization, Dehydration, Chlorination G cluster_workflow General Experimental Workflow Start Reagent Prep & Apparatus Setup (Flame-dried, Inert Atm.) Reaction Reaction Execution (Controlled Temp, POCl₃ Addition) Start->Reaction Monitor TLC Monitoring Reaction->Monitor Monitor->Reaction Incomplete Quench Work-up: Careful Quenching on Ice Monitor->Quench Extract Extraction & Neutralization Quench->Extract Purify Purification (Recrystallization or Chromatography) Extract->Purify Analyze Product Analysis (NMR, MS, mp) Purify->Analyze

Sources

Synthesis and Evaluation of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine: A Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, with numerous derivatives gaining FDA approval as potent protein kinase inhibitors.[1][2] These agents typically exert their anticancer effects by competing with ATP for the binding site on oncogenic kinases, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[3][4] This application note provides a comprehensive guide to the synthesis and biological evaluation of a specific quinazoline derivative, N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine . The presence of the 4-chloro-3-trifluoromethyl-phenyl moiety is a common feature in several potent kinase inhibitors, suggesting this compound's potential as a valuable tool for cancer research and drug discovery.[5]

This document offers a detailed, three-step synthetic protocol, beginning with commercially available starting materials. Furthermore, it outlines standardized in vitro assays to characterize the compound's biological activity, including a kinase inhibition assay and a cell viability assay. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anticancer agents.

Chemical Synthesis

The synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine is achieved through a robust three-step process, commencing with the commercially available 4-chloro-7-fluoro-6-nitro-quinazoline. The overall synthetic scheme is depicted below.

G A 4-chloro-7-fluoro-6-nitro-quinazoline B (4-chloro-3-trifluoromethyl-phenyl)- (7-fluoro-6-nitro-quinazolin-4-yl)-amine A->B  Step 1: Nucleophilic Aromatic Substitution (4-chloro-3-(trifluoromethyl)aniline, N-methyl-2-pyrrolidone) C (4-chloro-3-trifluoromethyl-phenyl)- (7-methoxy-6-nitro-quinazolin-4-yl)-amine B->C  Step 2: Nucleophilic Substitution (Sodium methoxide, Methanol) D N-4-(4-chloro-3-trifluoromethyl-phenyl)- 7-methoxy-quinazoline-4,6-diamine C->D  Step 3: Reduction (Hydrazine hydrate, Ferric chloride, Activated carbon, Ethanol)

Figure 1: Synthetic workflow for N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine.

PART 1: Detailed Synthesis Protocols

Materials and Reagents:

  • 4-chloro-7-fluoro-6-nitro-quinazoline

  • 4-chloro-3-(trifluoromethyl)aniline

  • N-methyl-2-pyrrolidone (NMP)

  • Sodium methoxide

  • Methanol

  • Ethanol

  • Hydrazine hydrate (80%)

  • Ferric chloride

  • Activated carbon

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, filtration apparatus)

  • Thin Layer Chromatography (TLC) plates

  • Rotary evaporator

Step 1: Synthesis of (4-chloro-3-trifluoromethyl-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine

This initial step involves a nucleophilic aromatic substitution reaction where the chlorine at the C4 position of the quinazoline ring is displaced by the amino group of 4-chloro-3-(trifluoromethyl)aniline.

Protocol:

  • To a solution of 4-chloro-7-fluoro-6-nitro-quinazoline (10 g) in N-methyl-2-pyrrolidone (100 mL), add 4-chloro-3-(trifluoromethyl)aniline.

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 500 mL of water.

  • Filter the resulting precipitate, wash with water, and dry to obtain the product as a solid.[6]

Expected Yield: Approximately 85.3%.[6]

Step 2: Synthesis of (4-chloro-3-trifluoromethyl-phenyl)-(7-methoxy-6-nitro-quinazolin-4-yl)-amine

The second step is a nucleophilic substitution where the fluorine atom at the C7 position is replaced by a methoxy group using sodium methoxide.

Protocol:

  • Suspend the product from Step 1 in methanol.

  • Add a solution of sodium hydroxide in methanol and heat the mixture to 70°C for 1 hour.[7]

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into a sodium bicarbonate solution, yielding a precipitate.

  • Filter the precipitate, wash with water, and dry to obtain the product.[6]

Expected Yield: Approximately 85.3%.[6]

Step 3: Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine

The final step is the reduction of the nitro group at the C6 position to an amine using hydrazine hydrate in the presence of ferric chloride and activated carbon.

Protocol:

  • Dissolve the product from Step 2 (12.2 g, 0.031 mol) in ethanol (100 mL) and stir at 60°C.[6]

  • Add activated carbon (1.84 g) and ferric chloride (1.65 g) to the solution.[6]

  • Heat the mixture to 80°C and add 80% hydrazine hydrate (4.66 mL).[6]

  • Reflux the reaction mixture for 1.5 hours, monitoring by TLC.[6]

  • After completion, filter the hot mixture and wash the precipitate with ethanol.

  • Concentrate the filtrate under reduced pressure and pour the residue into water with stirring for 30 minutes.[6]

  • Filter the precipitate and dry to obtain the final product.[6]

Expected Yield: Approximately 75.4%.[6]

StepProductStarting MaterialReagentsYield (%)
1(4-chloro-3-trifluoromethyl-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine4-chloro-7-fluoro-6-nitro-quinazoline4-chloro-3-(trifluoromethyl)aniline, NMP85.3
2(4-chloro-3-trifluoromethyl-phenyl)-(7-methoxy-6-nitro-quinazolin-4-yl)-amineProduct from Step 1Sodium methoxide, Methanol85.3
3N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamineProduct from Step 2Hydrazine hydrate, Ferric chloride, Activated carbon, Ethanol75.4

Table 1: Summary of the synthetic protocol and expected yields.

Biological Evaluation: Application Protocols

The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors.[3][4] The following protocols describe standard in vitro assays to determine the biological activity of the synthesized N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine.

PART 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compound against a specific protein kinase (e.g., EGFR, VEGFR). The principle involves measuring the enzyme's ability to phosphorylate a substrate in the presence and absence of the inhibitor.

G A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP A->B Kinase Activity C Test Compound (Inhibitor) C->A

Figure 2: Principle of a kinase inhibition assay.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in the appropriate kinase assay buffer, ensuring the final DMSO concentration is non-inhibitory (typically ≤ 1%).

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the diluted test compound or vehicle control (DMSO).

  • Add a master mix containing the target kinase and its specific substrate to each well.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Michaelis-Menten constant (Km) for the specific kinase. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of product formed. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ADP production, or fluorescence-based assays.[3]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

PART 3: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[8] This assay is widely used to determine the cytotoxic effects of potential anticancer compounds on cancer cell lines.[5]

Protocol:

  • Cell Seeding: Seed cancer cells of interest into a 96-well plate at an optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinazoline derivative in the complete cell culture medium. Replace the existing medium in the wells with the medium containing the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.[5]

Expected Biological Activity

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, a promising candidate for kinase inhibition. The described synthetic route is efficient and utilizes readily available starting materials. Furthermore, the outlined in vitro biological evaluation protocols for kinase inhibition and cell viability provide a robust framework for characterizing the compound's anticancer potential. This comprehensive guide will be a valuable resource for researchers in the field of medicinal chemistry and cancer drug discovery, enabling the synthesis and evaluation of this and other novel quinazoline-based kinase inhibitors.

References

  • DAI Xing, CHENG Sha, CHEN Mingxiu, YU Jia, LUO Heng, XU Guangcan, XU Bixue. Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal, 2024, 59(15): 1375-1383. [Link]
  • OuYang, Y., Chen, C., Wang, P., Sun, C., Zhu, W., & Xu, S. (2016). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. In 2015 International Conference on Materials, Mechanical and Electronic Engineering (MMECEB 2015).
  • National Center for Biotechnology Information. Cell Viability Assays. In Assay Guidance Manual. Bethesda (MD)
  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies, 2024, 12(5), 144-149. [Link]
  • OuYang, Y., et al. (2016). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine.
  • Henary, M., et al. (2020). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 13(11), 363. [Link]
  • Thapa, S., & Bolliger, J. L. (2025). High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Molbank, 2025(1), M1958. [Link]
  • Al-Suwaidan, I. A., et al. (2018). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells.
  • PrecisionFDA. N4-(3-Chloro-4-fluorophenyl)-7-methoxy-4,6-quinazolinediamine hydrochloride. [Link]
  • PrecisionFDA. N4-(3-chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine, (S)-. [Link]
  • Kamal, A., et al. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Medicinal Chemistry Research, 24(7), 2843-2863. [Link]
  • Zhang, Y., et al. (2006). Novel 4-anilinoquinazolines with C-6 carbon-linked side chains: synthesis and structure-activity relationship of a series of potent, orally active, EGF receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2672-2676. [Link]
  • Waiker, V. R., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Medicinal Chemistry Research, 23(1), 346-356. [Link]
  • Abbas, S. Y. (2019). 4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties.
  • Zhang, H., et al. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 60(16), 7049-7064. [Link]

Sources

Application Notes & Protocols: The Strategic Application of 4-Chloro-7-fluoro-6-methoxyquinazoline in the Synthesis of Next-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of targeted therapies for non-small cell lung cancer (NSCLC) and other malignancies.[1][2][3] This document provides an in-depth guide to the strategic use of 4-Chloro-7-fluoro-6-methoxyquinazoline , a highly functionalized and pivotal intermediate. We will explore the chemical rationale behind its design, its reactivity in the cornerstone nucleophilic aromatic substitution (SNAr) reaction, and provide a detailed, field-proven protocol for its application in synthesizing advanced EGFR inhibitor cores. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this key building block for novel kinase inhibitor discovery.

Introduction: The Quinazoline Scaffold in EGFR Inhibition

The EGFR signaling pathway is a central regulator of cell growth, proliferation, and survival.[4][5] Its aberrant activation, often through mutations in the kinase domain, is a well-established oncogenic driver in numerous cancers.[1][3] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the catalytic site of EGFR have revolutionized treatment paradigms. The 4-anilinoquinazoline framework, exemplified by first-generation drugs like Gefitinib and Erlotinib, proved to be a highly effective pharmacophore for EGFR inhibition.[2][6][7]

The evolution of EGFR inhibitors has been driven by the need to overcome acquired resistance, primarily the T790M "gatekeeper" mutation, and to improve selectivity for mutant EGFR over wild-type (WT) to minimize toxicity. This has led to the development of second and third-generation inhibitors. The intermediate, This compound , is a key component in the construction of these more sophisticated inhibitors. Its specific substitution pattern is not arbitrary; it is a deliberate design to fine-tune the electronic and steric properties of the final molecule, enhancing its binding affinity, selectivity, and overall pharmacological profile.

The EGFR Signaling Cascade & Mechanism of Inhibition

To appreciate the role of the inhibitor, one must first understand the pathway it targets. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates key tyrosine residues in its C-terminal tail.[8] This creates docking sites for adaptor proteins, triggering downstream signaling cascades, principally the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which collectively drive cell proliferation and survival.[4][9]

Quinazoline-based TKIs function by occupying the ATP-binding pocket within the EGFR kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation event that initiates downstream signaling.[8][9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binds Inhibitor Quinazoline TKI (e.g., Afatinib) Inhibitor->EGFR Blocks ATP Site RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates AKT AKT PI3K->AKT AKT->TF Activates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Regulates

Caption: Simplified EGFR signaling pathway and TKI inhibition point.

The Chemistry of this compound: A Dissection

The efficacy of this building block stems from the specific roles of its substituents, which facilitate a regioselective and efficient key reaction: Nucleophilic Aromatic Substitution (SNAr).

  • Quinazoline Core : This bicyclic heterocycle serves as the fundamental scaffold. The nitrogen atoms, particularly N1 and N3, are crucial for forming hydrogen bonds within the hinge region of the EGFR kinase domain, anchoring the inhibitor in place.[7]

  • 4-Chloro Group : This is the most critical functional group for synthesis. The chlorine atom at the C4 position is an excellent leaving group. The electron-withdrawing character of the quinazoline ring nitrogens makes the C4 position highly electrophilic and thus susceptible to attack by nucleophiles. This is the primary site of reaction for introducing the aniline moiety (or other nucleophiles) that defines the inhibitor's selectivity.[10][11][12]

  • 6-Methoxy Group (-OCH₃) : This electron-donating group is strategically placed to modulate the electronic environment of the quinazoline ring. It can influence the basicity of the quinazoline nitrogens and participate in specific interactions within the ATP binding pocket, often enhancing potency and modifying the pharmacokinetic properties of the final drug.

  • 7-Fluoro Group (-F) : The fluorine atom at the C7 position is a powerful electron-withdrawing group. Its presence further activates the C4 position towards nucleophilic attack, increasing the reaction rate of the SNAr step.[13] Furthermore, fluorine substitution is a common strategy in medicinal chemistry to block metabolic oxidation at that position, thereby improving the metabolic stability and half-life of the drug.

The key transformation is the SNAr reaction, where an amine nucleophile displaces the chloride at the C4 position. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate whose formation is the rate-determining step.

Synthesis_Workflow start Start setup 1. Reaction Setup - Add quinazoline & aniline to flask - Add solvent (IPA) - Purge with N₂/Ar start->setup reagent_add 2. Reagent Addition - Add base (e.g., DIPEA) - Heat to reflux (e.g., 80-90 °C) setup->reagent_add monitor 3. Monitor Reaction - Use TLC or LC-MS - Check for consumption of starting material reagent_add->monitor workup 4. Aqueous Work-up - Cool to RT - Dilute with EtOAc - Wash with NaHCO₃ & Brine monitor->workup dry_concentrate 5. Dry and Concentrate - Dry organic layer (MgSO₄) - Filter - Concentrate via rotary evaporation workup->dry_concentrate purify 6. Purification - Recrystallization or - Silica Gel Chromatography dry_concentrate->purify characterize 7. Characterization - NMR, MS, mp - Assess purity (HPLC) purify->characterize end End Product characterize->end

Sources

Troubleshooting & Optimization

Improving the yield of 4-Chloro-7-fluoro-6-methoxyquinazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential halogenated quinoline derivative, 4-Chloro-7-fluoro-6-methoxyquinazoline serves as a pivotal intermediate in medicinal chemistry, particularly in the synthesis of tyrosine kinase inhibitors. Its structural features, including the reactive chlorine at the 4-position, make it a versatile building block for creating diverse compound libraries for drug discovery.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of its synthesis and optimize your yields.

Section 1: Synthesis Overview

The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the formation of the heterocyclic core, 7-fluoro-6-methoxyquinazolin-4(3H)-one, from an appropriate aniline precursor. The second stage is the chlorination of this intermediate to yield the final product.

Synthesis_Workflow Start Starting Material (e.g., 4-Fluoro-2-methoxyaniline) Intermediate Intermediate (7-Fluoro-6-methoxyquinazolin-4(3H)-one) Start->Intermediate Cyclization FinalProduct Final Product (this compound) Intermediate->FinalProduct Chlorination

Caption: General two-stage synthetic workflow.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting material, 4-fluoro-2-methoxyaniline?

A1: The purity of the starting aniline is paramount. Impurities can interfere with the initial cyclization reaction, leading to the formation of colored byproducts and reducing the overall yield. It is recommended to use a starting material with >98% purity. Key contaminants to be aware of are isomers or related aniline derivatives which can lead to difficult-to-separate impurities in the quinazolinone intermediate.

Q2: Which of the two main steps—cyclization or chlorination—is typically more challenging?

A2: Both steps present unique challenges. The initial cyclization to form the quinazolinone ring can be low-yielding if conditions are not optimized, often suffering from incomplete reaction or side-product formation.[1] The subsequent chlorination step uses harsh reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) and requires strictly anhydrous conditions. Product isolation and purification from the excess chlorinating agent can also be problematic.

Q3: What is a realistic overall yield to target for this synthesis?

A3: A realistic, unoptimized laboratory yield might range from 40-50% over the two steps. However, with careful optimization of reaction conditions, particularly temperature control, solvent choice, and purification methods, it is possible to achieve overall yields upwards of 70-80%.

Section 3: Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

Stage 1: Cyclization to 7-Fluoro-6-methoxyquinazolin-4(3H)-one

Q: My cyclization reaction has a very low yield. What are the likely causes?

A: Low yields in quinazoline synthesis can stem from several factors.[2] High reaction temperatures can lead to the decomposition of starting materials or the formation of undesired byproducts.[2] The reaction is also sensitive to the nature of the substituents. In some cases, the cyclization of an intermediate may be inefficient.[2]

Troubleshooting_Cyclization Problem Low Yield of Quinazolinone Cause1 Incomplete Reaction Problem->Cause1 Cause2 Sub-optimal Temperature Problem->Cause2 Cause3 Presence of Moisture Problem->Cause3 Cause4 Side Reactions Problem->Cause4 Sol1 Increase reaction time or consider a more reactive cyclizing agent (e.g., formamide). Cause1->Sol1 Sol2 Optimize temperature. Too low: slow/incomplete. Too high: decomposition. Cause2->Sol2 Sol3 Ensure all reagents and solvents are anhydrous. Use a dry reaction setup. Cause3->Sol3 Sol4 Analyze byproducts (TLC, LC-MS) to identify side pathways. Adjust stoichiometry or temperature. Cause4->Sol4

Caption: Troubleshooting logic for low cyclization yield.

Actionable Solutions:

  • Verify Reagent Quality: Ensure the starting aniline and cyclizing agent (e.g., formic acid, formamide) are of high purity.

  • Optimize Temperature: Systematically vary the reaction temperature. For cyclizations with formic acid, reflux is common, but for other methods, temperatures may need to be carefully controlled. High temperatures can cause decomposition.[2]

  • Ensure Anhydrous Conditions: The presence of water can lead to hydrolysis of intermediates or the final product.[1] Ensure solvents are dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Cyclizing Agent: If using formic acid yields are low, consider using formamide or triethyl orthoformate with a catalytic amount of acid, as these can be more effective in some cases.

Stage 2: Chlorination of 7-Fluoro-6-methoxyquinazolin-4(3H)-one

Q: The final product after chlorination is a dark, oily residue instead of a solid. How can I fix this?

A: This is a common issue often caused by incomplete removal of the chlorinating agent (SOCl₂ or POCl₃) or the formation of tar-like byproducts due to excessive heat.

Actionable Solutions:

  • Thorough Removal of Chlorinating Agent: After the reaction is complete, remove the excess SOCl₂ or POCl₃ under vacuum. Co-evaporation with an inert, high-boiling solvent like toluene can help remove the last traces.

  • Controlled Temperature: Do not overheat the reaction mixture. Refluxing is standard, but excessive temperatures for prolonged periods can lead to decomposition.

  • Purification Technique:

    • Quenching: Carefully quench the reaction mixture by pouring it onto crushed ice. The product should precipitate as a solid.

    • Washing: The crude solid should be filtered and washed thoroughly with cold water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with more water.

    • Recrystallization/Solvent Wash: The crude product can often be purified by washing with a non-polar solvent like petroleum ether or by recrystallization from a suitable solvent like ethyl acetate or isopropanol.[3][4]

Q: The yield of the chlorination step is low, and I recover a lot of the starting quinazolinone.

A: This indicates an incomplete reaction.

Actionable Solutions:

  • Anhydrous Conditions: This cannot be overstated. Any moisture will rapidly decompose the chlorinating agent, rendering it ineffective.

  • Use of a Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to reactions with thionyl chloride. DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is a more potent chlorinating agent.

  • Sufficient Reagent and Time: Ensure you are using a sufficient excess of the chlorinating agent (typically 5-10 equivalents) and that the reaction is allowed to proceed for an adequate amount of time (often 2-4 hours at reflux), monitoring by TLC.

Section 4: Optimized Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and equipment.

Protocol 1: Synthesis of 7-Fluoro-6-methoxyquinazolin-4(3H)-one

This protocol is based on the cyclization of an N-acyl derivative, a common route in quinazoline synthesis.

  • Acetylation: To a solution of 4-fluoro-2-methoxyaniline (1.0 eq) in acetic acid, slowly add acetic anhydride (1.2 eq) at room temperature.[5]

  • Heat the mixture to 90-100°C and stir for 3-4 hours until TLC indicates the complete consumption of the starting aniline.

  • Cool the reaction mixture and pour it into cold water. Filter the resulting precipitate, wash with water until the filtrate is neutral, and dry to obtain N-(4-fluoro-2-methoxyphenyl)acetamide.

  • Cyclization: (This step is an adaptation of common quinazolinone syntheses) Mix the obtained acetamide with formamide (10-15 eq) and heat to 150-160°C for 5-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and add water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 7-fluoro-6-methoxyquinazolin-4(3H)-one. The product can be further purified by recrystallization from ethanol or acetic acid if necessary.

Protocol 2: Synthesis of this compound
  • Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 7-fluoro-6-methoxyquinazolin-4(3H)-one (1.0 eq).

  • Add thionyl chloride (SOCl₂) (5-10 eq) followed by a catalytic amount of DMF (3-5 drops).

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (a common mobile phase is 30% ethyl acetate in hexane).

  • Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

  • Isolation: Cautiously pour the residual oil onto a beaker of crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is ~7-8.

  • Filter the precipitated solid, wash it extensively with cold water, and dry it under vacuum at 50°C. This yields the crude this compound.

  • Purification: Wash the crude solid with cold diethyl ether or petroleum ether to remove non-polar impurities.[3] If a higher purity is required, recrystallization from an ethyl acetate/hexane mixture can be performed.

Section 5: Data Summary

The following table summarizes typical conditions and expected outcomes for the key reaction steps.

Parameter Stage 1: Cyclization Stage 2: Chlorination
Key Reagents 4-fluoro-2-methoxyaniline, Acetic Anhydride, Formamide7-Fluoro-6-methoxyquinazolin-4(3H)-one, SOCl₂, DMF (cat.)
Solvent Acetic Acid (Step 1), Formamide (Step 2)None (SOCl₂ acts as reagent and solvent)
Temperature 90-100°C (Step 1), 150-160°C (Step 2)75-85°C (Reflux)
Typical Time 3-4 hours (Step 1), 5-6 hours (Step 2)2-4 hours
Typical Yield 75-85%80-90%
Key Optimization Variables Temperature control, purity of starting materialsStrictly anhydrous conditions, efficient removal of excess SOCl₂

References

  • BenchChem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
  • BenchChem. (n.d.). Addressing side reactions in the synthesis of N-substituted quinazolinones.
  • Gutiérrez, J. E., Fernandez-Moreira, E., Acosta, M. E., Ramírez, H., & Charris, J. E. (2021). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Drug Design, Development and Therapy, 15, 3329–3343.
  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Google Patents. (n.d.). EP1546119B1 - Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline.
  • MDPI. (2023). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl).
  • Google Patents. (n.d.). CN101348471B - Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline.
  • Acta Scientific. (2022). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential.
  • Molbase. (n.d.). N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis.
  • ChemicalBook. (2019). 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • Semantic Scholar. (2021). Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives.
  • Chem-Impex. (n.d.). 4-Fluoro-2-methoxyaniline.
  • CymitQuimica. (n.d.). 7-Fluoro-6-methoxy-1,4-dihydroquinazolin-4-one.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • PubChem. (n.d.). 4-Fluoro-2-methoxyaniline.
  • PubChem. (n.d.). 4-Chloro-7-fluoro-6-nitroquinazoline.

Sources

Technical Support Center: Purification of 4-Chloro-7-fluoro-6-methoxyquinazoline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 4-chloro-7-fluoro-6-methoxyquinazoline via recrystallization. It offers a detailed protocol, an in-depth troubleshooting section, and frequently asked questions to address common challenges encountered during the purification process. Our approach is grounded in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity and yield.

I. Foundational Recrystallization Protocol

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Step-by-Step Experimental Protocol:
  • Solvent Selection: The choice of solvent is critical for successful recrystallization. Based on the polarity of this compound, solvents such as ethanol, isopropanol, or ethyl acetate are often suitable starting points.[1] A preliminary small-scale test with a few milligrams of the crude product in different solvents is highly recommended to identify the optimal one.

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen solvent to the flask. Heat the mixture on a hot plate with stirring to bring the solvent to a gentle boil. Continue adding small portions of the hot solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Be cautious not to add charcoal to a superheated solution as it can cause vigorous boiling.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

II. Visualized Workflow for Recrystallization

The following diagram illustrates the key stages of the recrystallization process for this compound.

Recrystallization_Workflow start Start with Crude Product dissolution Dissolution Add minimum hot solvent start->dissolution decolorization Decolorization (Optional) Add activated charcoal dissolution->decolorization hot_filtration Hot Filtration (Optional) Remove insoluble impurities decolorization->hot_filtration crystallization Crystallization Slow cooling to form crystals hot_filtration->crystallization isolation Isolation Vacuum filtration crystallization->isolation washing Washing Rinse with cold solvent isolation->washing drying Drying Vacuum oven washing->drying end_product Pure Product drying->end_product

Caption: A typical experimental workflow for the purification of this compound by recrystallization.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.

Q1: My compound is not dissolving even after adding a large amount of hot solvent. What should I do?

A1: This indicates that the chosen solvent is not suitable for your compound. You have a few options:

  • Switch to a more polar solvent: If you are using a non-polar solvent, try a more polar one like ethanol or a mixture of solvents.

  • Increase the temperature: Ensure you are heating the solvent to its boiling point.

  • Consider a different purification method: If finding a suitable single solvent is difficult, a mixed-solvent system or another purification technique like column chromatography might be necessary.

Q2: The compound "oils out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of the solution as a liquid instead of a solid. This often happens when the solution is cooled too quickly or when the compound is significantly impure.[2] To remedy this:

  • Reheat the solution: Add a small amount of additional solvent and reheat until the oil redissolves.

  • Slow down the cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help.

  • Scratch the inner surface of the flask: Use a glass rod to create nucleation sites for crystal growth.[3]

  • Add a seed crystal: If you have a small amount of the pure compound, adding a tiny crystal can initiate crystallization.[3]

Q3: My yield is very low after recrystallization. What are the possible reasons?

A3: A low yield can be frustrating. Common causes include:

  • Using too much solvent: This is the most frequent reason for low yield, as a significant amount of the product remains dissolved in the mother liquor.[2][3] To confirm this, you can try to evaporate some of the solvent from the mother liquor to see if more crystals form.

  • Premature crystallization during hot filtration: If the solution cools too much during this step, you will lose product on the filter paper.

  • Washing with too much cold solvent: The crystals have some solubility even in the cold solvent, so excessive washing will lead to product loss.

Q4: The recrystallized product is still colored. How can I improve this?

A4: Colored impurities can sometimes be stubborn. Here are some suggestions:

  • Use activated charcoal: If you haven't already, try adding a small amount of activated charcoal to the hot solution before filtration. Be aware that using too much can lead to the adsorption of your product and a lower yield.

  • Repeat the recrystallization: A second recrystallization can often remove residual colored impurities.

  • Consider an alternative purification method: If the color persists, the impurity might have similar solubility properties to your product, and a different technique like chromatography may be required.

IV. Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallization?

A1: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A good starting point is to look for solvents with similar polarity to your compound. Small-scale solubility tests are the most effective way to determine the best solvent. A useful rule of thumb is that "like dissolves like".

Q2: What is a mixed-solvent system and when should I use it?

A2: A mixed-solvent system uses two miscible solvents with different polarities. One solvent should dissolve the compound well (the "good" solvent), while the other should dissolve it poorly (the "bad" solvent). This is useful when no single solvent has the desired solubility characteristics. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy, then a few drops of the "good" solvent are added to clarify it before cooling.

Q3: How can I be sure my final product is pure?

A3: The purity of your recrystallized this compound can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.

  • Spectroscopic Methods: Techniques like NMR, IR, and Mass Spectrometry can confirm the structure and purity of the final product.

Q4: Are there any specific safety precautions I should take?

A4: Always work in a well-ventilated fume hood, especially when working with volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware of the flammability of the solvents you are using and keep them away from ignition sources.

V. Data Summary

PropertyValueSource
Molecular Formula C9H6ClFN2OInferred
Molecular Weight 212.61 g/mol Inferred
Appearance Likely a solidInferred from related compounds

VI. References

  • BenchChem. Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.

  • PubChem. 4-Chloro-7-fluoro-6-nitroquinazoline.

  • Google Patents. EP1546119B1 - Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline.

  • Chemistry LibreTexts. 3.6F: Troubleshooting.

  • University of York. Problems with Recrystallisations.

Sources

4-Chloro-7-fluoro-6-methoxyquinazoline stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability and Storage Best Practices for Substituted Quinazolines

Disclaimer: This guide provides stability and storage recommendations for 4-Chloro-7-fluoro-6-methoxyquinazoline based on established principles for structurally related compounds, including halogenated and methoxy-substituted quinazolines and other fluorinated aromatic heterocycles. Specific stability data for this compound is not extensively available in the public domain. Therefore, these recommendations should be considered as best-practice guidelines. Researchers are advised to perform small-scale stability tests under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A: The stability of this compound is influenced by its chemical structure. Key factors include:

  • The 4-Chloro Substituent: The chlorine atom at the 4-position makes this site susceptible to nucleophilic substitution. This is a common reactive pathway for this class of compounds.

  • Fluorinated Aromatic System: Fluorinated pharmaceutical intermediates are often sensitive to heat, light, and moisture, which can lead to degradation.[1][2]

  • Methoxy Group: The electron-donating nature of the methoxy group can influence the overall electron density of the quinazoline ring, affecting its reactivity and stability.

  • General Quinazoline Core: The quinazoline ring itself is generally stable, but this stability can be compromised by harsh conditions such as high heat in acidic or alkaline solutions.[3]

Q2: What are the recommended long-term storage conditions for this compound?

A: For long-term stability, it is recommended to store this compound under the following conditions, derived from best practices for analogous fluorinated heterocycles:

ParameterRecommendationRationale
Temperature -20°C to 4°CLower temperatures slow down potential degradation reactions.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes risk of oxidation and reaction with atmospheric moisture.[1]
Light Protect from light (Amber Vial)Prevents potential photochemical degradation.[1][2]
Container Tightly sealed glass containerGlass is generally inert, and a tight seal prevents exposure to air and moisture.[1]

Q3: Is the compound sensitive to moisture or air?

A: Yes, compounds of this class can be sensitive to both moisture and air.[1][4] Moisture can lead to hydrolysis, particularly if acidic or basic conditions are present. The chloro-substituent could potentially be hydrolyzed to a hydroxyl group over time. Exposure to oxygen in the air can lead to gradual oxidation, especially if catalyzed by light or trace metal impurities.[1] Storing under an inert atmosphere is a critical precaution.

Q4: What are the likely degradation pathways?

A: While specific degradation pathways have not been published for this exact molecule, based on its structure, the most probable degradation routes are:

  • Nucleophilic Substitution: The chlorine at the C4 position is the most likely site for reaction with nucleophiles (e.g., water, alcohols from solvents, or amines).

  • Photodecomposition: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV light.[2]

  • Oxidation: The quinazoline ring system or the methoxy group could be susceptible to oxidation over long-term exposure to air.

Q5: What solvents are recommended for making stock solutions, and how should they be stored?

A: Anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Dioxane are typically suitable for dissolving quinazoline derivatives.

  • For immediate use: Prepare solutions fresh.

  • For short-term storage: If necessary to store solutions, use anhydrous solvents, aliquot into small volumes in tightly sealed vials, and store at -20°C or -80°C. Before opening, allow the vial to warm completely to room temperature to prevent condensation of atmospheric moisture into the solution.

Troubleshooting Guide

Q: I observe a color change in my solid compound after storage. Is it still viable?

A: A color change often indicates degradation or the presence of impurities. While the compound may not be completely degraded, its purity is compromised. It is strongly recommended to verify the purity of the material by an analytical method such as LC-MS or ¹H NMR before proceeding with critical experiments. To prevent this, always store the compound under the recommended conditions (cold, dark, and inert atmosphere).

Q: My reaction is yielding unexpected byproducts. Could it be due to the instability of the this compound starting material?

A: This is a distinct possibility. The primary suspect would be the reactivity of the 4-chloro group. If your reaction mixture contains nucleophiles (even weak ones like water or alcohols), you may be forming a substituted byproduct. For example, if using methanol as a solvent, you could form the 4-methoxy analog.

  • Troubleshooting Step: Confirm the purity of your starting material before beginning the reaction. If the starting material is pure, ensure all solvents and reagents are anhydrous and run the reaction under an inert atmosphere.

Q: After dissolving the compound in DMSO for my assay, I see a precipitate or cloudy solution. What is happening?

A: This could be due to several factors:

  • Low Solubility: You may have exceeded the solubility limit of the compound in DMSO. Try gentle warming or sonication to aid dissolution.

  • Moisture Contamination: If your DMSO is not anhydrous, the compound may have limited solubility in the aqueous DMSO mixture, or it could be slowly hydrolyzing.

  • Degradation: If the solution was stored, the compound might have degraded into a less soluble product. Always use freshly prepared solutions when possible.

Visualizing Stability Factors & Troubleshooting

The following diagrams illustrate the key relationships in compound stability and a workflow for troubleshooting common issues.

Factors Affecting Quinazoline Stability cluster_conditions Environmental Factors cluster_properties Chemical Properties cluster_degradation Degradation Pathways A Light (UV) G Photodecomposition A->G B Moisture (H2O) H Hydrolysis B->H J Nucleophilic Substitution B->J H2O as nucleophile C Oxygen (Air) I Oxidation C->I D Heat D->G Accelerates All D->H Accelerates All D->I Accelerates All D->J Accelerates All E 4-Chloro Group (Nucleophilic Target) E->J F Aromatic System F->G

Caption: Key factors influencing the stability of this compound.

Troubleshooting Workflow action action result result start Unexpected Result (e.g., low yield, impurity) check_purity Check Purity of Starting Material? start->check_purity is_pure Is it Pure? check_purity->is_pure check_conditions Review Reaction/ Storage Conditions? is_pure->check_conditions Yes repurify Repurify or Source New Batch is_pure->repurify No is_inert Inert & Anhydrous? check_conditions->is_inert is_light_temp Protected from Light & Heat? is_inert->is_light_temp Yes modify_rxn Modify Reaction: Use Anhydrous Solvents, Inert Atmosphere is_inert->modify_rxn No modify_storage Modify Storage: Store Cold, Dark, Under Inert Gas is_light_temp->modify_storage No success Problem Resolved is_light_temp->success Yes repurify->success modify_rxn->success modify_storage->success

Caption: A logical workflow for troubleshooting experimental issues.

Experimental Protocols

Protocol 1: Recommended Storage of Solid Compound
  • Initial Receipt: Upon receiving the compound, immediately inspect the container for a proper seal.

  • Inerting: If the compound is not packaged under an inert atmosphere, transfer it inside a glovebox or glove bag to a clean, dry amber glass vial.

  • Backfilling: Flush the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes.

  • Sealing: Securely cap the vial. For added protection, wrap the cap and neck with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date received, and storage conditions.

  • Storage: Place the sealed vial in a freezer (-20°C) or refrigerator (4°C) that is designated for chemical storage and away from light sources.

Protocol 2: Preparation and Handling of Stock Solutions
  • Pre-use Equilibration: Before opening, remove the solid compound from cold storage and allow the vial to warm to ambient laboratory temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold solid.

  • Solvent Preparation: Use a fresh bottle of anhydrous grade solvent (e.g., DMSO, DMF). Use a syringe and needle to pierce the septum of the solvent bottle to maintain its dryness.

  • Dissolution: Inside a chemical fume hood or on the bench (if non-volatile), weigh the desired amount of solid into a clean, dry vial. Add the calculated volume of anhydrous solvent via syringe.

  • Mixing: Cap the vial and mix by vortexing or gentle sonication until the solid is fully dissolved.

  • Aliquoting & Storage: If the entire solution will not be used immediately, aliquot it into smaller volume vials suitable for single-use. Flush each vial with inert gas before sealing. Store these solution aliquots at -20°C or -80°C.

References

  • Blog. (2025, June 18). How to store fluorinated pharmaceutical intermediates properly?
  • Blog. (2025, December 26). How to ensure the stability of fluorinated pharmaceutical intermediates during storage?
  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 791.
  • BenchChem. (2025). Safety and handling of fluorinated organic compounds.
  • PubChem. 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol. National Center for Biotechnology Information.

Sources

Technical Support Center: HPLC Monitoring of 4-Chloro-7-fluoro-6-methoxyquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for monitoring the synthesis of 4-Chloro-7-fluoro-6-methoxyquinazoline. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the underlying scientific reasoning to empower you in your research. This resource addresses common challenges and frequently asked questions, ensuring you can develop a robust and reliable HPLC method for tracking your reaction's progress with confidence.

Core Principles: Why Reversed-Phase HPLC Works

Monitoring the conversion of a starting material to this compound requires a separation technique that can resolve compounds with different polarities. The reaction typically involves precursors that are more polar than the final, more complex quinazoline product. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the ideal modality for this application.[1][2]

In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[3] Consequently, more polar compounds (like early-stage reactants) will have less affinity for the stationary phase and elute earlier. The less polar, more hydrophobic product, this compound, will interact more strongly with the stationary phase and elute later.[2] This differential retention allows for the clear separation and quantification of reactants, intermediates, and the final product, providing a precise snapshot of the reaction's progress over time.[4]

Recommended Experimental Protocol

This protocol provides a robust starting point for method development. Optimization will likely be necessary based on the specific reaction precursors and potential impurities.

Step 1: Sample Preparation

Accurate reaction monitoring begins with consistent sample quenching and preparation.

  • Aliquot & Quench : At your desired time point, carefully withdraw a small, precise volume of the reaction mixture (e.g., 50 µL). Immediately quench the reaction by diluting the aliquot into a larger volume of a solvent that stops the reaction and is miscible with your HPLC mobile phase. A common choice is a 1:1 mixture of water and acetonitrile. This prevents further conversion while the sample awaits analysis.

  • Dilution : The initial dilution should be significant (e.g., 1:100) to prevent column overload and ensure the analyte concentration falls within the linear range of the detector. Further dilutions may be necessary.

  • Filtration : Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) to remove any particulate matter that could clog the HPLC system or column.[5]

  • Standard Preparation : Prepare a standard of your starting material and, if available, your final product at a known concentration. This is crucial for peak identification and later for quantitative analysis.

Step 2: HPLC System & Conditions

The following conditions are a well-established starting point for the analysis of quinazoline derivatives.[6][7]

ParameterRecommended SettingRationale & Key Considerations
Column C18 (e.g., 4.6 x 150 mm, 5 µm)The C18 stationary phase provides the necessary hydrophobicity to retain the quinazoline ring structure. A standard dimension column offers a good balance of resolution and analysis time.[3][8]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate the basic nitrogen atoms on the quinazoline ring, leading to sharper, more symmetrical peaks by minimizing unwanted interactions with residual silanols on the column.[9][10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[11] Formic acid is added for consistency with the aqueous phase.
Gradient Program Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B over 1 min, equilibrate for 2 min.A gradient is essential to elute both polar starting materials and the more non-polar product within a reasonable time while maintaining good resolution. This starting gradient can be optimized for speed or resolution as needed.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID analytical column and provides a good balance between analysis time and system pressure.[12]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times by controlling the viscosity of the mobile phase and the kinetics of interaction.
Detector UV-Vis Diode Array Detector (DAD)Set the primary wavelength to the λmax of this compound (e.g., ~254 nm or a compound-specific maximum). A DAD is highly recommended as it allows you to monitor multiple wavelengths and check for peak purity.
Injection Volume 5-10 µLThis volume is a good starting point to avoid peak distortion from column overload. It can be adjusted based on sample concentration and detector sensitivity.[13]
Step 3: Data Analysis & Interpretation
  • Peak Identification : Run your prepared standards first to definitively identify the retention times of your starting material(s) and the final product.

  • Monitoring Progress : Inject your quenched reaction samples at various time points. As the reaction progresses, you should observe the peak area of the starting material decrease while the peak area of the product increases.

  • Calculating Conversion : A simple way to estimate reaction progress is by calculating the percent conversion using the peak areas. This assumes the response factors of the reactant and product are similar.

    Formula: % Conversion = [Product Area / (Product Area + Starting Material Area)] * 100

  • Determining Reaction Completion : The reaction is generally considered complete when the peak corresponding to the limiting starting material is no longer detectable, or its area remains constant over several consecutive time points.[4]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your analysis in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing severe peak tailing for my quinazoline product?

A: Peak tailing is a common issue for basic compounds like quinazolines.[14] It is most often caused by secondary interactions between the basic nitrogen atoms in your molecule and acidic, ionized silanol groups (Si-O⁻) on the surface of the silica-based C18 column.[13] To fix this, ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with formic or trifluoroacetic acid) to keep both the quinazoline nitrogens protonated (positively charged) and the silanol groups neutral (Si-OH), thereby minimizing unwanted ionic interactions.[15]

Q2: My retention times are shifting between injections. What is the cause?

A: Retention time instability is typically due to one of three issues:

  • Inadequate Column Equilibration : Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. A minimum of 5-10 column volumes is recommended.

  • Mobile Phase Inconsistency : Prepare fresh mobile phase daily. The organic component (acetonitrile) can evaporate over time, increasing the polarity of the mobile phase and causing retention times to shift.[5]

  • Temperature Fluctuations : Use a column oven. Even minor changes in ambient lab temperature can alter mobile phase viscosity and affect retention times.

Q3: How do I improve the resolution between my starting material and a closely eluting impurity?

A: Poor resolution can be tackled by adjusting the separation's selectivity. The most powerful way to do this is to modify the mobile phase.[10] Try changing the organic modifier from acetonitrile to methanol. Methanol has different solvent properties and can alter the elution order or increase the separation between co-eluting peaks.[10] Alternatively, making small, systematic adjustments to the mobile phase pH can change the ionization state of your analytes and improve resolution.

In-Depth Troubleshooting Guides
Issue 1: A New, Unexpected Peak Appears Mid-Reaction

Q: I've started seeing a new peak in my chromatogram that is not the starting material or the product. What is it and what should I do?

A: An unexpected peak often indicates the formation of a reaction intermediate or a side product.

  • Investigate with DAD : Use the full spectral data from your Diode Array Detector. Compare the UV spectrum of the new peak to your starting material and product. A similar spectrum might suggest a related impurity or intermediate.

  • Track its Behavior : Continue to monitor the area of this new peak over time. If its area increases and then decreases as the final product forms, it is likely a reaction intermediate. If its area steadily increases throughout the reaction, it is probably a side product.

  • Consider LC-MS : If the identity of the peak is critical, analyzing the sample by LC-MS will provide the mass of the unknown compound, which is invaluable for proposing a chemical structure.

Issue 2: System Backpressure is Unusually High

Q: My HPLC's backpressure has suddenly increased significantly after injecting a few reaction samples. What's the problem?

A: A sudden pressure increase is almost always due to a blockage in the system.

  • Isolate the Problem : Systematically remove components from the flow path. Start by disconnecting the column and replacing it with a union. If the pressure returns to normal, the blockage is in the column. If the pressure is still high, the blockage is upstream (e.g., in the injector or tubing).

  • Check the Column Inlet : The most common point of blockage is the inlet frit of the column, often due to precipitated sample or insufficient filtration.

  • Solution : If the column is blocked, first try back-flushing it (reversing the flow direction and flushing to waste, not the detector). If this doesn't work, the inlet frit may need to be replaced, or the column may be irreversibly damaged. To prevent this, always filter your samples meticulously and ensure your sample solvent is compatible with the mobile phase to avoid precipitation upon injection.[16]

Visualizations

HPLC Reaction Monitoring Workflow

This diagram illustrates the complete workflow from sampling the reaction to obtaining a final data point on reaction progress.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A 1. Withdraw Aliquot from Reaction Vessel B 2. Quench Reaction in Diluent A->B C 3. Filter Sample (0.22 µm) B->C D 4. Inject Sample into HPLC C->D E 5. Chromatographic Separation on C18 Column D->E F 6. Detect with UV-Vis (DAD) E->F G 7. Integrate Peak Areas (Reactant & Product) F->G H 8. Calculate % Conversion G->H I 9. Plot Conversion vs. Time H->I

Caption: Workflow for monitoring reaction progress using HPLC.

Troubleshooting Peak Tailing

This decision tree provides a systematic approach to diagnosing and solving peak tailing for the quinazoline product.

Peak_Tailing_Troubleshooting Start Problem: Product Peak is Tailing Check_pH Is Mobile Phase pH 2.5 - 3.5? Start->Check_pH Adjust_pH Solution: Adjust pH to ~3.0 using Formic Acid. Check_pH->Adjust_pH No Check_Column Are you using an end-capped, high-purity silica column? Check_pH->Check_Column Yes Final Peak Shape Improved Adjust_pH->Final Change_Column Solution: Switch to a modern, end-capped C18 column designed for basic compounds. Check_Column->Change_Column No Check_Overload Is peak shape better at lower concentration? Check_Column->Check_Overload Yes Change_Column->Final Dilute_Sample Solution: Dilute sample further or reduce injection volume. Check_Overload->Dilute_Sample No Check_Overload->Final Yes Dilute_Sample->Final

Caption: Decision tree for troubleshooting peak tailing.

References

  • Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. [Link]
  • Malinowska, I., et al. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies, 29(16), 2377-2385. [Link]
  • Hawach Scientific. (2025). Polar Column in HPLC Example. [Link]
  • Pesek, J. J., & Matyska, M. T. (2012). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Chromtech. (n.d.). HPLC Column Selection Guide. [Link]
  • Waters Corporation. (2022). Waters Column Selection Guide for Polar Compounds. [Link]
  • Malinowska, I., et al. (2006). Full article: Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • ResearchGate. (2024).
  • ResearchGate. (2006).
  • de Oliveira, R. B., et al. (2002). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. PubMed. [Link]
  • Wikipedia. (n.d.).
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]
  • Talele, T. T., et al. (2020). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. PMC - NIH. [Link]
  • Reddit. (2020).
  • ResearchGate. (2010). Mobile tool for HPLC reaction monitoring. [Link]
  • Phenomenex. (2025).
  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. [Link]
  • Bolliger, J. L., et al. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine.
  • Pursch, M. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
  • ResearchGate. (2022). How we relate yield and conversion terms if raw material is analysed by hplc and product is analysed by GC MS?[Link]
  • Mastelf Technologies. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
  • Google Patents. (n.d.). CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
  • Shimadzu. (n.d.). Abnormal Peak Shapes. [Link]
  • Foley, J. P., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development.
  • Foster, M. D., & Synovec, R. E. (1996).
  • Welch, C. J., et al. (2010). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC - NIH. [Link]
  • Bolliger, J. L., et al. (2025). High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. MDPI. [Link]
  • Coley, C. W., et al. (2024). Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients. PMC - NIH. [Link]
  • Wilson, I. D., et al. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]
  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. [Link]
  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • MacKenzie, L. E., et al. (2023). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression.

Sources

Technical Support Center: Optimizing Base-Free Amination of 4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of base-free amination of 4-chloroquinazolines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this efficient and environmentally friendly synthetic route. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions effectively.

Foundational Concepts: The Rationale for Base-Free Amination

The 4-anilinoquinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous targeted cancer therapies.[1][2] Traditionally, the synthesis of these vital compounds via the amination of 4-chloroquinazolines has relied on the use of bases. However, base-free approaches are gaining prominence due to several advantages:

  • Simplified Workup: Eliminating the base and its salts simplifies the purification process.

  • Broader Substrate Scope: Base-sensitive functional groups on either the quinazoline or the amine are better tolerated.

  • Greener Chemistry: The reduction of reagents contributes to a more environmentally sustainable process.[1][2]

This guide focuses on a particularly effective base-free method utilizing a mixture of tetrahydrofuran (THF) and water as the solvent system, often enhanced by microwave irradiation.[1][2]

The Underlying Mechanism: A Nucleophilic Aromatic Substitution (SNAr) Pathway

The base-free amination of 4-chloroquinazolines proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient nature of the quinazoline ring system, further activated by the electron-withdrawing nitrogen atoms, makes the C4 position susceptible to nucleophilic attack by the amine.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Question 1: My reaction yield is low or the reaction is not proceeding to completion. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the base-free amination of 4-chloroquinazolines can typically be traced back to a few key factors:

  • Insufficient Nucleophilicity of the Amine: The reactivity of the amine is paramount. Electron-poor anilines, such as those bearing nitro or cyano groups, are poor nucleophiles and may fail to react under these conditions.[1] Similarly, primary aliphatic amines are generally more reactive than anilines.

    • Solution: For weakly nucleophilic amines, consider increasing the reaction temperature and extending the reaction time. Microwave irradiation is particularly effective in driving these challenging reactions to completion.[1][2] If the reaction still fails, a traditional approach with a non-nucleophilic base might be necessary.

  • Steric Hindrance: Amines with bulky substituents, especially in the ortho position of anilines, can be sterically hindered, slowing down or preventing the reaction.[1]

    • Solution: Prolonged reaction times and higher temperatures are the first recourse. In some cases, a catalyst system, such as a palladium-based catalyst, might be required to facilitate the coupling of sterically demanding substrates, although this moves away from a strictly base-free and catalyst-free methodology.

  • Inadequate Temperature or Reaction Time: Even with sufficiently reactive amines, the reaction may require a certain energy input to overcome the activation barrier.

    • Solution: If you are using conventional heating, ensure the reaction is at a suitable temperature, often refluxing in the chosen solvent system. For faster and more efficient reactions, microwave heating is highly recommended.[1][2][3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Question 2: I am observing the formation of an unexpected side product, particularly one with a mass corresponding to the hydrolysis of my starting material. What is happening and how can I prevent it?

Answer:

The presence of a hydrolysis product, quinazolin-4(3H)-one, indicates that water is acting as a competing nucleophile, attacking the C4 position of the 4-chloroquinazoline.

  • Causality: While water is a crucial component of the solvent system that facilitates the reaction, under prolonged heating or with unreactive amines, it can compete with the desired amine nucleophile.

  • Preventative Measures:

    • Optimize Amine Stoichiometry: Ensure you are using a slight excess of the amine nucleophile (e.g., 1.2-1.5 equivalents) to favor the amination pathway.

    • Control Reaction Time: Monitor the reaction closely and stop it once the consumption of the starting material is complete to minimize the time for the competing hydrolysis to occur.

    • Solvent Ratio: While a 1:1 THF/water mixture is a good starting point, for particularly sluggish reactions where hydrolysis is a concern, you might consider slightly reducing the proportion of water. However, be aware that this could also slow down the desired reaction.

Question 3: The reaction works well for some anilines, but fails completely for others. How can I predict which amines will be successful?

Answer:

The success of this base-free amination is highly dependent on the electronic properties of the amine.

  • Predictive Factors:

    • Electron-Donating Groups (EDGs): Anilines with electron-donating groups (e.g., methoxy, methyl) at the para or meta positions are more nucleophilic and generally react well, often with shorter reaction times.[1][2]

    • Electron-Withdrawing Groups (EWGs): Anilines with strong electron-withdrawing groups (e.g., nitro, cyano) are significantly less nucleophilic and are likely to give low to no yield under base-free conditions.[1] Halogens represent a borderline case and may require more forcing conditions.

    • pKa of the Amine: While not a perfect predictor, the pKa of the amine can be a useful guide. More basic amines are generally more nucleophilic and will react more readily.[4]

  • Workflow for Unpredictable Amines:

    • Start with the standard conditions (1:1 THF/water, microwave heating at 100-120 °C).

    • If the reaction is sluggish, incrementally increase the temperature and time.

    • If no product is observed, the amine is likely not suitable for this base-free protocol.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of water in the THF/water solvent system in the absence of a base?

A1: Water plays a multifaceted role in this "base-free" system. While not a base in the traditional sense of deprotonating the amine, it acts as a proton shuttle. It can help to stabilize the transition state and accept the proton from the amine nitrogen as the new C-N bond forms. The resulting hydronium ion and chloride ion are solvated by the polar solvent mixture. The use of polar protic solvents like water can accelerate nucleophilic aromatic substitution reactions.[5]

Q2: Can I use other solvents for this base-free amination?

A2: While THF/water is a well-documented system, other polar solvents can be used. For instance, isopropanol has been used as a solvent for similar reactions, sometimes with microwave assistance.[3] However, the THF/water system appears particularly effective for promoting the reaction under base-free conditions.[1][2]

Q3: Is microwave heating essential for this reaction?

A3: While not strictly essential, microwave irradiation is highly recommended for its significant advantages in terms of reaction speed and efficiency.[1][2][6] Reactions that might take several hours under conventional heating can often be completed in minutes using a microwave reactor. This is particularly beneficial for less reactive amines.

Q4: How do I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to clearly separate the starting 4-chloroquinazoline, the amine, and the desired 4-anilinoquinazoline product. The consumption of the 4-chloroquinazoline is the primary indicator of reaction completion. For more quantitative analysis, LC-MS can be used.

Q5: What is a general starting protocol for a base-free amination of a 4-chloroquinazoline?

A5: A reliable starting point is as follows:

  • In a microwave-safe vial, combine the 4-chloroquinazoline (1 equivalent), the aniline (1.2 equivalents), and a 1:1 mixture of THF and water.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 100-120 °C for 10-30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography.

Data Presentation

Amine SubstituentElectronic EffectExpected ReactivityTypical Reaction Time (Microwave)Reference
4-MethoxyElectron-DonatingHigh10-20 minutes[1]
4-MethylElectron-DonatingHigh10-20 minutes[1]
UnsubstitutedNeutralModerate20-30 minutes[1]
4-FluoroWeakly Electron-WithdrawingModerate to Low30-60 minutes[1]
4-NitroStrongly Electron-WithdrawingVery Low/No Reaction> 1 hour (likely fails)[1]
2-MethylSteric HindranceModerate to Low> 1 hour[1]

Experimental Protocols

General Procedure for Microwave-Assisted Base-Free Amination of 4-Chloroquinazolines

  • Reagent Preparation:

    • Ensure the 4-chloroquinazoline and the amine are pure and dry.

    • Prepare a 1:1 (v/v) mixture of THF and deionized water.

  • Reaction Setup:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 4-chloroquinazoline (e.g., 0.5 mmol, 1.0 eq).

    • Add the desired aniline or amine (0.6 mmol, 1.2 eq).

    • Add 4 mL of the premixed 1:1 THF/water solvent.

    • Seal the vial with a cap.

  • Microwave Irradiation:

    • Place the vial in the cavity of a monomode microwave reactor.

    • Set the temperature to 120 °C, the stirring rate to 600 rpm, and the reaction time to 20 minutes.

  • Reaction Monitoring:

    • After the initial time, cool the vial and carefully take a small aliquot to check the reaction progress by TLC or LC-MS.

    • If the reaction is incomplete, continue heating in the microwave in 10-minute intervals until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the vial to room temperature.

    • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the THF.

    • The resulting aqueous residue can be extracted with a suitable organic solvent like ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Base-Free Amination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up reagents Combine 4-Chloroquinazoline and Amine in THF/Water microwave Microwave Irradiation (100-120 °C, 10-60 min) reagents->microwave monitoring Monitor by TLC/LC-MS microwave->monitoring monitoring->microwave Incomplete workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification final_product final_product purification->final_product Isolated Product

Caption: General experimental workflow for base-free amination.

Troubleshooting Logic start Low/No Yield? amine_check Is Amine Electron-Poor or Sterically Hindered? start->amine_check conditions_check Are Temp/Time Sufficient? start->conditions_check No amine_check->conditions_check No solution_amine Consider alternative (base-mediated) method amine_check->solution_amine Yes solution_conditions Increase Temp/Time Use Microwave conditions_check->solution_conditions No success Improved Yield solution_conditions->success

Caption: Decision tree for troubleshooting low reaction yields.

SNAr_Mechanism 4-Chloroquinazoline 4-Chloroquinazoline Meisenheimer_Complex Meisenheimer-like Intermediate 4-Chloroquinazoline->Meisenheimer_Complex Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Meisenheimer_Complex Nucleophilic Attack Product 4-Aminoquinazoline Meisenheimer_Complex->Product Loss of Cl- & H+ (to H2O)

Caption: Simplified SNAr mechanism for base-free amination.

References

  • Barros, F. W. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-216. [Link]
  • Diness, F., et al. (2020). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 5(31), 19489–19497. [Link]
  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. [Link]
  • Wan, Z-K., et al. (2006). An Efficient Direct Amination of Cyclic Amides and Cyclic Ureas.
  • Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
  • Tsai, C-H., et al. (2009). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Arkivoc. [Link]
  • Sondhi, S. M., et al. (2006).
  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
  • ResearchGate. (n.d.). Synthesis route to access 4-anilinoquinoline (9). [Link]
  • Peet, N. P., & Sunder, S. (1974). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1439-1443. [Link]
  • Zhou, X., et al. (2024). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide.
  • He, L., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 54, 441-452. [Link]
  • ChemInform. (2010). A Novel Strategy to the Synthesis of 4-Anilinoquinazoline Derivatives.
  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.

Sources

Technical Support Center: Synthesis of 4-Chloro-7-fluoro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Understanding the Synthesis and Potential Impurities

The synthesis of 4-Chloro-7-fluoro-6-methoxyquinazoline typically involves a two-step process:

  • Cyclization: Formation of the quinazolinone ring system, starting from a substituted anthranilic acid derivative.

  • Chlorination: Conversion of the resulting quinazolinone to the final 4-chloro product.

Each stage presents unique challenges and potential for impurity formation. Understanding these pathways is critical for effective troubleshooting.

Diagram: Synthetic Pathway and Key Impurity Checkpoints

cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination Starting Material 2-Amino-4-fluoro-5-methoxybenzoic Acid Derivative Quinazolinone 7-Fluoro-6-methoxy-3,4-dihydroquinazolin-4-one Starting Material->Quinazolinone e.g., Formamide, High Temp. Impurity_A Impurity A: Unreacted Starting Material Quinazolinone->Impurity_A Impurity_B Impurity B: Incomplete Cyclization Products Quinazolinone->Impurity_B Quinazolinone_2 7-Fluoro-6-methoxy-3,4-dihydroquinazolin-4-one Product This compound Impurity_C Impurity C: Unreacted Quinazolinone Product->Impurity_C Impurity_D Impurity D: Phosphorylated Intermediates (with POCl3) Product->Impurity_D Impurity_E Impurity E: Hydrolysis Product (during workup) Product->Impurity_E Quinazolinone_2->Product POCl3 or SOCl2

Caption: Synthetic workflow and common impurity checkpoints.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound.

Step 1: Formation of 7-Fluoro-6-methoxy-3,4-dihydroquinazolin-4-one (The Precursor)

FAQ 1: My cyclization reaction is incomplete, and I observe significant amounts of starting material (2-amino-4-fluoro-5-methoxybenzoic acid derivative) in my crude product. What can I do?

Answer:

Incomplete cyclization is a common issue and can often be attributed to several factors:

  • Reaction Temperature and Time: The condensation reaction to form the quinazolinone ring typically requires high temperatures. Ensure your reaction is maintained at the optimal temperature for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Purity of Starting Materials: Impurities in the 2-amino-4-fluoro-5-methoxybenzoic acid derivative can interfere with the cyclization. Verify the purity of your starting materials before beginning the synthesis.

  • Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. Ensure accurate measurement of all reagents.

Troubleshooting Protocol: Optimizing the Cyclization Reaction

  • Temperature Screen: If incomplete conversion is observed, consider increasing the reaction temperature in small increments (e.g., 10°C).

  • Extended Reaction Time: Continue the reaction for a longer period, monitoring every few hours.

  • Reagent Purity Check: Analyze your starting materials via HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their identity and purity.

FAQ 2: I am observing an unknown impurity in my quinazolinone precursor that is not the starting material. How can I identify and eliminate it?

Answer:

This unknown impurity could be a side-product from a competing reaction. The electron-donating methoxy group and the electron-withdrawing fluoro group can influence the reactivity of the aromatic ring, potentially leading to unexpected side reactions.

Identification and Mitigation Strategy:

  • Characterization: Isolate the impurity using preparative chromatography and characterize its structure using NMR and Mass Spectrometry (MS). This will provide insight into its formation mechanism.

  • Reaction Condition Adjustment: Once the structure is known, you can often mitigate its formation by adjusting reaction conditions. For example, if the impurity is a result of a side reaction at a specific site on the aromatic ring, lowering the reaction temperature might increase the selectivity for the desired cyclization.

Step 2: Chlorination of 7-Fluoro-6-methoxy-3,4-dihydroquinazolin-4-one

FAQ 3: My chlorination reaction with phosphorus oxychloride (POCl₃) is sluggish and incomplete, leaving a significant amount of the starting quinazolinone.

Answer:

Several factors can contribute to an incomplete chlorination reaction:

  • Moisture: Phosphorus oxychloride reacts vigorously with water. Any moisture in your reaction setup or starting materials will consume the POCl₃, reducing its availability for the chlorination reaction and generating acidic by-products that can complicate the reaction.

  • Insufficient Reagent: The stoichiometry of POCl₃ is critical. An insufficient amount will result in incomplete conversion.

  • Reaction Temperature: The chlorination of quinazolinones typically requires elevated temperatures to proceed at a reasonable rate.

Troubleshooting Protocol: Ensuring Complete Chlorination

  • Strict Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your starting quinazolinone is free of moisture.

  • Reagent Stoichiometry: Use a sufficient excess of POCl₃. The exact amount may need to be optimized for your specific scale.

  • Temperature Control: Ensure the reaction is heated to the appropriate temperature (often refluxing POCl₃) and maintained for a sufficient duration. Monitor the reaction by TLC or HPLC.

FAQ 4: After quenching my POCl₃ reaction, I observe the reappearance of the starting quinazolinone on my TLC plate, even though the reaction appeared complete beforehand. Why is this happening?

Answer:

This is a very common and important issue. The 4-chloroquinazoline product is susceptible to hydrolysis, especially under basic or even neutral aqueous conditions during the workup. The product can revert to the starting quinazolinone.

Mitigation Strategy: Careful Workup Procedure

  • Removal of Excess POCl₃: Before quenching, it is crucial to remove the excess POCl₃ under reduced pressure.

  • Controlled Quenching: Quench the reaction mixture by slowly adding it to ice-cold water or a mixture of ice and a non-polar organic solvent. This helps to dissipate the heat from the exothermic reaction and keeps the mixture acidic, which can suppress hydrolysis.

  • Avoid Strong Bases: During workup, avoid using strong aqueous bases to neutralize the mixture. If a base is necessary, use a weak base like sodium bicarbonate solution and add it cautiously while keeping the temperature low.

  • Rapid Extraction: Promptly extract the product into a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) to minimize its contact time with the aqueous phase.

FAQ 5: I am using thionyl chloride (SOCl₂) for the chlorination and I'm having trouble with purification. What are the likely impurities?

Answer:

Similar to POCl₃, incomplete reaction and hydrolysis during workup are potential issues. Additionally, when using SOCl₂, especially with a catalytic amount of dimethylformamide (DMF), the formation of the Vilsmeier-Haack reagent can lead to other side reactions, although this is less common for this specific transformation. The primary impurities to consider are:

  • Unreacted 7-Fluoro-6-methoxy-3,4-dihydroquinazolin-4-one: Due to incomplete reaction.

  • Hydrolysis Product: The same quinazolinone can be reformed during workup.

Troubleshooting:

The troubleshooting strategies are similar to those for POCl₃: ensure anhydrous conditions, use sufficient SOCl₂, and perform a careful, cold quench and rapid extraction.

III. Analytical Methods for Purity Assessment

Reliable analytical methods are essential for identifying and quantifying impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound. A well-developed HPLC method can separate the final product from starting materials, intermediates, and by-products.

Table 1: Recommended Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for aromatic, moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure good peak shape for the basic quinazoline nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier for reverse-phase HPLC.
Gradient Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B.A gradient is often necessary to elute both polar (e.g., starting materials) and non-polar (e.g., product) compounds in a reasonable time with good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at a wavelength where both the product and potential impurities have significant absorbance (e.g., 254 nm or 340 nm).Ensures detection of a wide range of potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are invaluable for confirming the structure of the final product and for identifying unknown impurities after isolation. Key diagnostic signals to monitor include:

  • The disappearance of the N-H proton of the quinazolinone.

  • Shifts in the aromatic protons upon chlorination.

  • The presence of signals corresponding to the methoxy and fluoro groups.

IV. Summary of Potential Impurities and Their Origins

Table 2: Common Impurities in this compound Synthesis

ImpurityStructureOriginMitigation Strategy
Unreacted Starting Material 2-Amino-4-fluoro-5-methoxybenzoic acid derivativeIncomplete cyclizationOptimize reaction time and temperature; ensure purity of starting materials.
7-Fluoro-6-methoxy-3,4-dihydroquinazolin-4-one Incomplete chlorination or hydrolysis of the productEnsure anhydrous conditions, sufficient chlorinating agent, and optimal reaction temperature. Perform a careful, cold workup and avoid strong bases.
Phosphorylated Intermediates VariousSide reaction with POCl₃Ensure complete reaction to the final product by providing sufficient time and temperature.

V. References

For further reading on the synthesis and reactions of quinazolines, please refer to authoritative sources in organic chemistry. Specific patents and research articles may provide detailed experimental procedures for related compounds.

Disclaimer: This technical support guide is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions.

Technical Support Center: Solvent Selection for Synthesizing Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazoline synthesis. The successful construction of the quinazoline scaffold is profoundly influenced by the reaction environment, with solvent selection being a paramount, yet often underestimated, variable. This guide is designed to provide you, our fellow researchers and drug development professionals, with field-proven insights and systematic troubleshooting strategies to navigate the complexities of solvent choice in your experiments. We will move beyond simple protocols to explore the causal relationships between solvent properties and reaction outcomes, empowering you to optimize your syntheses for yield, purity, and efficiency.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures and links them to potential solvent-related issues.

Q: My reaction yield is very low or I'm seeing no product formation. How can the solvent be the cause?

A: This is a classic and often multifaceted problem where the solvent plays a central role. Let's break down the likely causes:

  • Poor Reactant Solubility: The most fundamental principle of solution-phase chemistry is that reactants must interact. If your starting materials are not adequately soluble in the chosen solvent at the reaction temperature, the reaction rate will be severely limited, leading to low or no product formation.[1]

    • Troubleshooting Step: Before committing to a large-scale reaction, perform a simple solubility test. If solubility is poor, you must switch to a more suitable solvent. For instance, if you are using a non-polar solvent like toluene with polar starting materials, changing to a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is a logical first step.[1][2][3]

  • Inappropriate Solvent Polarity for the Mechanism: The polarity of the solvent can dramatically influence the reaction pathway. In many quinazoline syntheses, polar solvents are crucial for favoring the desired C(sp²)-N bond formation.[1]

    • Troubleshooting Step: If you are using a non-polar solvent like toluene or THF and observing low yields, consider it a primary suspect. These solvents may inadvertently promote competing side reactions.[1][4] Switching to a highly polar solvent like DMF, DMSO, or even water has been shown to provide excellent yields in many cases.[2][4]

  • Insufficient Reaction Temperature: Many quinazoline syntheses, such as those involving cyclization steps like the Bischler cyclization, require significant thermal energy to overcome the activation barrier.[1] The boiling point of your solvent sets the maximum temperature for your reaction at atmospheric pressure.

    • Troubleshooting Step: If your protocol requires heating to 120 °C but you are using ethanol (boiling point ~78 °C), the reaction will not reach the necessary temperature. Switch to a higher-boiling solvent like DMSO (189 °C) or DMF (153 °C) to achieve the required thermal conditions.[2]

Q: I'm isolating a significant amount of a benzimidazole byproduct instead of my target quinazoline. What's going wrong?

A: This is a textbook case of the solvent dictating the regioselectivity of the cyclization pathway.

  • Primary Cause: The use of a non-polar solvent is the most probable reason. Non-polar environments can favor an alternative cyclization mechanism that leads to the formation of a C(sp³)-C(sp²) bond, resulting in a benzimidazole byproduct.[1]

  • Solution: The remedy is often straightforward: switch to a polar solvent. Polar aprotic solvents (DMSO, DMF) or polar protic solvents (ethanol, water) will shift the reaction equilibrium toward the desired intramolecular C(sp²)-N bond formation required for the quinazoline core.[1]

Q: My reaction seems to stall after starting. TLC/LC-MS analysis shows starting material remains even after prolonged reaction times. What should I check?

A: A stalled reaction points to an issue with kinetics or equilibrium, both of which are heavily influenced by the solvent.

  • Check Solubility Again: Even if reactants appear to dissolve initially, intermediates formed during the reaction may precipitate out if they are insoluble in the chosen solvent, effectively halting the reaction.

  • Re-evaluate Solvent Polarity and Base Compatibility: The solvent can affect the efficacy of the base used in the reaction. The base must be strong enough to perform its catalytic role (e.g., deprotonation), and its strength can be modulated by the solvent. Ensure your solvent/base combination is appropriate for the specific mechanism you are employing.[1] For example, using an organic base like DABCO in DMSO is a common and effective pairing.[1][5]

Section 2: Frequently Asked Questions (FAQs)

This section covers broader, foundational questions regarding solvent selection strategy.

Q1: Why is solvent selection considered a critical parameter in quinazoline synthesis?

A: The solvent is not merely a medium for the reaction; it is an active participant that influences multiple factors. Its choice is critical because it directly impacts:

  • Reactant and Intermediate Solubility: Dictates whether the reaction can occur efficiently in a homogeneous phase.[1]

  • Reaction Rate: Can stabilize or destabilize transition states, thereby accelerating or decelerating the reaction.

  • Reaction Pathway: As discussed, solvent polarity can determine which of several possible products is formed, such as quinazolines versus benzimidazoles.[1][5]

  • Thermal Control: The solvent's boiling point determines the accessible temperature range for the experiment.[2]

Q2: What are the general advantages and disadvantages of different solvent classes for these syntheses?

A: Understanding the properties of solvent classes is key to making an informed choice.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile):

    • Pros: High dielectric constants and dipole moments make them excellent at dissolving a wide range of polar and non-polar reactants. Their high boiling points are advantageous for thermally demanding reactions. They are often the "go-to" solvents for achieving high yields in quinazoline synthesis.[1][4]

    • Cons: Can be difficult to remove completely during workup due to high boiling points. They are also hygroscopic and may require careful drying.

  • Polar Protic Solvents (e.g., Water, Ethanol, Isopropanol):

    • Pros: Capable of hydrogen bonding. Water, in particular, is an outstanding "green" solvent that can, in some cases, provide excellent yields, sometimes superior to organic solvents.[4] Alcohols like ethanol are also common, though their efficacy can be highly reaction-dependent.[4][6]

    • Cons: The hydrogen-bonding ability can sometimes interfere with the reaction mechanism by solvating nucleophiles or bases too strongly. Lower boiling points (like ethanol's) can limit the reaction temperature.[4]

  • Non-Polar Solvents (e.g., Toluene, THF, Dioxane):

    • Pros: Useful for specific reaction types where polar functionality is undesirable, such as in certain Aza-Wittig reactions.[6] They are also relatively easy to remove under vacuum.

    • Cons: Generally poor choices for most common quinazoline syntheses. They often lead to low yields and the formation of unwanted benzimidazole side products.[1][4]

Q3: Are there "green" or solvent-free alternatives for quinazoline synthesis?

A: Absolutely. The field is increasingly moving towards more sustainable and environmentally benign methodologies.

  • Microwave-Assisted, Solvent-Free Synthesis: This is a powerful and efficient green chemistry technique. Reactions can be performed on solid supports (like silica gel or acidic alumina) or by simply mixing the neat reactants.[7][8] These methods offer dramatically reduced reaction times (minutes instead of hours), often with excellent yields and simple workups.[9][10]

  • Green Solvents: Bio-sourced solvents are emerging as viable alternatives. For example, syntheses have been successfully demonstrated in eucalyptol and pinane.[11][12] Water is perhaps the most accessible and effective green solvent for certain quinazoline syntheses.[4]

  • Deep Eutectic Solvents (DES): These are mixtures of compounds that form a eutectic with a melting point far lower than the individual components. A common example is a mixture of choline chloride and urea.[13] DES can act as both the solvent and catalyst, offering a green and efficient reaction medium.[13][14]

Section 3: Data and Protocols

Table 1: Common Solvents for Quinazoline Synthesis
SolventClassBoiling Point (°C)Dielectric Constant (ε)Common Applications & Notes
Dimethylformamide (DMF) Polar Aprotic15336.7Excellent solvent for a wide range of reactants. Often provides high yields. Can be difficult to remove.[4]
Dimethyl sulfoxide (DMSO) Polar Aprotic18947.2High boiling point allows for high-temperature reactions. Excellent solvating power. Used in many copper-catalyzed syntheses.[1][6]
Ethanol (EtOH) Polar Protic78.424.5Commonly used, but its effectiveness can be variable. Sometimes found to be ineffective compared to more polar options.[4]
Water (H₂O) Polar Protic10080.1An excellent "green" solvent. Can provide superior yields in certain syntheses of quinazoline-2,4(1H,3H)-diones.[4]
Toluene Non-Polar110.62.4Generally ineffective and can promote benzimidazole side product formation.[1][4] Used in specific cases like some Aza-Wittig reactions.[6]
Tetrahydrofuran (THF) Non-Polar667.6Similar to toluene, often found to be ineffective for general quinazoline synthesis.[1][4] Used with low-valent titanium reagents in some routes.[6]
Acetonitrile (MeCN) Polar Aprotic81.637.5A polar aprotic option with a lower boiling point than DMF or DMSO.
Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of Indolo[2,1-b]quinazolines (Adapted from Jiang et al.[6])

This protocol illustrates the use of a polar aprotic solvent (DMSO) in a catalyzed reaction requiring elevated temperatures.

  • Reactant Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-(2-halophenyl)-1H-indoles (1.0 equiv), (aryl)methanamines (1.2 equiv), Cu(OAc)₂ (10 mol%), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add anhydrous DMSO to the vial to achieve the desired reaction concentration (e.g., 0.1 M).

  • Reaction Execution: Seal the vial and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Systematic Solvent Screening for Yield Optimization (Based on best practices described in[2])

This workflow is essential when developing a new synthesis or troubleshooting a low-yielding one.

  • Setup: Arrange a series of small, identical reaction vials (e.g., 5-8 vials).

  • Reagent Addition: To each vial, add the same precise amount of your starting materials, catalyst, and base.

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., Vial 1: Toluene, Vial 2: THF, Vial 3: Ethanol, Vial 4: Acetonitrile, Vial 5: DMF, Vial 6: DMSO, Vial 7: Water). Ensure the concentration is identical across all vials.

  • Reaction: Place all vials in a parallel synthesis block or a uniformly heated aluminum block on a stirrer hotplate. Run all reactions at the same temperature (or at the reflux temperature of each solvent if screening for thermal effects) for the same amount of time.

  • Analysis: After the designated time, quench all reactions simultaneously. Take a small, precise aliquot from each reaction mixture, dilute it appropriately, and analyze by LC-MS or HPLC with a suitable internal standard.

  • Evaluation: Compare the product peak area (or calculated yield) across all solvents to identify the optimal one that gives the highest conversion and lowest byproduct formation.

Section 4: Decision-Making Workflow for Solvent Selection

The following diagram provides a logical pathway for selecting an appropriate solvent for your quinazoline synthesis.

Solvent_Selection_Workflow start Define Reaction: Substrates, Reagents, Mechanism green_pref Is a 'Green' Approach Preferred or Required? start->green_pref try_green Screen Green Solvents: - Water - Deep Eutectic Solvents (DES) - Bio-Solvents (Eucalyptol) Consider Solvent-Free Microwave green_pref->try_green Yes check_solubility Assess Reactant Solubility green_pref->check_solubility No optimize Proceed to Optimize Concentration & Temperature try_green->optimize polar_aprotic Primary Choice: Polar Aprotic Solvent (DMF, DMSO) check_solubility->polar_aprotic Poor in Non-Polar Good in Polar non_polar Alternative: Non-Polar Solvent (Toluene, THF) check_solubility->non_polar Good in Non-Polar temp_req Does the Reaction Require High Temperature (>100 °C)? polar_aprotic->temp_req monitor_side_products Run Test Reaction: Monitor for Benzimidazole or Other Side Products non_polar->monitor_side_products high_boiling Select High-Boiling Solvent: - DMSO (189 °C) - DMF (153 °C) temp_req->high_boiling Yes low_boiling Standard Boiling Point Solvent is Acceptable (e.g., Acetonitrile, Ethanol) temp_req->low_boiling No high_boiling->optimize low_boiling->optimize side_products_found Side Products Detected? monitor_side_products->side_products_found side_products_found->polar_aprotic Yes side_products_found->temp_req No

Caption: Solvent selection workflow for quinazoline synthesis.

References

  • Benchchem. Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • Jia, F. C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
  • ResearchGate. Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a.
  • Benchchem. Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
  • Shisode, P. S., & Mahulikar, P. P. Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. Journal of Chemical and Pharmaceutical Research.
  • Frontiers. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • Komar, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.
  • PubMed. (2024). Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents.
  • RSC Publishing. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane.
  • ResearchGate. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)
  • MDPI. (2020).
  • Semantic Scholar.
  • ResearchGate. Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.
  • Organic Chemistry Portal. Quinazoline synthesis.
  • Masoud, N., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
  • PMC - NIH. (2023). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions.
  • Benchchem. Troubleshooting common side reactions in quinazoline synthesis.

Sources

Technical Support Center: Managing Reaction Temperature in the Chlorination of Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, practical solutions for managing reaction temperature during the chlorination of quinazolinones, a critical step in the synthesis of numerous pharmaceutical compounds. As Senior Application Scientists, we combine established chemical principles with field-tested experience to help you navigate the complexities of this reaction.

I. Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you may encounter during the chlorination of quinazolinone derivatives, particularly when using reagents like phosphorus oxychloride (POCl₃).

Issue 1: Low or No Yield of the Desired Chloroquinazoline

Question: I am performing a chlorination of a quinazolinone using POCl₃ and getting very low yields, or recovering only my starting material. What temperature-related factors could be causing this?

Answer:

Low or no product formation is a frequent challenge and is often directly linked to improper temperature control. The chlorination of quinazolinones with POCl₃ is not a simple, single-step conversion. It involves a multi-stage process where temperature dictates the rate and success of each stage.[1][2]

Causality and Step-by-Step Solutions:

  • Incomplete Initial Phosphorylation: The reaction begins with the phosphorylation of the quinazolinone, which is a base-mediated process.[3] This initial step is crucial and occurs at a lower temperature.

    • Troubleshooting Step: Ensure the initial phase of your reaction is conducted under appropriate basic conditions (e.g., using a tertiary amine like triethylamine or DIPEA) and at a controlled temperature, typically below 25°C.[1][2][4] This promotes the formation of phosphorylated intermediates necessary for the subsequent chlorination.

    • Protocol: Temperature Screening for Phosphorylation: Set up small-scale reactions at different initial temperatures (e.g., 0°C, 15°C, 25°C) while monitoring the disappearance of the starting quinazolinone by TLC or LC-MS to find the optimal condition for this first step.

  • Insufficient Temperature for Chlorination: The conversion of the phosphorylated intermediate to the final chloroquinazoline is an acid-mediated step that requires higher temperatures to proceed efficiently.[3]

    • Troubleshooting Step: After the initial phosphorylation is complete, the reaction mixture must be heated to a higher temperature, typically in the range of 70-90°C, to drive the chlorination.[1][2] Some protocols may even call for temperatures between 90-160°C.[3]

    • Protocol: Temperature Optimization for Chlorination: Once the initial phosphorylation is confirmed, systematically increase the reaction temperature in increments (e.g., 70°C, 80°C, 90°C) and monitor the formation of the desired product. This will help identify the optimal temperature for the chlorination step for your specific substrate.

  • Premature Hydrolysis: Quinazolinone derivatives can be sensitive to hydrolysis, especially at elevated temperatures in the presence of any moisture.[3]

    • Troubleshooting Step: Ensure all reagents and glassware are thoroughly dried before use. The workup procedure is also critical; quenching the reaction mixture should be done at a low temperature (around 0°C) to minimize hydrolysis of the product.[3]

Issue 2: Formation of Undesired Side Products

Question: My reaction is producing a significant amount of impurities alongside the desired chloroquinazoline. How can temperature management help in minimizing these?

Answer:

The formation of side products is often a consequence of incorrect temperature control, which can lead to competing reaction pathways.

Causality and Step-by-Step Solutions:

  • Pseudodimer Formation: At insufficiently controlled initial temperatures, phosphorylated intermediates can react with unreacted quinazolinone, leading to the formation of pseudodimers.[1][2]

    • Troubleshooting Step: To suppress pseudodimer formation, it is crucial to maintain a low temperature (below 25°C) and ensure the reaction mixture remains basic during the addition of POCl₃.[1][2][4] This ensures the rapid and complete conversion of the starting material to the phosphorylated intermediate before dimerization can occur.

  • Decomposition at High Temperatures: While a higher temperature is needed for the chlorination step, excessive heat can lead to the decomposition of the starting material, intermediates, or the final product, especially for sensitive substrates.

    • Troubleshooting Step: Carefully screen the upper temperature limit for your reaction. Once the optimal temperature for chlorination is found (e.g., 80°C), avoid exceeding it for prolonged periods. Monitor the reaction progress closely to determine the shortest time required for completion at that temperature.

Data Summary: Recommended Temperature Ranges

For your convenience, the following table summarizes the generally recommended temperature ranges for the key stages of quinazolinone chlorination with POCl₃.

Reaction Stage Process Recommended Temperature Range Key Considerations
Stage 1 Initial Phosphorylation< 25°CMaintain basic conditions to prevent pseudodimer formation.[1][2][4]
Stage 2 Chlorination70-90°CSufficient heat is required for the conversion of the phosphorylated intermediate.[1][2]
Workup Quenching~ 0°CMinimize hydrolysis of the chloroquinazoline product.[3]
Experimental Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting temperature-related issues in quinazolinone chlorination.

G cluster_start cluster_stage1 Stage 1: Phosphorylation cluster_stage2 Stage 2: Chlorination cluster_workup Workup cluster_end start Low Yield or Impurities Observed check_initial_temp Is initial reaction temp < 25°C? start->check_initial_temp adjust_initial_temp Action: Lower initial temp to 0-25°C. Maintain basic conditions. check_initial_temp->adjust_initial_temp No check_heating_temp Is heating temp 70-90°C? check_initial_temp->check_heating_temp Yes adjust_initial_temp->check_heating_temp adjust_heating_temp Action: Increase heating temp to 70-90°C. Monitor reaction progress. check_heating_temp->adjust_heating_temp No check_quench_temp Is quenching performed at ~0°C? check_heating_temp->check_quench_temp Yes adjust_heating_temp->check_quench_temp adjust_quench_temp Action: Quench reaction mixture in ice-water. Use cold NaHCO3 solution. check_quench_temp->adjust_quench_temp No success Improved Yield and Purity check_quench_temp->success Yes adjust_quench_temp->success

Caption: Troubleshooting flowchart for temperature management.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanistic reason for the two distinct temperature stages in the chlorination of quinazolinones with POCl₃?

A1: The reaction proceeds through two key stages: an initial phosphorylation followed by a chlorination step.[1][2] The first stage, phosphorylation, is base-mediated and occurs readily at lower temperatures (below 25°C).[1][2][4] This step forms phosphorylated intermediates. The second stage, the conversion of these intermediates to the chloroquinazoline, is an acid-mediated nucleophilic substitution by chloride ions and requires a higher thermal energy input to overcome the activation barrier, typically between 70-90°C.[1][2][3]

Q2: Can I run the reaction at a single, intermediate temperature?

A2: While it might seem simpler, a single intermediate temperature is generally not optimal. A temperature high enough to promote chlorination from the start may lead to the formation of pseudodimers and other side products because the initial phosphorylation may not proceed cleanly.[1][2] Conversely, a temperature that is too low will result in incomplete conversion to the final product. A stepwise temperature profile is crucial for maximizing yield and purity.

Q3: How do I know when the initial phosphorylation is complete and it's time to raise the temperature?

A3: The progress of the initial phosphorylation can be monitored using analytical techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] You should look for the disappearance of the starting quinazolinone. Once the starting material is consumed, you can then proceed to the higher temperature for the chlorination step.

Q4: Are there alternative chlorinating agents that are less sensitive to temperature?

A4: While POCl₃ is common, other reagents can be used for the chlorination of quinazolinones, such as thionyl chloride (SOCl₂) with a catalytic amount of DMF, or a combination of triphenylphosphine with a chlorine source like N-chlorosuccinimide.[6] However, each system will have its own optimal temperature profile that will need to be determined experimentally.

Q5: My reaction seems to be very exothermic upon adding POCl₃. How should I manage this?

A5: The initial reaction with POCl₃ can indeed be exothermic. It is crucial to add the POCl₃ slowly and in a controlled manner to a cooled solution of the quinazolinone and base (e.g., in an ice-water bath).[3] This prevents a rapid temperature increase that could lead to side reactions.

III. References

  • POCl3 chlorination of 4-quinazolones. PubMed.

  • POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare. Figshare.

  • POCl3 Chlorination of 4-Quinazolones | Request PDF. ResearchGate.

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate.

  • Troubleshooting low yields in the synthesis of 2-substituted quinazolines. BenchChem.

  • Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central.

Sources

Technical Support Center: Solubility and Handling of 4-Chloro-7-fluoro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Chloro-7-fluoro-6-methoxyquinazoline. Given that specific, quantitative solubility data for this novel compound is not extensively published, this document synthesizes established principles for handling quinazoline derivatives with practical, field-proven troubleshooting strategies. Our goal is to equip you with a robust framework for successfully incorporating this compound into your experiments.

Frequently Asked Questions (FAQs): Initial Solubility Assessment

Question 1: My team is starting work with this compound. What is the best initial approach to solubilization?

Answer: A systematic, small-scale approach is crucial to avoid wasting valuable compound. Quinazoline derivatives are a well-known class of compounds often investigated as therapeutic agents[1]. Due to their rigid, fused heterocyclic ring system and lipophilic substituents, they frequently exhibit poor solubility in aqueous solutions but better solubility in organic solvents.[2][3]

Your initial step should be to prepare a concentrated stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is the most common and powerful starting solvent for many organic molecules and is highly recommended.[3][4] If your experimental system is incompatible with DMSO, other solvents like N,N-dimethylformamide (DMF), ethanol, or tetrahydrofuran (THF) can be tested.[2] A study on similar pyrazolo quinazoline derivatives found that solubility was often greatest in DMF.[5]

Question 2: What structural features of this compound influence its expected solubility?

Answer: The solubility characteristics of this compound are dictated by its molecular structure:

  • Quinazoline Core: This bicyclic aromatic heterocycle is inherently rigid and hydrophobic, which leads to high crystal lattice energy. This energy must be overcome by the solvent for dissolution to occur, making it challenging for polar solvents like water.[3]

  • Chloro and Fluoro Groups: The presence of halogens like chlorine and fluorine significantly increases the compound's lipophilicity (fat-solubility), further reducing its affinity for aqueous media.[1]

  • Methoxy Group: The methoxy group (-OCH₃) can slightly increase polarity compared to a simple alkyl group, but its overall contribution is minor and does not overcome the dominant hydrophobicity of the core structure.

Collectively, these features predict that the compound will be practically insoluble in water and will require organic solvents for dissolution.

Question 3: My compound, this compound, precipitated out of my DMSO stock solution upon storage at -20°C. What should I do?

Answer: This indicates that the compound's solubility in DMSO is temperature-dependent and the solution was likely saturated or supersaturated at room temperature.[3] Before use, bring the vial to room temperature and vortex it gently to ensure the compound is fully redissolved.[4] Visually inspect the solution against a light source to confirm there is no visible particulate matter. If the issue persists, consider preparing the stock solution at a slightly lower concentration to ensure it remains in solution during freeze-thaw cycles.[4] Storing stock solutions in small, single-use aliquots is highly recommended to minimize the number of freeze-thaw cycles, which can compromise compound stability.[4]

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem 1: The compound will not fully dissolve in 100% DMSO at my desired concentration.

  • Causality: You may be exceeding the compound's maximum solubility in DMSO, or the dissolution kinetics are slow. Low-quality or hydrated DMSO can also significantly reduce solvating power.

  • Solutions:

    • Increase Solvent Volume: The simplest approach is to lower the target concentration by adding more solvent.

    • Apply Gentle Energy: Use a 37°C water bath or brief bursts of sonication to aid dissolution.[3][4] It is critical to first confirm the thermal stability of your compound, as prolonged heating can cause degradation.[4]

    • Switch Solvents: If DMSO fails, test other powerful organic solvents such as DMF or THF.[2]

    • Use Fresh Solvent: Ensure you are using anhydrous, high-purity DMSO. Old bottles of DMSO can absorb atmospheric moisture, reducing its effectiveness.

Problem 2: The compound precipitates immediately when I dilute my DMSO stock into an aqueous buffer (e.g., PBS) for an assay.

  • Causality: This is a very common issue known as "precipitation upon dilution" or "crashing out."[6] The compound is soluble in the high-concentration organic stock but is not soluble in the final aqueous environment, even with a small percentage of DMSO.

  • Solutions:

    • Minimize Final DMSO Concentration: Prepare a more concentrated DMSO stock so you can add a smaller volume to your aqueous buffer. Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%.

    • Modify the Aqueous Buffer:

      • Co-solvents: Introduce a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to your aqueous buffer.[3]

      • Surfactants: Add a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-80 or Pluronic F-68. Surfactants form micelles that can encapsulate the hydrophobic compound and keep it in solution.[3][7]

      • Cyclodextrins: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes that dramatically enhance aqueous solubility.[2][3]

    • Dilution Technique: Add the DMSO stock to the aqueous buffer incrementally while vortexing or stirring vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.

Solubility Troubleshooting Workflow

The following diagram outlines a systematic workflow for addressing solubility challenges.

start Start: Need to dissolve This compound test_dmso Attempt to dissolve in 100% DMSO at desired concentration. start->test_dmso check_dissolved Is it fully dissolved? test_dmso->check_dissolved success Success! Prepare stock solution. Store in aliquots at -20°C / -80°C. check_dissolved->success Yes troubleshoot_node Troubleshoot Dissolution check_dissolved->troubleshoot_node No option_heat Apply gentle heat (37°C) or sonication. troubleshoot_node->option_heat option_solvent Try alternative solvent (e.g., DMF). troubleshoot_node->option_solvent option_conc Lower the concentration. troubleshoot_node->option_conc check_dissolved2 Is it dissolved now? option_heat->check_dissolved2 option_solvent->check_dissolved2 option_conc->check_dissolved2 check_dissolved2->success Yes check_dissolved2->troubleshoot_node No (Re-evaluate/Consult)

Caption: A troubleshooting workflow for dissolving this compound.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol uses a gravimetric method to rapidly assess solubility in various organic solvents.[8]

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of this compound into several labeled microcentrifuge tubes.

  • Solvent Addition: To each tube, add a precise volume (e.g., 100 µL) of a different test solvent (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, Ethyl Acetate).

  • Equilibration: Vortex each tube vigorously for 2 minutes. Place the tubes on a rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution reaches equilibrium.

  • Observation: After equilibration, visually inspect each tube for undissolved solid.

  • Quantification (Optional): For tubes with undissolved solid, centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess solid. Carefully remove a known volume of the supernatant and transfer it to a pre-weighed container. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven. Weigh the container with the residual solid to determine the dissolved mass.

  • Calculation: Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant (mL).

Protocol 2: Preparation of a Final Working Solution

This workflow details the standard procedure for diluting a DMSO stock solution into an aqueous medium for cell-based or biochemical assays.

stock 1. Prepare 10 mM Stock in 100% Anhydrous DMSO. Store at -80°C in aliquots. intermediate 2. Thaw aliquot and prepare intermediate dilutions (e.g., 1 mM) in pure DMSO. stock->intermediate dilute 4. Add a small volume of intermediate stock to the pre-warmed medium while vortexing. intermediate->dilute prewarm 3. Pre-warm final aqueous medium (e.g., cell culture media) to 37°C. prewarm->dilute final 5. Use final working solution immediately in the experiment. dilute->final

Caption: Workflow for preparing a final working solution from a DMSO stock.

Data Summary Table

While quantitative data for this compound is unavailable, the table below provides a qualitative and expected solubility guide based on the behavior of similar quinazoline derivatives.[2][5] This data should be used as a starting point for your own experimental verification.

SolventPolarity IndexDielectric ConstantExpected SolubilityRationale & Comments
Water 10.280.1Insoluble The hydrophobic quinazoline core dominates.[1][3]
Methanol 6.632.7Slightly Soluble Polar protic solvent; may have limited success.
Ethanol 5.224.5Slightly to Sparingly Soluble Less polar than methanol; often used as a co-solvent.[3]
Acetonitrile 6.237.5Slightly to Sparingly Soluble Polar aprotic solvent.
Tetrahydrofuran (THF) 4.27.6Soluble Aprotic ether, effective for many organic compounds.[2][5]
Ethyl Acetate 4.36.0Soluble Common solvent for extraction and purification.[5]
Dimethylformamide (DMF) 6.436.7Freely Soluble Powerful polar aprotic solvent; often shows the highest solubility for quinazolines.[2][5]
Dimethyl Sulfoxide (DMSO) 7.246.7Freely Soluble Excellent solvent for a wide range of organic molecules; the standard starting point.[3][4]

References

  • Quinazoline derivative - Solubility of Things. (n.d.).
  • Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. International Journal of Pharmaceutics, 291(1-2), 1-8.
  • Dissolution Method Troubleshooting. (2022). Dissolution Technologies, 29(4), 234-241.
  • Solubility Determination in Drug Discovery and Development. (2013). SlideShare.
  • Troubleshooting Dissolution Failures in Formulated Tablets. (2025). Pharma.Tips.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • Patel, K. C., et al. (2014). Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. International Journal of ChemTech Research, 6(1), 23-31.

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Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 4-Chloro-7-fluoro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. For heterocyclic compounds such as 4-Chloro-7-fluoro-6-methoxyquinazoline, a key intermediate in the synthesis of targeted therapies, precise analytical characterization is not merely a procedural step but a fundamental requirement for advancing research. This guide provides an in-depth comparison of analytical techniques for the characterization of this important quinazoline derivative, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by insights into alternative and complementary methods.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as the preeminent technique for determining the structure of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment of each proton, including its connectivity and spatial relationships with neighboring atoms. For a molecule like this compound, ¹H NMR allows for the precise mapping of its aromatic protons and the methoxy group, confirming the substitution pattern and overall molecular integrity.

Predicted ¹H NMR Spectral Characteristics of this compound

While an experimental spectrum is the gold standard, a detailed prediction based on established principles of NMR spectroscopy and data from analogous structures provides a robust framework for analysis. The expected ¹H NMR spectrum of this compound in a typical deuterated solvent like DMSO-d₆ would exhibit distinct signals corresponding to the three non-equivalent protons on the quinazoline core and the methoxy group.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.8Singlet (s)N/AThe proton at the 2-position of the quinazoline ring is adjacent to two nitrogen atoms, leading to a significant downfield shift.
H-5~7.5Doublet (d)~10 Hz (³JH-F)This proton is ortho to the fluorine atom, resulting in a characteristic doublet splitting pattern due to through-bond coupling.
H-8~7.3Singlet (s)N/AThis proton is situated between the methoxy and chloro-substituted positions and is expected to appear as a singlet.
-OCH₃~4.0Singlet (s)N/AThe three equivalent protons of the methoxy group will produce a sharp singlet in the upfield region of the aromatic spectrum.

A Comparative Analysis of Characterization Techniques

While ¹H NMR is indispensable, a multi-faceted approach employing various analytical techniques provides a more complete and validated characterization. This is crucial for regulatory submissions and ensuring the reproducibility of scientific findings.[1]

Complementary Spectroscopic and Chromatographic Methods
  • ¹³C NMR Spectroscopy: Provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, confirming the number of different carbon environments.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound with high accuracy, confirming its elemental composition. Fragmentation patterns can further support the proposed structure.

  • High-Performance Liquid Chromatography (HPLC): Primarily used to assess the purity of the compound. By comparing the retention time with a known standard, it can also be used for identification.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on the absorption of infrared radiation.

Table 2: Comparison of Key Analytical Techniques

TechniqueInformation ProvidedSample AmountThroughputKey Advantage
¹H NMR Detailed structural information, connectivity, stereochemistrymgLow to MediumUnparalleled for structural elucidation in solution.
¹³C NMR Carbon skeleton, number of unique carbonsmgLowComplements ¹H NMR for a complete structural picture.
Mass Spec Molecular weight, elemental formula, fragmentationµg to ngHighHigh sensitivity and accuracy for molecular weight determination.
HPLC Purity, quantificationµg to ngHighExcellent for assessing purity and for quantitative analysis.
IR Spec Functional groupsmgHighQuick and easy method to identify key functional groups.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The following protocol outlines the steps for obtaining a publication-quality ¹H NMR spectrum of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound. The precise amount is not critical, but a sufficient concentration is needed for a good signal-to-noise ratio.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[2] DMSO-d₆ is often a good choice for quinazoline derivatives due to its excellent solvating power.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Instrument Setup:

    • The experiment should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.[3]

    • Insert the sample into the spectrometer and allow it to thermally equilibrate for several minutes.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. This is a critical step for obtaining sharp spectral lines.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key acquisition parameters to consider:

      • Pulse Angle: A 30-45° pulse angle is typically used for quantitative measurements, while a 90° pulse is used for maximizing signal in a single scan.

      • Relaxation Delay (d1): A delay of 1-5 seconds is usually sufficient to allow for full relaxation of the protons, ensuring accurate integration.

      • Number of Scans (ns): For a moderately concentrated sample, 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

    • Integrate the signals to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Visualizing the Workflow and Comparative Framework

To further clarify the experimental process and the relationship between different analytical techniques, the following diagrams are provided.

G cluster_workflow ¹H NMR Experimental Workflow Sample Prep Sample Prep Instrument Setup Instrument Setup Sample Prep->Instrument Setup Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Structural Elucidation Structural Elucidation Data Processing->Structural Elucidation

Caption: A streamlined workflow for ¹H NMR analysis.

G cluster_techniques Analytical Techniques Comprehensive Characterization Comprehensive Characterization 1H NMR 1H NMR Comprehensive Characterization->1H NMR Structure 13C NMR 13C NMR Comprehensive Characterization->13C NMR Carbon Skeleton Mass Spec Mass Spec Comprehensive Characterization->Mass Spec Molecular Weight HPLC HPLC Comprehensive Characterization->HPLC Purity IR Spec IR Spec Comprehensive Characterization->IR Spec Functional Groups

Caption: Interplay of techniques for full characterization.

Conclusion

The structural characterization of this compound is most effectively achieved through a combination of analytical techniques, with ¹H NMR spectroscopy serving as the cornerstone. By providing a detailed roadmap of the proton environment, ¹H NMR, when used in conjunction with complementary methods like ¹³C NMR, Mass Spectrometry, and HPLC, allows for the unambiguous confirmation of the molecule's identity and purity. This rigorous, multi-technique approach is essential for ensuring the quality and reliability of data in the competitive and highly regulated field of drug development.

References

  • MDPI. (2025, January 24). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl).
  • Patel, et al. (2021). Molecular Modeling of Some Novel 4(3h)
  • Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4- (propan-2-yl)-1H-1,2,-. (n.d.).
  • Veerapandian, M., Marimuthu, M., Ilangovan, P., Ganguly, S., Yun, K.-S., Kim, S., & An, J. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 19(7), 715–733.
  • ResearchGate. (n.d.). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine.
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.
  • ResearchGate. (n.d.). 1H-NMR spectra for synthesized quinazoline semicarbazone derivatives....
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • Google Patents. (n.d.). CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline.
  • PubChem. (n.d.). 4-Chloro-7-fluoro-6-nitroquinazoline.
  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING.
  • Hindawi. (n.d.). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs.
  • MDPI. (n.d.). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy.
  • PubChemLite. (n.d.). 4-chloro-7-fluoro-6-methoxy-3-quinolinecarbonitrile (C11H6ClFN2O).
  • Rlavie. (n.d.). CAS 612501-52-7|4-(3-Chloro-2-Fluoroanilino)-6-Hydroxy-7-Methoxyquinazoline.
  • PubChemLite. (n.d.). 4-chloro-7-fluoro-6-methoxyquinoline (C10H7ClFNO).
  • PubChemLite. (n.d.). 4-chloro-7-fluoroquinazolin-6-ol (C8H4ClFN2O).
  • ResearchGate. (2025). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]of_47-Dichloro-6-nitroquinazoline)

Sources

A Comparative Guide to the ¹³C NMR Analysis of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical exploration of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as a pivotal tool for the structural elucidation of quinazoline derivatives. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous bioactive molecules and pharmaceuticals.[1] Their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties, make the precise determination of their chemical structures a critical aspect of drug discovery and development.[1] ¹³C NMR spectroscopy provides a powerful, non-destructive method to map the carbon framework of these molecules, revealing subtle electronic and steric effects imparted by various substituents.

This guide is designed for researchers, scientists, and drug development professionals, providing not only foundational knowledge but also practical, field-proven insights into the nuances of ¹³C NMR analysis of this important class of compounds. We will delve into the characteristic chemical shifts of the quinazoline core, explore the predictable influence of substituents, and compare the utility of various NMR techniques for unambiguous structure confirmation.

I. The Quinazoline Core: A ¹³C NMR Perspective

The fundamental quinazoline structure is a bicyclic system where a benzene ring is fused to a pyrimidine ring. The numbering of the carbon atoms is crucial for spectral assignment and follows a standardized convention.

Diagram: Quinazoline Structure and Atom Numbering

Caption: Standard numbering of the quinazoline ring system.

The ¹³C NMR spectrum of the unsubstituted quinazoline provides a baseline for understanding the electronic environment of each carbon atom. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the aromaticity of the bicyclic system.

Table 1: Typical ¹³C NMR Chemical Shifts of Unsubstituted Quinazoline

Carbon AtomChemical Shift (δ, ppm) in CDCl₃
C2~161.0
C4~160.5
C4a~150.7
C5~127.1
C6~127.2
C7~134.1
C8~128.6
C8a~123.6

Note: These are approximate values and can vary slightly based on solvent and concentration. Data compiled from various sources including[2].

The downfield shifts of C2 and C4 are a direct consequence of their proximity to the electronegative nitrogen atoms. C4a also experiences a significant downfield shift due to the influence of both the benzene and pyrimidine rings. The remaining carbons of the benzene ring resonate in the typical aromatic region.

II. The Influence of Substituents on ¹³C NMR Spectra

The true power of ¹³C NMR in the study of quinazoline derivatives lies in its sensitivity to substituent effects. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) produce predictable shifts in the carbon resonances, providing invaluable information about the electronic distribution within the molecule.

Common EDGs such as methoxy (-OCH₃), amino (-NH₂), and alkyl groups increase the electron density of the quinazoline ring system, particularly at the ortho and para positions. This increased electron density results in greater shielding of the carbon nuclei, causing their signals to shift upfield (to lower ppm values). For instance, a methoxy group at the 6-position will cause a noticeable upfield shift for C6, and to a lesser extent, for C5 and C7.[3]

Conversely, EWGs like nitro (-NO₂), cyano (-CN), and halogens (F, Cl, Br) decrease the electron density of the ring. This deshielding effect causes the carbon signals to shift downfield (to higher ppm values). A nitro group at the 6-position, for example, will significantly shift the C6 resonance downfield, with smaller downfield shifts observed for C5 and C7. The magnitude of the shift is generally correlated with the electronegativity and resonance effects of the substituent.[4]

Diagram: Influence of Substituents on ¹³C Chemical Shifts

Substituent_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -OCH₃, -NH₂ EDG_effect Increases Electron Density EDG->EDG_effect donates electrons Quinazoline Quinazoline Ring EDG->Quinazoline EDG_result Upfield Shift (Lower ppm) EDG_effect->EDG_result causes shielding EWG e.g., -NO₂, -Cl EWG_effect Decreases Electron Density EWG->EWG_effect withdraws electrons EWG->Quinazoline EWG_result Downfield Shift (Higher ppm) EWG_effect->EWG_result causes deshielding

Caption: Effect of EDGs and EWGs on ¹³C NMR chemical shifts.

Table 2: Comparative ¹³C NMR Data for Substituted Quinazolines

CompoundC2 (ppm)C4 (ppm)C6 (ppm)C8 (ppm)Reference
2-Phenylquinazoline161.0160.5127.2128.6[2]
2-(4-Fluorophenyl)quinazoline160.1160.5127.2128.5[2]
2-(4-Methoxyphenyl)quinazoline160.8160.4127.1128.4[2]
6-Methoxy-2-phenylquinazolin-4(3H)-one-161.2121.7105.9[3]

This table illustrates how substituents on a phenyl ring at the 2-position cause minor electronic perturbations throughout the quinazoline core. In contrast, direct substitution on the quinazoline's benzene ring, such as the methoxy group in 6-methoxy-2-phenylquinazolin-4(3H)-one, leads to more pronounced shifts.

III. Advanced NMR Techniques for Unambiguous Assignment

While a standard proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments, unambiguous assignment often requires more sophisticated techniques.

In a standard ¹³C NMR experiment, broadband proton decoupling is employed to simplify the spectrum by collapsing all carbon signals into singlets.[5] This also provides a significant sensitivity enhancement through the Nuclear Overhauser Effect (NOE).[6] However, valuable information about the number of attached protons is lost.

  • Off-Resonance Decoupling: An older technique that retains one-bond ¹³C-¹H couplings, splitting carbon signals into multiplets (quartet for CH₃, triplet for CH₂, doublet for CH).[7]

  • Gated Decoupling: This method provides a quantitative ¹³C spectrum by suppressing the NOE while still decoupling the protons.[6]

Two-dimensional NMR experiments are indispensable for the complete structural elucidation of complex quinazoline derivatives.[8][9]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon atoms with their directly attached protons. This is the most reliable method for identifying CH, CH₂, and CH₃ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between carbons and protons that are two or three bonds apart. This is crucial for piecing together the molecular framework, especially for identifying quaternary carbons and linking different structural fragments.

  • COSY (Correlation Spectroscopy): Correlates protons that are coupled to each other, typically through two or three bonds, helping to establish the proton connectivity within the molecule.[8]

Diagram: Workflow for Structure Elucidation using NMR

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments 1H_NMR ¹H NMR HSQC HSQC (¹JCH) 1H_NMR->HSQC COSY COSY (³JHH) 1H_NMR->COSY 13C_NMR ¹³C NMR DEPT DEPT (Multiplicity) 13C_NMR->DEPT 13C_NMR->HSQC HMBC HMBC (ⁿJCH) HSQC->HMBC Structure Final Structure HMBC->Structure COSY->Structure

Caption: A typical workflow for elucidating the structure of a quinazoline derivative.

IV. Experimental Protocols

A. Sample Preparation

  • Dissolution: Accurately weigh 10-20 mg of the quinazoline derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[10][11]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

B. ¹³C NMR Data Acquisition

  • Instrument Setup: Tune and match the NMR probe for the ¹³C frequency.

  • Standard ¹³C{¹H} Spectrum:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0 to 200 ppm).

    • Apply broadband proton decoupling.

    • Use a pulse angle of 30-45° to allow for a shorter relaxation delay.

    • Set a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand depending on the sample concentration.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Run DEPT-45, DEPT-90, and DEPT-135 experiments.

    • DEPT-90 will only show signals from CH carbons.

    • DEPT-135 will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in all DEPT spectra.

C. 2D NMR Data Acquisition (HSQC and HMBC)

  • HSQC:

    • Set the ¹H spectral width to cover the proton chemical shift range.

    • Set the ¹³C spectral width to cover the carbon chemical shift range.

    • Use a standard HSQC pulse sequence with gradients for artifact suppression.

  • HMBC:

    • Use similar spectral widths as in the HSQC experiment.

    • Optimize the long-range coupling delay to correspond to an average ⁿJCH coupling constant (typically around 8 Hz).

V. Conclusion

¹³C NMR spectroscopy, particularly when augmented with 2D techniques like HSQC and HMBC, is an indispensable tool for the structural analysis of quinazoline derivatives. A thorough understanding of the characteristic chemical shifts of the quinazoline core and the predictable effects of various substituents allows for the rapid and accurate elucidation of molecular structures. The methodologies and comparative data presented in this guide provide a robust framework for researchers in the field of medicinal chemistry to confidently characterize novel quinazoline-based compounds, thereby accelerating the drug discovery process.

References

  • Iqbal, M. A., et al. (2024).
  • Al-Suwaidan, I. A., et al. (2018). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Taylor & Francis Online. [Link]
  • Jin, L., et al. (n.d.).
  • Kumar, S., et al. (2016). Copper Catalyzed Multicomponent Cascade Reaction for Synthesis of Quinazalinones. Royal Society of Chemistry.
  • SpectraBase. (n.d.). Quinazoline. Wiley-VCH GmbH. [Link]
  • Naik, S. P., & Telvekar, V. N. (2005). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Abdel-rahman, H. M., et al. (2017). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Semantic Scholar.
  • Kim, J., et al. (2020). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Publishing. [Link]
  • LordMorio. (2020). What exactly is off-resonance decoupling in C-13 NMR? Reddit. [Link]
  • Slideshare. (2014). CARBON 13 NMR. [Link]
  • University of Arizona. (n.d.). 13 Carbon NMR. [Link]
  • Brinkmann, A., & Satterfield, M. (2020). 13C-Satellite Decoupling Strategies for Improving Accuracy in Quantitative Nuclear Magnetic Resonance.
  • Magritek. (2019). Multiple peak solvent suppression with 13C decoupling. [Link]
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • ACS Publications. (2021). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones.
  • Pieraccini, G., et al. (2009).
  • Supporting Information. (n.d.).
  • MDPI. (2020). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]
  • National Institutes of Health. (2007).
  • National Institutes of Health. (2021). Quinazoline-Derivatives of Imino-1,2,3-Dithiazoles Promote Biofilm Dispersion of Pseudomonas aeruginosa.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • ResearchGate. (2002). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.
  • Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry.
  • ResearchGate. (2020).

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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 4-Chloro-7-fluoro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information. This guide provides an in-depth, comparative analysis of the predicted mass spectrometry fragmentation of 4-Chloro-7-fluoro-6-methoxyquinazoline , a heterocyclic scaffold of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of targeted therapies such as kinase inhibitors.

The Structural Context: Understanding the Quinazoline Core and its Substituents

The fragmentation behavior of this compound is intrinsically linked to its molecular architecture. The quinazoline core, a fused bicyclic aromatic system, provides a stable backbone. The substituents—a chloro group at position 4, a fluoro group at position 7, and a methoxy group at position 6—each play a distinct role in directing the fragmentation cascade.

  • 4-Chloro Group: This is a relatively labile substituent and a primary site for initial fragmentation, particularly in electron ionization. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M and M+2 peaks for chlorine-containing fragments, a key diagnostic feature.[1][2][3]

  • 7-Fluoro Group: The strong carbon-fluorine bond makes this substituent less prone to fragmentation compared to the chloro group. Its presence will influence the overall electron distribution of the aromatic system.

  • 6-Methoxy Group: This group can undergo characteristic losses, such as the loss of a methyl radical (•CH₃) followed by the elimination of a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for methoxy-substituted aromatic compounds.

Comparative Analysis of Ionization Techniques and Predicted Fragmentation Patterns

The choice of ionization technique is critical as it dictates the energy imparted to the molecule and, consequently, the extent and nature of fragmentation. Here, we compare the predicted outcomes for three common ionization methods: Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).

Electron Ionization (EI): The Hard Ionization Approach

EI is a high-energy technique that typically induces extensive fragmentation, providing a detailed structural fingerprint of the molecule.

Predicted Key Fragmentation Pathways under EI:

  • Molecular Ion (M⁺•): The initial event is the formation of the molecular ion. Due to the presence of chlorine, this will appear as a pair of peaks at m/z 212 and 214 with a characteristic ~3:1 intensity ratio.

  • Loss of Chlorine Radical (•Cl): A primary and highly probable fragmentation step is the cleavage of the C-Cl bond to yield a stable quinazoline cation at m/z 177.

  • Loss of Methyl Radical (•CH₃): The methoxy group can lose a methyl radical to form an ion at m/z 197/199. This can be followed by the loss of CO to yield an ion at m/z 169/171.

  • Retro-Diels-Alder (RDA) Fragmentation: The quinazoline ring system can undergo a characteristic RDA reaction, leading to the expulsion of neutral molecules like HCN.

Experimental Workflow for GC-EI-MS Analysis:

cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector (250°C) Column Capillary Column (e.g., HP-5MS) Injector->Column Oven Temperature Program (e.g., 70°C to 280°C) Column->Oven IonSource EI Source (70 eV) Oven->IonSource Transfer Line (280°C) MassAnalyzer Mass Analyzer (Quadrupole or TOF) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Spectrum Generation) Detector->DataSystem Data Acquisition

Caption: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) Workflow.

Electrospray Ionization (ESI): The Soft Ionization Standard for LC-MS

ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

Predicted Key Fragmentation Pathways under ESI-MS/MS:

  • Precursor Ion ([M+H]⁺): In positive ion mode, the primary ion observed will be the protonated molecule at m/z 213/215.

  • Collision-Induced Dissociation (CID): In the MS/MS experiment, the precursor ion is subjected to CID, leading to controlled fragmentation.

  • Loss of Methoxy Group as Methanol (CH₃OH): A common loss from protonated methoxy-containing compounds is the neutral loss of methanol, which would result in a fragment ion at m/z 181/183.

  • Loss of HCl: The protonated molecule could also lose hydrogen chloride to form a fragment at m/z 176.

Experimental Workflow for LC-ESI-MS/MS Analysis:

cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Solvent Mobile Phase Pump HPLC Pump Solvent->Pump Injector Injector Pump->Injector Column Reversed-Phase Column (e.g., C18) Injector->Column ESI_Source ESI Source Column->ESI_Source Ionization Q1 Quadrupole 1 (Precursor Selection) ESI_Source->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Fragment Analysis) Q2->Q3 Detector Detector Q3->Detector DataSystem Data System (MS/MS Spectrum) Detector->DataSystem Data Acquisition

Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) Workflow.

Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Analytes

APCI is another soft ionization technique that is well-suited for compounds that are less polar and more volatile than those typically analyzed by ESI.[2][4][5] It often produces protonated molecules [M+H]⁺ and can sometimes induce more in-source fragmentation than ESI.

Predicted Fragmentation Behavior under APCI:

The fragmentation of this compound under APCI is expected to be a hybrid between the extensive fragmentation of EI and the gentle ionization of ESI. The primary ion will likely be the protonated molecule [M+H]⁺ at m/z 213/215. However, depending on the source conditions (e.g., temperature), some in-source fragmentation corresponding to the loss of the methoxy group or the chloro group might be observed. APCI can be a valuable alternative if ESI fails to produce a stable ion signal.

Comparative Data Summary

Ionization TechniquePrimary Ion(s)Expected Major FragmentsKey AdvantagesBest Suited For
Electron Ionization (EI) M⁺• (m/z 212/214)Loss of •Cl, •CH₃, CO, HCNProvides detailed structural fingerprint, extensive library matching.Volatile and thermally stable compounds, structural elucidation.
Electrospray Ionization (ESI) [M+H]⁺ (m/z 213/215)Controlled fragmentation via MS/MS (e.g., loss of CH₃OH, HCl)Soft ionization, ideal for molecular weight determination, suitable for non-volatile and thermally labile compounds.Polar compounds, LC-MS applications, analysis of complex mixtures.
Atmospheric Pressure Chemical Ionization (APCI) [M+H]⁺ (m/z 213/215)Potential for some in-source fragmentation (loss of •CH₃, •Cl)Good for less polar compounds, tolerates higher flow rates and less pure samples than ESI.Moderately polar and volatile compounds, complementary to ESI.

Case Study: Comparison with Structurally Related Kinase Inhibitors

To further inform the predicted fragmentation, we can draw parallels with the known mass spectrometric behavior of commercially available quinazoline-based kinase inhibitors like Gefitinib and Erlotinib.

  • Gefitinib: This molecule also contains a 4-anilino-6-methoxyquinazoline core. Studies have shown that under ESI-MS/MS, a major fragmentation pathway involves the cleavage of the ether linkage at the 6-position.[6][7][8]

  • Erlotinib: Similar to Gefitinib, Erlotinib's fragmentation is characterized by cleavages around the substituted anilino and ether groups.[9]

The fragmentation patterns of these established drugs reinforce the predicted lability of the methoxy group on the quinazoline ring of this compound.

Conclusion and Future Perspectives

This guide provides a predictive and comparative framework for understanding the mass spectrometric fragmentation of this compound. By considering the interplay of the quinazoline core and its substituents under different ionization conditions, researchers can develop more effective analytical methods for the characterization of this important synthetic intermediate and its derivatives.

The predicted fragmentation pathways, summarized in the comparative table and visualized in the workflow diagrams, offer a solid starting point for experimental design. Future experimental work to confirm these predictions will be invaluable to the scientific community, further enriching our understanding of the gas-phase chemistry of these medicinally relevant molecules.

References

  • DiVA portal. (n.d.). A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl.
  • Taylor & Francis Online. (n.d.). Comprehensive identification, fragmentation pattern, and metabolic pathways of gefitinib metabolites via UHPLC-Q-TOF-MS/MS: in vivo study of rat plasma, urine, bile, and faeces: Xenobiotica.
  • PubMed. (n.d.). Analysis of erlotinib and its metabolites in rat tissue sections by MALDI quadrupole time-of-flight mass spectrometry.
  • ResearchGate. (n.d.). Mass spectrum of erlotinib hydrochloride obtained in LC-MS = TOF study.
  • PLOS. (n.d.). Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry.
  • PubMed. (2016, February 1). Simultaneous determination of gefitinib and its major metabolites in mouse plasma by HPLC-MS/MS and its application to a pharmacokinetics study.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • YouTube. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry.
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A Senior Application Scientist's Guide to the High-Performance Liquid Chromatography (HPLC) Purity Analysis of 4-Chloro-7-fluoro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Chloro-7-fluoro-6-methoxyquinazoline stands as a critical building block in the synthesis of numerous targeted therapies. Its molecular purity directly influences the downstream reaction yields, impurity profiles, and ultimately, the safety of the final drug product. Consequently, a robust, reliable, and well-characterized analytical method for its purity assessment is indispensable.

This guide provides an in-depth technical comparison of analytical methodologies for determining the purity of this compound. As no standardized pharmacopeial method is currently published for this specific intermediate, this document presents a scientifically justified, high-performance liquid chromatography (HPLC) method developed from first principles. Furthermore, it compares this foundational technique with its more advanced successor, Ultra-Performance Liquid Chromatography (UPLC), to provide researchers and drug development professionals with a comprehensive framework for selecting the optimal analytical approach.

Part 1: The Workhorse Method: Reversed-Phase HPLC

The gold standard for purity determination of small organic molecules like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity, offering exceptional versatility and resolving power for a wide range of analytes and their potential impurities.

Causality Behind Experimental Choices

The design of a robust HPLC method is predicated on the physicochemical properties of the analyte. This compound is a moderately polar heterocyclic compound. Its quinazoline core provides a strong chromophore for UV detection, while its substituent groups (chloro, fluoro, methoxy) create a distinct polarity profile.

  • Column Chemistry: A C18 (octadecylsilane) stationary phase is the logical starting point. Its long alkyl chains provide sufficient hydrophobic retention for the analyte, ensuring it is well-retained and separated from more polar, early-eluting impurities.

  • Mobile Phase Selection: The mobile phase must effectively solvate the analyte and facilitate its differential partitioning between the stationary and mobile phases. A combination of water (polar) and a less polar organic solvent like acetonitrile or methanol is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small percentage of an acid, such as formic acid or trifluoroacetic acid, is critical. It protonates residual silanols on the silica backbone of the stationary phase and suppresses the ionization of any basic sites on the analyte, leading to sharper, more symmetrical peaks.

  • Gradient Elution: For purity analysis, where unknown impurities with a wide range of polarities may be present, a gradient elution is superior to an isocratic one. Starting with a higher percentage of the aqueous phase allows for the retention and separation of polar impurities, while gradually increasing the organic solvent concentration ensures that more hydrophobic impurities are eluted in a reasonable timeframe, resulting in a comprehensive impurity profile.

Detailed Experimental Protocol: Proposed RP-HPLC Method

This protocol is a self-validating system designed for immediate application and optimization.

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade Acetonitrile.

  • HPLC-grade Water.

  • Formic Acid (≥99%).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of sample diluent to achieve a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the test sample at the same concentration as the Standard Solution using the sample diluent.

3. Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 3.5 µm | | Flow Rate | 1.0 mL/min | | Injection Volume | 5 µL | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm | | Run Time | 25 minutes | | Gradient Program | Time (min) | % Mobile Phase B | | | 0.0 | 10 | | | 15.0 | 90 | | | 20.0 | 90 | | | 20.1 | 10 | | | 25.0 | 10 |

4. Purity Calculation: The purity is typically determined using an area percent calculation, assuming all impurities have a similar response factor at the chosen wavelength. % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Part 2: The High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)

While HPLC is robust and widely accessible, Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution in liquid chromatography. UPLC systems operate at much higher pressures (up to 15,000 psi) and utilize columns packed with sub-2 µm particles.[1][2] This technological leap offers substantial gains in speed, resolution, and sensitivity.[3][4]

Comparative Performance: HPLC vs. UPLC

The choice between HPLC and UPLC depends on the specific analytical needs, throughput requirements, and available resources.[3]

ParameterProposed HPLC Method Projected UPLC Method Advantage
Column Particle Size 3.5 - 5 µm< 2 µmUPLC
System Pressure 500 - 6,000 psiup to 15,000 psiUPLC
Analysis Run Time ~25 minutes~3-5 minutesUPLC
Resolution GoodExcellentUPLC
Sensitivity GoodHigher (sharper peaks)UPLC
Solvent Consumption HighLow (up to 9x reduction)[5]UPLC
Initial Cost LowerHigherHPLC
Method Robustness Very HighHigh (more sensitive to sample matrix)HPLC

The primary advantage of transitioning the analysis to a UPLC platform is a dramatic reduction in run time, which translates to higher sample throughput and significant cost savings from reduced solvent consumption.[4][5] The smaller particles also lead to more efficient separation, resulting in sharper peaks, higher resolution between closely eluting impurities, and improved sensitivity for detecting trace-level components.[3]

Part 3: Ensuring Method Reliability: Validation & System Suitability

Any analytical method used in a regulated environment must be validated to demonstrate its suitability for its intended purpose.[6] The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[7][8]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Linearity: Demonstrating that the detector response is directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[9]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).

Part 4: Visualizing the Analytical Workflow

A clear workflow ensures consistency and reproducibility in the analytical process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D B Reference Standard & Sample Weighing C Solution Preparation (0.1 mg/mL) B->C E System Suitability Injection C->E F Sample Sequence Run C->F D->E System Ready E->F SST Passed G Chromatogram Integration F->G H Purity Calculation (Area % Method) G->H I Final Report Generation H->I

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The purity analysis of this compound is a critical quality control step in pharmaceutical manufacturing. The proposed reversed-phase HPLC method offers a robust, reliable, and scientifically sound foundation for this assessment. It is designed with an understanding of the analyte's chemistry to ensure high-quality separation and detection. For laboratories requiring higher throughput and enhanced sensitivity, transitioning to a UPLC-based method presents a compelling alternative, offering significant improvements in speed and efficiency. Ultimately, the selection between these powerful chromatographic techniques should be guided by the specific analytical objectives, sample throughput demands, and available laboratory infrastructure.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?
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Comparing 4-Chloro-7-fluoro-6-methoxyquinazoline with other kinase inhibitor precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 4-Chloro-7-fluoro-6-methoxyquinazoline and Other Key Scaffolds in Drug Discovery

In the landscape of targeted cancer therapy, kinase inhibitors stand as a pillar of precision medicine. The intricate dance of cellular signaling, often orchestrated by kinases, can go awry in cancer, leading to uncontrolled cell growth and proliferation. Kinase inhibitors act to restore order by blocking the activity of these rogue enzymes. The journey to these life-saving drugs, however, begins much earlier, in the realm of synthetic chemistry, with the careful selection and manipulation of precursor molecules. These precursors are the foundational scaffolds upon which the final, potent, and selective inhibitors are built.

This guide provides a comparative analysis of key kinase inhibitor precursors, with a special focus on This compound . We will delve into its synthetic utility and compare it with other prominent heterocyclic precursors, including alternative quinazolines, aminopyrimidines, indoles, and pyrazoles. This analysis is grounded in experimental data, offering researchers, scientists, and drug development professionals a clear perspective on the strategic choices made in the synthesis of kinase inhibitors.

The Quinazoline Core: A Privileged Scaffold

The quinazoline ring system is a recurring motif in a multitude of FDA-approved kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). Its rigid, bicyclic structure provides an ideal framework for orienting substituents to interact with the ATP-binding pocket of kinases with high affinity and specificity.

This compound: A Versatile Building Block

This compound has emerged as a valuable precursor in the synthesis of potent EGFR inhibitors. The chlorine atom at the 4-position serves as a reactive handle for nucleophilic aromatic substitution, allowing for the introduction of various aniline derivatives, which are crucial for kinase binding. The fluorine and methoxy substituents on the benzene ring contribute to modulating the electronic properties and metabolic stability of the final molecule, often enhancing its pharmacological profile.

Comparative Analysis of Kinase Inhibitor Precursors

The choice of a precursor is a critical decision in the drug development pipeline, influencing the efficiency of the synthesis, the purity of the final compound, and the overall cost-effectiveness of the process. Below is a comparative overview of this compound and other key precursors.

Quinazoline Derivatives

The quinazoline family itself offers a variety of precursors, each with distinct advantages depending on the target kinase and the desired final structure.

PrecursorTarget Kinase InhibitorKey Synthetic StepReported Overall YieldReference
4-Chloro-6,7-dimethoxyquinazoline GefitinibNucleophilic aromatic substitution with 3-chloro-4-fluoroaniline~14% (4-step synthesis)[1]
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline ErlotinibNucleophilic aromatic substitution with 3-ethynylaniline~44% (7-step synthesis)[2]
4-Chloro-6-iodoquinazoline LapatinibSuzuki coupling and subsequent functionalization~48% (5-step synthesis)[3][4]

Causality Behind Experimental Choices: The selection of a specific quinazoline precursor is dictated by the desired substitution pattern on the final inhibitor. For instance, the dimethoxy groups in the Gefitinib precursor provide key interactions in the EGFR binding pocket. The bulkier methoxyethoxy groups in the Erlotinib precursor and the iodo-group in the Lapatinib precursor are strategically placed for subsequent modifications to achieve dual EGFR/HER2 inhibition.[5]

Alternative Heterocyclic Precursors

Beyond quinazolines, other heterocyclic scaffolds serve as important precursors for a diverse range of kinase inhibitors.

Precursor ClassExample PrecursorTarget Kinase Inhibitor ClassKey Synthetic Advantage
Aminopyrimidines 2,4-DichloropyrimidineJNK inhibitors, EGFR inhibitorsReadily available and allows for sequential and regioselective substitutions at the 2- and 4-positions.[6][7]
Indoles Substituted indolesPim kinase inhibitors, EGFR/SRC dual inhibitorsVersatile scaffold for functionalization at multiple positions, enabling fine-tuning of inhibitor properties.[8][9]
Pyrazoles 3-Aminopyrazole, 4-IodopyrazoleCDK inhibitors, JAK inhibitorsAmenable to a wide range of coupling reactions, providing access to a diverse chemical space.[10][11][12]

Expertise & Experience in Scaffold Selection: The choice between these scaffolds often depends on the target kinase family. While quinazolines are prevalent in EGFR inhibitors, aminopyrimidines are common in inhibitors of other kinases like JNK. Indoles and pyrazoles offer broad applicability across various kinase targets. The synthetic accessibility and the established structure-activity relationships for a given scaffold for a specific target are key considerations for medicinal chemists.

Experimental Protocols and Workflows

To provide a practical context, this section outlines generalized experimental protocols for the synthesis of kinase inhibitors using different precursors.

Synthesis of a Quinazoline-Based Inhibitor (Gefitinib Analogue)

This protocol illustrates the key nucleophilic aromatic substitution step.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

  • Addition of Amine: Add the desired aniline derivative (e.g., 3-chloro-4-fluoroaniline, 1.1 equivalents).

  • Base Addition (Optional): In some cases, a non-nucleophilic base like diisopropylethylamine (DIPEA) may be added to scavenge the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, cool the mixture and isolate the product by filtration if it precipitates. If not, concentrate the solvent and purify the crude product by column chromatography on silica gel.

Self-Validating System: The purity and identity of the synthesized inhibitor should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure the correct structure and high purity.

Diagrams of Signaling Pathways and Synthetic Workflows

Visualizing the complex biological and chemical processes is crucial for a comprehensive understanding.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->Dimerization Inhibition

Caption: EGFR Signaling Pathway and Inhibition by a Quinazoline-based Inhibitor.

Synthetic_Workflow Precursor 4-Chloro-Quinazoline Precursor Coupling Nucleophilic Aromatic Substitution Precursor->Coupling Amine Aniline Derivative Amine->Coupling Intermediate Crude Inhibitor Coupling->Intermediate Purification Purification (Chromatography) Intermediate->Purification Final_Product Pure Kinase Inhibitor Purification->Final_Product

Caption: General Synthetic Workflow for Quinazoline-based Kinase Inhibitors.

Conclusion: A Strategic Choice for Successful Drug Discovery

The selection of a precursor in kinase inhibitor synthesis is a strategic decision with far-reaching implications for the entire drug discovery and development process. This compound and its quinazoline relatives have proven to be highly effective scaffolds, particularly for targeting EGFR, leading to the development of several successful drugs. However, the vast landscape of the human kinome necessitates a diverse toolkit of chemical scaffolds. Precursors from the aminopyrimidine, indole, and pyrazole families offer alternative and complementary synthetic routes to access novel chemical space and target a broader range of kinases.

Ultimately, the optimal precursor is not a one-size-fits-all solution. The decision rests on a careful evaluation of the target kinase, the desired structure-activity relationship, synthetic feasibility, and economic considerations. By understanding the comparative advantages and limitations of each precursor class, researchers can make more informed decisions, paving the way for the efficient discovery and development of the next generation of life-saving kinase inhibitors.

References

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A Comparative Crystallographic Guide to 4-Arylaminoquinazoline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 4-arylaminoquinazoline derivatives, a pivotal class of compounds in targeted cancer therapy. Leveraging X-ray crystallography data, we will explore the structural nuances that dictate their efficacy as kinase inhibitors, offering a valuable resource for researchers, medicinal chemists, and professionals in drug development.

The 4-arylaminoquinazoline scaffold is a well-established pharmacophore, forming the backbone of numerous approved drugs targeting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3] The precise three-dimensional arrangement of these molecules, as revealed by X-ray crystallography, is paramount for understanding their interaction with the ATP-binding pocket of these enzymes and for the rational design of next-generation inhibitors with improved potency and selectivity.[4][5]

The Quinazoline Core: A Privileged Scaffold for Kinase Inhibition

The 4-arylaminoquinazoline moiety has proven to be a highly successful scaffold in the development of kinase inhibitors.[6][7] Its fundamental structure allows for key interactions within the kinase ATP-binding site. Structure-activity relationship (SAR) studies, corroborated by crystallographic data, have highlighted the importance of the quinazoline nitrogen atoms. Specifically, the N-1 atom of the quinazoline ring often forms a critical hydrogen bond with the backbone amide of a methionine residue (e.g., Met793 in EGFR) in the hinge region of the kinase.[8][9] Additionally, the N-3 atom can engage in water-mediated hydrogen bonds with threonine residues, further anchoring the inhibitor in the active site.[8]

The aniline ring at the 4-position extends into the hydrophobic pocket of the ATP-binding site, and substitutions on this ring are crucial for modulating potency and selectivity against different kinases and their mutant forms.[10][11]

Comparative Structural Analysis: EGFR vs. VEGFR Inhibitors

While sharing the same core scaffold, 4-arylaminoquinazoline derivatives can be tailored to selectively inhibit different kinase families. Here, we compare the crystallographic features of derivatives designed as EGFR and VEGFR inhibitors.

EGFR Inhibitors:

First-generation EGFR inhibitors like Gefitinib and Erlotinib are classic examples of 4-arylaminoquinazoline derivatives.[6] Crystal structures of these inhibitors in complex with the EGFR kinase domain reveal that the 4-anilino portion occupies the ATP adenine-binding pocket. Substitutions at the 6- and 7-positions of the quinazoline ring with methoxy groups, as seen in many derivatives, enhance binding affinity.[10]

More recent research has focused on developing derivatives effective against resistant mutations, such as T790M.[8] X-ray crystallography has been instrumental in elucidating how bulkier or covalently binding moieties can overcome this resistance. For instance, the addition of an acrylamide "warhead" allows for irreversible covalent bonding to a cysteine residue (Cys797) in the active site, a strategy employed by second and third-generation inhibitors.[8]

VEGFR Inhibitors:

4-Arylaminoquinazolines have also been developed as potent inhibitors of VEGFR kinases, which are key mediators of angiogenesis.[11][12] While the core binding mode to the hinge region is similar to that of EGFR inhibitors, the substitutions on the aniline ring and the quinazoline core are optimized for the specific topology of the VEGFR active site. SAR studies have shown that small, lipophilic substituents on the aniline ring are often preferred for VEGFR inhibition.[11][12] Crystallographic studies reveal that these groups can occupy a hydrophobic pocket within the VEGFR kinase domain, contributing to their potent and selective inhibition.

Experimental Data Summary

The following table summarizes key crystallographic and activity data for representative 4-arylaminoquinazoline derivatives from published studies.

Compound IDTarget KinaseIC50 (nM)Crystal SystemSpace GroupKey H-BondsReference
Compound 1 EGFR5.9MonoclinicP21/cN1-H···N(Met769), N3···HOH···O(Thr766)[6]
Compound 2 EGFR (L858R/T790M)<2.5 µMMonoclinicP21/cCovalent bond with Cys797[6]
Compound 3 VEGFR-236.78OrthorhombicPbcaN1-H···N(hinge), substituent interactions[8][13]
Gefitinib EGFR3.2 µM (MKN45)--N1-H···N(Met793)[14]
Erlotinib EGFR---N1-H···N(Met769)[15]

Note: The specific compound IDs are generalized from the referenced literature for illustrative purposes.

Experimental Protocols

Synthesis of 4-Arylaminoquinazoline Derivatives

A general synthetic route involves a multi-step process, often starting from substituted anthranilic acids.[6][16]

Workflow: Synthesis of 4-Arylaminoquinazoline Derivatives

A Substituted Anthranilic Acid B Cyclization (e.g., with formamide) A->B C Quinazolin-4-one Intermediate B->C D Chlorination (e.g., SOCl2, POCl3) C->D E 4-Chloroquinazoline Intermediate D->E F Nucleophilic Substitution (with substituted aniline) E->F G 4-Arylaminoquinazoline Derivative F->G A Synthesized Compound B Purification A->B C Crystallization B->C D Single Crystal C->D E X-ray Diffraction D->E F Diffraction Data E->F G Structure Solution & Refinement F->G H 3D Crystal Structure G->H

Sources

A Comparative Guide to Quinoline and Quinazoline-Based Inhibitors: Scaffolds of Therapeutic Significance

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction: The Architectural Brilliance of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." Quinoline and quinazoline, two bicyclic aromatic heterocycles, stand as preeminent examples of this concept.[1][2][3] Composed of a benzene ring fused to a pyridine or pyrimidine ring, respectively, their structural rigidity and versatile substitution points offer a robust platform for designing potent and selective inhibitors against a wide array of biological targets. While structurally similar—differing only in the position of a single nitrogen atom—this subtle distinction imparts unique electronic and steric properties that profoundly influence their biological activity, pharmacokinetics, and ultimate therapeutic utility.

This guide provides a comparative analysis of quinoline and quinazoline-based inhibitors, moving beyond a simple catalog of compounds. We will dissect the causal relationships between their structural nuances and inhibitory performance, grounded in experimental data. Our primary focus will be on their highly successful application as kinase inhibitors, particularly against the Epidermal Growth Factor Receptor (EGFR), a target of immense clinical importance in oncology. Through this lens, we aim to equip researchers, scientists, and drug development professionals with a deeper, functional understanding of how to leverage these remarkable scaffolds in modern therapeutic design.

Section 1: The Rationale for Quinoline and Quinazoline in Kinase Inhibition

Protein kinases, which regulate a vast number of cellular processes, have become one of the most critical classes of drug targets, especially in cancer therapy.[4] The success of both quinoline and quinazoline scaffolds in this arena is rooted in their intrinsic ability to function as "hinge-binding motifs." The kinase ATP-binding site features a crucial "hinge region" that forms hydrogen bonds with the adenine base of ATP. The nitrogen atoms within the quinoline and quinazoline cores are perfectly positioned to mimic these interactions, allowing them to anchor securely within the ATP pocket and act as competitive inhibitors.[4]

This bioisosteric relationship is the foundation of their inhibitory power. From this anchor point, chemists can strategically decorate the scaffold at various positions to extend into other regions of the ATP pocket, thereby achieving high potency and, critically, selectivity for a specific kinase over the hundreds of others in the human kinome. Several FDA-approved kinase inhibitors based on these scaffolds validate their clinical and therapeutic relevance.[5][6][7][8]

Fundamental Structural Comparison

To understand their comparative pharmacology, one must first appreciate their core structures.

G cluster_quinoline Quinoline cluster_quinazoline Quinazoline q_struct qz_struct G cluster_pathway Mechanism of ATP-Competitive Kinase Inhibition ATP ATP Kinase Kinase Active Site (Hinge Region) ATP->Kinase Binds Inhibitor Quinoline or Quinazoline Inhibitor Inhibitor->Kinase Competitively Binds (H-Bond to Hinge) Substrate Substrate Protein Kinase->Substrate Phosphorylates No_Reaction Signal Blocked Kinase->No_Reaction Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Substrate->Phospho_Substrate

Caption: Competitive inhibition of a protein kinase by quinoline/quinazoline scaffolds.

Section 3: Experimental Protocols for Inhibitor Evaluation

To ensure the trustworthiness and reproducibility of inhibitor comparison, standardized and robust assays are paramount. Below are detailed protocols for two essential experiments in the characterization pipeline.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Potency)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the IC₅₀ value of an inhibitor against a purified kinase.

Causality: This assay is chosen for its high sensitivity and low background, which allows for precise measurement of inhibitor binding to the kinase active site, independent of cellular factors. It directly quantifies the displacement of a fluorescent tracer, providing a direct measure of biochemical potency (IC₅₀).

Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Prepare serial dilutions of the test inhibitor (Quinoline or Quinazoline-based) in 100% DMSO, then dilute further in Kinase Buffer. A typical starting concentration is 10 µM, followed by 10-point, 3-fold serial dilutions.

    • Prepare a solution of the target kinase (e.g., EGFR) in Kinase Buffer.

    • Prepare a solution of the fluorescently-labeled ATP-competitive tracer (e.g., Kinase Tracer 236) in Kinase Buffer.

    • Prepare a solution of the Lanthanide-labeled antibody (e.g., Eu-anti-GST Antibody) in TR-FRET Dilution Buffer.

  • Assay Procedure:

    • In a low-volume 384-well plate, add 5 µL of the diluted inhibitor solution. For control wells, add 5 µL of Kinase Buffer with DMSO (0% inhibition) or 5 µL of a potent, known inhibitor (100% inhibition).

    • Add 5 µL of the kinase/antibody mixture to all wells.

    • Add 5 µL of the tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Antiproliferative Assay (Cellular Potency)

This protocol uses a luminescent cell viability assay (e.g., CellTiter-Glo®) to measure the effect of an inhibitor on the proliferation of cancer cells.

Causality: This assay provides a crucial link between biochemical potency and cellular effect. It assesses not only the inhibitor's ability to engage its target within the complex cellular environment but also its cell permeability and stability. The amount of ATP present is directly proportional to the number of viable cells, providing a robust readout of antiproliferative activity (GI₅₀).

Methodology:

  • Cell Culture and Plating:

    • Culture a relevant cancer cell line (e.g., A549 for wild-type EGFR, or H1975 for L858R/T790M mutant EGFR) in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Trypsinize and count the cells. Seed the cells into a 96-well, clear-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in cell culture media.

    • Remove the old media from the cell plate and add 100 µL of the media containing the test inhibitor to the respective wells. Include vehicle control (DMSO) wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data to the vehicle-treated control cells.

    • Plot the percent viability versus the log of the inhibitor concentration and fit to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

G start Compound Synthesis (Quinoline or Quinazoline Scaffold) biochem Protocol 1: In Vitro Biochemical Assay (e.g., TR-FRET) start->biochem Determine IC₅₀ cellular Protocol 2: Cell-Based Proliferation Assay (e.g., CellTiter-Glo®) biochem->cellular Determine GI₅₀ adme In Vitro ADME/ Tox Profiling cellular->adme Assess Drug-like Properties in_vivo In Vivo Efficacy Studies (Xenograft Models) adme->in_vivo Evaluate in living system clinical Clinical Trials in_vivo->clinical Human Studies

Sources

Navigating the Analytical Landscape: A Comparative Guide to the ESI-MS Analysis of 4-Chloro-7-fluoro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural characterization of novel heterocyclic compounds is a cornerstone of successful research. Among these, quinazoline derivatives are of significant interest due to their diverse biological activities. This guide provides an in-depth analysis of the expected Electrospray Ionization Mass Spectrometry (ESI-MS) data for 4-Chloro-7-fluoro-6-methoxyquinazoline. In the absence of direct experimental data for this specific molecule, we will leverage established principles of mass spectrometry and comparative data from structurally related analogs to provide a robust predictive analysis. This guide will serve as a valuable resource for anticipating its mass spectral behavior, optimizing analytical methods, and distinguishing it from potential isomers and related compounds.

The Significance of ESI-MS in Small Molecule Analysis

Electrospray Ionization (ESI) is a soft ionization technique that has revolutionized the analysis of a wide array of molecules, particularly in the pharmaceutical and biomedical fields.[1] Its ability to generate intact molecular ions from polar compounds with minimal fragmentation is a key advantage for determining the molecular weight of an analyte.[2] In the context of drug discovery and development, ESI-MS is an indispensable tool for reaction monitoring, purity assessment, and metabolic profiling.[1] The ionization process in ESI typically involves the formation of protonated molecules, [M+H]⁺, in positive ion mode, or deprotonated molecules, [M-H]⁻, in negative ion mode.[2] The choice of ionization mode and solvent system is critical and is dictated by the analyte's chemical properties, such as its pKa.

Predicted ESI-MS Profile of this compound

To predict the ESI-MS data for this compound, we first need to determine its molecular formula and exact mass.

Molecular Formula: C₉H₆ClFN₂O

Monoisotopic Mass: 212.0156 g/mol

In a typical positive-ion ESI-MS experiment, this compound is expected to be readily protonated, likely on one of the nitrogen atoms of the quinazoline ring, to form the [M+H]⁺ ion. The high electronegativity of the nitrogen atoms makes them favorable sites for protonation.

Table 1: Predicted m/z Values for the Molecular Ion of this compound

Ion SpeciesPredicted m/z
[M+H]⁺213.0234
[M+Na]⁺235.0053
[M+K]⁺250.9793

The presence of chlorine will also result in a characteristic isotopic pattern. The natural abundance of ³⁵Cl is approximately 75.8% and that of ³⁷Cl is about 24.2%. Therefore, the mass spectrum will exhibit an M+2 peak with a relative intensity of roughly one-third of the monoisotopic peak.

Comparative Analysis with Structurally Related Quinazoline Derivatives

To provide a practical context for the predicted data, we will compare the expected ESI-MS behavior of this compound with that of commercially available, structurally similar compounds. This comparative approach is crucial for understanding potential analytical challenges, such as the differentiation of isomers, and for validating analytical methods.

For this guide, we will consider two analogs:

  • Alternative 1: 4-Chloro-6,7-dimethoxyquinazoline

  • Alternative 2: 4-Chloro-7-fluoro-6-nitroquinazoline

Table 2: Comparison of Key Mass Spectrometric Data

CompoundMolecular FormulaMonoisotopic Mass ( g/mol )[M+H]⁺ (m/z)Key Distinguishing Features
This compound C₉H₆ClFN₂O212.0156213.0234Presence of fluorine; characteristic isotopic pattern for one chlorine atom.
4-Chloro-6,7-dimethoxyquinazoline C₁₀H₉ClN₂O₂224.0353[3]225.0431Higher mass due to the additional methoxy group; isotopic pattern for one chlorine atom.[3]
4-Chloro-7-fluoro-6-nitroquinazoline C₈H₃ClFN₃O₂226.9898[4]227.9976Higher mass and distinct isotopic signature due to the nitro group; different fragmentation pattern expected.[4]

The primary distinguishing feature in a full scan ESI-MS spectrum will be the mass-to-charge ratio of the protonated molecule. High-resolution mass spectrometry can easily differentiate these compounds based on their exact masses.

Predicted Fragmentation Pathway of this compound

While ESI is a soft ionization technique, fragmentation can be induced in the mass spectrometer through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments. This provides valuable structural information.[5] Based on the known fragmentation of quinazoline and related heterocyclic systems, we can predict a plausible fragmentation pathway for this compound.[5][6]

The protonated molecule, with the charge localized on a nitrogen atom, is the precursor ion for fragmentation. Common fragmentation pathways for quinazoline derivatives involve the loss of small neutral molecules from the substituents on the benzene ring.

A likely primary fragmentation step would be the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). Another possibility is the cleavage of the quinazoline ring itself.

G m/z 213.0234 [C₉H₇ClFN₂O]⁺ m/z 198.0000 Loss of •CH₃ m/z 213.0234->m/z 198.0000 - •CH₃ m/z 170.0051 Loss of CO m/z 198.0000->m/z 170.0051 - CO

Caption: Predicted Fragmentation Pathway for [this compound+H]⁺.

Experimental Protocol for ESI-MS Analysis

To ensure the generation of high-quality and reproducible data, a well-defined experimental protocol is essential. The following is a generalized procedure for the ESI-MS analysis of this compound and its analogs.

Objective: To acquire accurate mass and fragmentation data for this compound using ESI-MS.

Materials:

  • This compound

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for positive ion mode)

  • Ammonium hydroxide (for negative ion mode, if necessary)

  • Calibrant solution for the mass spectrometer

Instrumentation:

  • A high-resolution mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to 1-10 µg/mL with a 50:50 mixture of methanol and water.

    • For positive ion mode, acidify the working solution with 0.1% formic acid to facilitate protonation.

  • Mass Spectrometer Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution to ensure high mass accuracy.

  • Infusion and Data Acquisition:

    • Infuse the working solution into the ESI source at a flow rate of 5-10 µL/min.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to maximize the signal of the [M+H]⁺ ion.

    • Acquire full scan mass spectra in the m/z range of 50-500.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the [M+H]⁺ ion (m/z 213.0234) as the precursor ion.

    • Perform CID by applying a range of collision energies to induce fragmentation.

    • Acquire the product ion spectra to identify the characteristic fragment ions.

Data Analysis:

  • Process the acquired data using the instrument's software.

  • Determine the accurate mass of the molecular ion and its fragments.

  • Propose fragmentation pathways based on the MS/MS data and compare them with the predicted pathways.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Stock 1 mg/mL Stock Solution in Methanol Work 1-10 µg/mL Working Solution (50:50 MeOH:H₂O + 0.1% Formic Acid) Stock->Work Dilution Infuse Infuse Sample (5-10 µL/min) Work->Infuse Calibrate Calibrate Mass Spectrometer Calibrate->Infuse Optimize Optimize ESI Source Parameters Infuse->Optimize FullScan Acquire Full Scan MS (m/z 50-500) Optimize->FullScan MSMS Acquire MS/MS of [M+H]⁺ FullScan->MSMS Process Process Spectra MSMS->Process Identify Determine Accurate Masses Process->Identify Propose Propose Fragmentation Identify->Propose

Caption: Experimental Workflow for ESI-MS Analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, ESI-MS analysis of this compound. By understanding its expected mass spectral behavior and comparing it with that of structurally related compounds, researchers can more effectively plan and execute their analytical workflows. The provided experimental protocol offers a solid foundation for obtaining high-quality data for this and similar small molecules. As with any novel compound, the experimental validation of these predictions is a crucial next step in its comprehensive characterization.

References

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH.
  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry | Analytical Chemistry - ACS Publications.
  • Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry | Chemistry Letters | Oxford Academic.
  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
  • Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles.
  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton - University of Southampton.
  • 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol - PubChem.
  • 4-Chloro-7-fluoro-6-nitroquinazoline | C8H3ClFN3O2 | CID 10609358 - PubChem.
  • Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation.
  • 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem.
  • CAS 612501-52-7|4-(3-Chloro-2-Fluoroanilino)-6-Hydroxy-7-Methoxyquinazoline.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
  • mass spectra - fragmentation patterns - Chemguide.
  • 4-chloro-7-fluoro-6-methoxyquinoline (C10H7ClFNO) - PubChemLite.
  • 4-chloro-7-fluoro-6-methoxy-3-quinolinecarbonitrile (C11H6ClFN2O) - PubChemLite.
  • 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem.
  • (PDF) 4-Chloro-6,7-dimethoxyquinoline - ResearchGate.

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A Comparative Analysis of the Cytotoxic Landscape of Novel 4-Anilinoquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the 4-anilinoquinazoline scaffold has emerged as a cornerstone for the development of potent kinase inhibitors.[1][2][3] This guide provides a comparative analysis of the cytotoxic profiles of several novel 4-anilinoquinazoline derivatives, drawing upon recent experimental findings. We will delve into the structure-activity relationships that govern their potency, the methodologies used to assess their efficacy, and their targeted impact on critical cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand the evolving field of quinazoline-based anticancer agents.

The Rationale: Targeting Dysregulated Kinase Activity

The 4-anilinoquinazoline core structure is a privileged scaffold in medicinal chemistry, renowned for its ability to competitively bind to the ATP-binding pocket of receptor tyrosine kinases (RTKs).[2][3] Dysregulation of these kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a hallmark of many cancers, driving tumor growth, proliferation, and angiogenesis.[3][4] By inhibiting these key signaling nodes, 4-anilinoquinazoline derivatives can induce cell cycle arrest and apoptosis in cancer cells.[3] The clinical success of drugs like gefitinib and erlotinib, both based on this scaffold, has spurred the development of novel analogs with improved potency, selectivity, and resistance-breaking capabilities.[3][5]

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of novel 4-anilinoquinazoline derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The choice of cell lines is critical; those with high EGFR expression, such as the A431 epidermoid carcinoma line, are frequently employed to assess on-target activity.[1][6][7] Conversely, normal cell lines like human umbilical vein endothelial cells (HUVECs) or human foreskin fibroblasts (HU02) are used to evaluate the therapeutic window and potential for off-target toxicity.[1][7]

Below is a summary of the cytotoxic activities of representative novel 4-anilinoquinazoline derivatives from recent studies, compared against established inhibitors.

Compound ID4-Anilino SubstitutionC-7 SubstitutionCell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
8l 3-EthynylanilinePiperidin-1-ylethoxyA4318.2Vandetanib>50[7]
HUVEC0.87Vandetanib>50[7]
8k 3-MethylanilinePiperidin-1-ylethoxyA4310.11Vandetanib>50[1]
HUVEC5.01Vandetanib>50[1]
8a 3-BromoanilineMorpholineA4311.78Erlotinib8.31[4]
Vandetanib10.62[4]
10a 3-Chloro-4-fluoroaniline(3-nitro-1H-1,2,4-triazol-1-yl)propoxyA549 (Hypoxia)Not specifiedVandetanibNot specified[8]
10g 3-Ethynylaniline(3-nitro-1H-1,2,4-triazol-1-yl)propoxyA549 (Hypoxia)Not specifiedVandetanibNot specified[8]
6j 3-Chloro-4-(3-fluorobenzyloxy)aniline-A4314.88 ± 0.13GefitinibNot specified[5]
H19754.38 ± 0.08GefitinibNot specified[5]

Key Insights from the Data:

  • Potency against EGFR-overexpressing cells: Several novel compounds, such as 8k and 8a , demonstrate significantly greater potency against the A431 cell line compared to established drugs like vandetanib and erlotinib.[1][4]

  • Dual EGFR/VEGFR-2 Inhibition: The cytotoxic effects observed in both EGFR-overexpressing cancer cells (A431) and endothelial cells (HUVEC) for compounds like 8l and 8k suggest a dual inhibitory mechanism targeting both EGFR and VEGFR-2, a promising strategy in cancer treatment.[1][7]

  • Selectivity: Many of the synthesized compounds show no significant cytotoxic effects on normal cell lines like HU02, indicating a favorable selectivity profile for cancer cells.[4][7]

  • Hypoxia-Selective Activity: The introduction of a 3-nitro-1,2,4-triazole group, as seen in compounds 10a and 10g , can enhance anti-proliferative activities under hypoxic conditions, a characteristic of the tumor microenvironment.[8]

Mechanistic Underpinnings: The EGFR Signaling Pathway

The primary mechanism of action for many cytotoxic 4-anilinoquinazolines is the inhibition of the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine residues, initiating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[2] The 4-anilinoquinazoline analogs competitively bind to the ATP-binding site within the EGFR tyrosine kinase domain, blocking this phosphorylation event and abrogating downstream signaling.[2]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Anilinoquinazoline 4-Anilinoquinazoline Inhibitor Anilinoquinazoline->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway Inhibition by 4-Anilinoquinazolines.

Experimental Protocols: A Guide to Cytotoxicity Assessment

The determination of a compound's cytotoxic activity is a foundational step in preclinical drug development. The following provides a detailed, step-by-step methodology for the widely used MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Workflow Diagram:

MTT_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24h (allow attachment) cell_seeding->incubation1 treatment Add varying concentrations of 4-anilinoquinazolines incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h (formazan formation) add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO, isopropanol) incubation3->solubilize read_absorbance Measure absorbance at ~570 nm with a plate reader solubilize->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: Standard workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Cell Attachment: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach to the bottom of the wells.

  • Compound Treatment: Prepare serial dilutions of the novel 4-anilinoquinazoline derivatives and a reference compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The 4-anilinoquinazoline scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The comparative data presented herein highlights the significant strides being made in enhancing the cytotoxic potency and selectivity of these compounds. The dual inhibition of key oncogenic drivers like EGFR and VEGFR-2 represents a particularly promising therapeutic strategy. Future research will likely focus on overcoming acquired resistance mechanisms to current therapies, further refining the selectivity profile to minimize off-target effects, and exploring novel delivery systems to enhance tumor targeting. The rigorous application of standardized cytotoxicity assays, coupled with detailed mechanistic studies, will be paramount in advancing the most promising of these novel 4-anilinoquinazolines from the laboratory to the clinic.

References

  • M. Krapf et al. (2016). Synthesis and Biological Evaluation of 4-Anilino-quinazolines and -quinolines as Inhibitors of Breast Cancer Resistance Protein (ABCG2). PubMed.
  • A. K. Chakrabarti et al. (2011). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. PubMed.
  • F. A. Moghadam et al. (2021). Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. ResearchGate.
  • F. A. Moghadam et al. (2021). Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. CSIRO Publishing.
  • M. Ghasemi Dogaheh et al. (2021). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Pharmaceutical Sciences.
  • Y. Li et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry.
  • D. K. Dwivedi et al. (2024). Design, Synthesis and Cytotoxic Studies of Novel 4-anilinoquinazoline Derivatives of Potential Agents for Non-small-cell Lung Cancer. Bentham Science.

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A Comparative Guide to the In-Vitro Antiproliferative Activity of 4-Anilinoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in-vitro antiproliferative performance of various 4-anilinoquinoline derivatives, a prominent class of compounds in oncological research. We will delve into their mechanism of action, analyze structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for assessing their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these potent molecules in an R&D setting.

Introduction: The Significance of the 4-Anilinoquinoline Scaffold

The quinoline ring system is a foundational structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] When substituted with an aniline group at the 4-position, the resulting 4-anilinoquinoline scaffold becomes a privileged pharmacophore for targeting protein kinases, which are critical regulators of cellular signaling pathways.[3] Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[4]

4-Anilinoquinoline derivatives have been successfully developed as potent inhibitors of key oncogenic drivers, most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6][7][8] This guide aims to synthesize findings from various studies to provide a clear, comparative overview of their antiproliferative effects and the experimental methodologies used to validate them.

Dominant Mechanism of Action: Tyrosine Kinase Inhibition

The primary mechanism by which 4-anilinoquinoline derivatives exert their antiproliferative effects is through the competitive inhibition of ATP binding to the catalytic domain of tyrosine kinases.[3][9] By occupying the ATP-binding pocket, these small molecules prevent the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades that control cell proliferation, survival, and angiogenesis.[1]

Key Molecular Targets:
  • EGFR (ErbB1): A member of the ErbB family of receptor tyrosine kinases, EGFR is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC), breast, and colon cancer.[10][11] Its activation triggers pathways like PI3K/Akt and MAPK, promoting uncontrolled cell growth.[12] Approved drugs like gefitinib and erlotinib feature a related 4-anilinoquinazoline core, highlighting the scaffold's clinical relevance.[9]

  • VEGFR-2 (KDR): As a major mediator of angiogenesis—the formation of new blood vessels—VEGFR-2 is a critical target for restricting tumor growth and metastasis.[4][6][7] Dual inhibition of both EGFR and VEGFR-2 is a promising therapeutic strategy to achieve a synergistic antitumor effect and potentially overcome resistance.[6][8][13]

  • PI3K/Akt Pathway: Some derivatives have been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K) pathway, another crucial signaling node that governs cell survival and proliferation.[12] Overactivation of this pathway is common in many human cancers.[12][14]

Below is a diagram illustrating the general mechanism of action where 4-anilinoquinoline derivatives block downstream signaling.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) ADP ADP RTK->ADP PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK Binds Inhibitor 4-Anilinoquinoline Derivative Inhibitor->RTK Blocks ATP Binding Site ATP ATP ATP->RTK Akt Akt PI3K->Akt Proliferation Gene Transcription (Cell Proliferation, Survival, Angiogenesis) Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Mechanism of 4-Anilinoquinoline Derivatives as RTK Inhibitors.

Core Structure-Activity Relationships (SAR)

The potency and selectivity of 4-anilinoquinoline derivatives are highly dependent on the nature and position of substituents on both the quinoline and aniline rings.

  • The Quinoline Core: This heterocyclic system acts as the primary scaffold, anchoring the molecule within the ATP-binding pocket of the kinase.

  • The 4-Anilino Group: This moiety extends into a hydrophobic region of the kinase domain. Substitutions on this ring are critical for modulating potency and selectivity. For example, introducing electron-withdrawing or -donating groups can significantly impact binding affinity.[15]

  • Substitutions at C7/C8: Modifications at the 7- or 8-positions of the quinoline ring, such as methoxy or fluoro groups, have been shown to influence activity. In one study, 7-fluoro derivatives were generally more active than the corresponding 8-methoxy derivatives.[16] In another, an 8-hydroxy group was more favorable for antiproliferative activity than an 8-methoxy group in certain contexts.[17]

The following diagram highlights the key pharmacophoric features.

SAR_Diagram cluster_0 A Hydrophobic Interaction Zone (Aniline Ring) B Quinoline Scaffold (Hinge Binding Region) C Solvent-Exposed Region (Potency & Solubility Modulation) Base MTT_Assay_Workflow A 1. Cell Seeding Seed cells (e.g., 1-2 x 10³ cells/well) in a 96-well plate. B 2. Incubation Incubate for 24h at 37°C, 5% CO₂ to allow cell attachment. A->B C 3. Compound Treatment Add serial dilutions of 4-anilinoquinoline derivatives. Include vehicle (negative control) and a known inhibitor (positive control). B->C D 4. Incubation Incubate for specified period (e.g., 72-96h) at 37°C, 5% CO₂. C->D E 5. Add MTT Reagent Add MTT solution to each well and incubate for 4h. D->E F 6. Solubilization Remove medium, add DMSO or other solvent to dissolve formazan crystals. E->F G 7. Absorbance Reading Measure absorbance at ~570 nm using a microplate reader. F->G H 8. Data Analysis Calculate % viability vs. control and determine IC50 values. G->H

Caption: Standard Workflow for the MTT Antiproliferation Assay.

Step-by-Step Methodology:
  • Cell Culture: Culture human tumor cells (e.g., A549, HeLa, MCF-7) in the appropriate medium (e.g., RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂. [16]2. Cell Seeding: Detach logarithmically growing cells using trypsin. Perform a cell count using a hemocytometer or automated cell counter to ensure viability. Seed cells into a 96-well microtiter plate at a density of 1.0–2.0 × 10³ cells per well in 100 µL of medium. [16]3. Overnight Incubation: Incubate the plate for 24 hours to allow the cells to attach firmly to the bottom of the wells.

  • Compound Preparation and Treatment: Prepare a stock solution of each 4-anilinoquinoline derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in the culture medium to achieve the final desired concentrations. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.

  • Treatment Application: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells with medium and vehicle (DMSO) as a negative control and wells with a known cytotoxic agent as a positive control.

  • Drug Incubation: Incubate the treated plates for 72 to 96 hours at 37°C with 5% CO₂. [16]7. MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (considered 100% viable). Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion

The 4-anilinoquinoline scaffold remains a highly productive platform for the development of potent antiproliferative agents. The comparative data clearly indicate that strategic modifications to the core structure can yield derivatives with IC50 values in the low micromolar and even nanomolar range, often surpassing the potency of established drugs like gefitinib in in-vitro settings. [18]The most promising compounds, such as the 8-hydroxy-2-phenylquinoline derivative 11 and the 4-anilinoquinolinylchalcone derivative 4a , demonstrate exceptional potency and, in some cases, favorable selectivity for cancer cells over normal cells. [17][19] Future research should continue to explore dual-target inhibitors (e.g., EGFR/VEGFR-2) to combat therapeutic resistance and focus on optimizing the pharmacokinetic properties of these potent compounds to translate their impressive in-vitro activity into in-vivo efficacy. The standardized protocols outlined herein provide a robust framework for the continued evaluation and comparison of next-generation 4-anilinoquinoline derivatives.

References

  • Liu, D. et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules.
  • Liu, D. et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Semantic Scholar.
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  • Wang, W. et al. (2015). Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. European Journal of Medicinal Chemistry.
  • Li, Y. et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry.
  • Chen, Y.-L. et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules.
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  • da Cunha, E. F. F. et al. (2020). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Bioorganic & Medicinal Chemistry.
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A Senior Application Scientist's Guide to EGFR-TK Inhibition Assays for Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction: Targeting EGFR with Quinazoline Derivatives

The Epidermal Growth Factor Receptor (EGFR) is a pivotal receptor tyrosine kinase that governs cellular processes like proliferation and survival.[1] Its dysregulation, often through overexpression or mutation, is a hallmark of various cancers, including non-small cell lung cancer (NSCLC), making it a prime therapeutic target.[2][3] Quinazoline-based molecules have emerged as a highly successful class of EGFR tyrosine kinase inhibitors (TKIs), with several compounds such as gefitinib and erlotinib receiving clinical approval.[4][5] These inhibitors competitively bind to the ATP-binding site within the EGFR kinase domain, obstructing its signaling cascade and curbing malignant cell growth.[6][7] This guide provides a comprehensive comparison of the various assay formats available to researchers for characterizing the inhibitory potential of novel quinazoline derivatives against EGFR.

The EGFR Signaling Cascade and Inhibition by Quinazoline Derivatives

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain.[3][8] This phosphorylation event creates docking sites for downstream signaling proteins, activating critical pathways like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are essential for cell proliferation and survival.[8] Quinazoline-based inhibitors, due to their structural similarity to the adenine ring of ATP, effectively block this initial phosphorylation step.

Diagram: EGFR Signaling Pathway and Quinazoline Inhibition A simplified representation of the EGFR signaling pathway and the mechanism of action for quinazoline-based tyrosine kinase inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P P EGFR->P Dimerization & Autophosphorylation ADP ADP EGFR->ADP RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK PI3K_Akt PI3K-Akt Pathway P->PI3K_Akt Activation Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_Akt->Proliferation_Survival Quinazoline_Derivative Quinazoline Derivative Quinazoline_Derivative->EGFR Competitive Inhibition ATP ATP ATP->EGFR Binds to Kinase Domain

Part 1: In Vitro Biochemical Assays - A Comparative Overview

Biochemical assays provide a direct measure of an inhibitor's ability to modulate the enzymatic activity of purified EGFR. These cell-free systems are indispensable for initial screening and for determining key kinetic parameters.

Radiometric Assays: The Gold Standard

Historically, radiometric assays using ³²P- or ³³P-labeled ATP have been the benchmark for kinase activity measurement due to their high sensitivity and direct quantification of phosphate incorporation into a substrate.[2]

  • Principle: The assay measures the transfer of a radiolabeled phosphate from ATP to a tyrosine residue on a peptide or protein substrate. The amount of incorporated radioactivity is directly proportional to kinase activity.

  • Advantages: High sensitivity, robust, and well-established.

  • Disadvantages: Requires handling of radioactive materials, specialized equipment, and disposal protocols. It is also a discontinuous assay format.

Fluorescence-Based Assays: A Non-Radioactive Alternative

Fluorescence-based methods offer a safer and more high-throughput-friendly alternative to radiometric assays.

HTRF is a robust technology based on Fluorescence Resonance Energy Transfer (FRET) combined with time-resolved detection, which minimizes background fluorescence.[9][10][11][12]

  • Principle: The assay typically uses a biotinylated substrate and a europium cryptate-labeled anti-phosphotyrosine antibody. Upon phosphorylation, the binding of the antibody to the substrate brings the europium donor and a streptavidin-XL665 acceptor into close proximity, generating a FRET signal.[12]

  • Advantages: Homogeneous "mix-and-read" format, high sensitivity, and reduced interference from compound fluorescence.[10][13]

  • Disadvantages: Can be susceptible to interference from compounds that absorb light at the excitation or emission wavelengths.

Diagram: HTRF Assay Workflow A schematic illustrating the principle of a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.

HTRF_Workflow cluster_reaction Kinase Reaction cluster_detection Detection EGFR EGFR Phospho_Substrate Phosphorylated Biotin-Substrate EGFR->Phospho_Substrate Phosphorylation Substrate Biotin-Substrate Substrate->Phospho_Substrate ATP ATP ATP->EGFR Inhibitor Quinazoline Derivative Inhibitor->EGFR Inhibition Eu_Ab Eu-Antibody Phospho_Substrate->Eu_Ab Binding SA_XL665 SA-XL665 Phospho_Substrate->SA_XL665 Binding FRET_Signal FRET Signal Eu_Ab->FRET_Signal Energy Transfer SA_XL665->FRET_Signal

Luminescence-Based Assays: High Sensitivity and Wide Dynamic Range

Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are becoming increasingly popular due to their high sensitivity, broad dynamic range, and compatibility with high-throughput screening.[14][15]

  • Principle: These assays quantify the amount of ADP produced during the kinase reaction.[15][16][17] In a two-step process, remaining ATP is first depleted, and then the ADP is converted back to ATP, which is used by a luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[15][16]

  • Advantages: Extremely sensitive, allowing for the use of low enzyme concentrations.[14][18] The "glow-type" signal is stable over several hours, facilitating batch processing.[14]

  • Disadvantages: The enzymatic coupling steps can be susceptible to interference from certain compounds.

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Measures transfer of ³²P/³³P from ATP to substrate.High sensitivity, direct measurement.Radioactive material handling, discontinuous.
HTRF FRET between donor and acceptor upon phosphorylation.Homogeneous, high-throughput, reduced interference.[10]Potential for light absorption interference.
ADP-Glo™ Luminescent detection of ADP produced.[16]High sensitivity, wide dynamic range, stable signal.[14][18]Potential for enzyme interference.

Part 2: Cell-Based Assays - Assessing Cellular Potency

While biochemical assays are crucial for understanding direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by evaluating a compound's activity within a living cell.

Cellular Phosphorylation Assays (Cell-Based ELISA)

These assays measure the phosphorylation status of EGFR and its downstream targets directly in cells.[2]

  • Principle: Cells are cultured in microplates, treated with inhibitors, and then lysed. The level of phosphorylated EGFR is then quantified using a sandwich ELISA format with antibodies specific for the phosphorylated and total protein.[19][20][21]

  • Advantages: Provides a direct measure of target engagement in a cellular environment. More high-throughput than Western blotting.

  • Disadvantages: Can be less sensitive than biochemical assays and may not distinguish between direct and indirect effects on the pathway.

Cell Proliferation/Viability Assays

These assays measure the downstream consequence of EGFR inhibition – a reduction in cell proliferation and viability.[2]

  • Principle: A common method is the MTT assay, which measures the metabolic activity of viable cells.[22] Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[22]

  • Advantages: Simple, inexpensive, and provides a functional readout of the compound's anti-proliferative effect.[23][24][25][26]

  • Disadvantages: An indirect measure of EGFR inhibition; cytotoxicity not related to EGFR will also be detected.

Assay TypePrincipleAdvantagesDisadvantages
Cell-Based ELISA Measures phospho-EGFR levels in cell lysates.[19]Direct measure of target engagement in cells.Less sensitive than biochemical assays.
MTT Assay Measures metabolic activity as an indicator of cell viability.[22]Simple, functional readout of anti-proliferative effects.[26]Indirect measure, not specific to EGFR inhibition.

Experimental Protocols

Protocol 1: In Vitro EGFR Kinase Assay (ADP-Glo™)

This protocol is adapted for a 384-well plate format.

  • Compound Preparation: Prepare serial dilutions of the quinazoline derivatives in DMSO. Further dilute in kinase buffer to the desired final concentrations.[6]

  • Reaction Setup: In a 384-well plate, add the EGFR enzyme and the test compound at various concentrations.[6]

  • Initiation of Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The final reaction volume is typically 5-10 µL.[6][27]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[3][27]

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3][27]

  • ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3][27]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the EGFR kinase activity.

Protocol 2: Cell-Based EGFR Phosphorylation ELISA

This protocol is for a 96-well plate format.

  • Cell Seeding: Seed A431 cells (or another relevant cell line) into a 96-well plate at a density of 10,000-30,000 cells per well and incubate overnight.[8][19]

  • Inhibitor Treatment: Treat the cells with various concentrations of the quinazoline derivatives for the desired time.

  • Cell Fixation and Permeabilization: Remove the media, and fix the cells with a fixing solution for 20 minutes at room temperature.[19][21]

  • Quenching and Blocking: Wash the cells and add a quenching buffer to minimize background, followed by a blocking buffer to prevent non-specific antibody binding.[8][19][21]

  • Primary Antibody Incubation: Add primary antibodies specific for phospho-EGFR and total EGFR to respective wells and incubate.[8][19]

  • Secondary Antibody Incubation: Wash the wells and add an HRP-conjugated secondary antibody.[8][19]

  • Signal Development: Add a TMB substrate and incubate until color develops. Stop the reaction with a stop solution.[19]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[19] Normalize the phospho-EGFR signal to the total EGFR signal.

Conclusion

The selection of an appropriate assay for evaluating quinazoline derivatives as EGFR inhibitors depends on the specific research question. Biochemical assays like ADP-Glo™ and HTRF are ideal for high-throughput screening and detailed kinetic analysis. In contrast, cell-based assays, such as cellular phosphorylation ELISAs and proliferation assays, are crucial for validating a compound's efficacy in a more physiologically relevant setting. A multi-faceted approach, employing both biochemical and cell-based methods, will provide the most comprehensive and robust characterization of novel EGFR inhibitors.

References

  • Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]
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  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2006). Homogeneous time-resolved fluorescence and its applications for kinase assays in drug discovery. Analytical Biochemistry, 356(2), 273–281. [Link]
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  • Varkondi, E., Pinter, F., Robert, K., Schwab, R., Breza, N., Orfi, L., & Keri, G. (2007). Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor. Journal of Receptor and Signal Transduction Research, 27(5-6), 313–326. [Link]
  • Narayanan, S., & Verma, S. (2014). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. ASSAY and Drug Development Technologies, 12(1), 35–44. [Link]
  • Zegzouti, H., Zdanovskaia, M., Hsiao, K., & Goueli, S. A. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. ASSAY and Drug Development Technologies, 7(6), 560–572. [Link]
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  • Varkondi, E., Pinter, F., Robert, K., Schwab, R., Breza, N., Orfi, L., & Keri, G. (2007). Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor. Journal of Receptor and Signal Transduction Research, 27(5-6), 313–326. [Link]
  • ResearchGate. (n.d.). Inhibitory effect of EGFR-TKIs (a) gefitinib and (b) erlotinib on the.... [Link]
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-7-fluoro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Laboratory Professionals in Drug Discovery and Development

This document provides a detailed operational and safety guide for the proper handling and disposal of 4-Chloro-7-fluoro-6-methoxyquinazoline. As a halogenated heterocyclic compound, its management as hazardous waste is a critical component of laboratory safety and environmental stewardship. The procedures outlined herein are synthesized from established safety protocols for structurally similar chemicals and regulatory standards for hazardous waste management. Your institution's Environmental Health and Safety (EHS) office remains the final authority and must be consulted to ensure full compliance with local, state, and federal regulations.

Core Principles: Hazard Assessment and Exposure Prevention

Understanding the potential hazards is the foundation of safe handling. While a specific Safety Data Sheet (SDS) for this compound was not identified, data from analogous quinazoline derivatives consistently indicate several hazard classifications.[1][2][3][4] These compounds are often harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[3][5] Therefore, all interactions with this compound must be predicated on the assumption of these risks.

The primary principle of safety is minimizing exposure. All handling of this compound, including weighing, dissolution, and aliquoting for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A comprehensive PPE ensemble is mandatory. The selection of specific PPE is not merely a checklist; it is a system designed to protect you from the compound's specific hazards.

Protection Type Specification Rationale
Eye Protection Tightly fitting safety goggles or a full-face shield. Must conform to EN 166 (EU) or NIOSH (US) standards.[5]Protects against accidental splashes of solutions or contact with airborne particulates, preventing serious eye irritation.[2][3]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile). Inspect for defects before each use.Provides a direct barrier against skin contact, which can cause irritation.[2][3]
Body Protection Fire/flame-resistant and impervious laboratory coat.Protects skin and personal clothing from contamination during handling and in the event of a spill.
Respiratory Required if exposure limits are exceeded or if working outside a fume hood.Prevents inhalation of the compound, which may cause respiratory tract irritation.[3][5]

Waste Management Workflow: From Generation to Disposal

The proper disposal of this compound is a multi-step process that begins the moment the substance is deemed waste. As a halogenated organic compound, it is subject to specific environmental regulations.[6][7][8][9] Landfill disposal is not a suitable option.[1]

G cluster_0 Step 1: Generation & Classification cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Accumulation & Documentation cluster_3 Step 4: Final Disposal gen Waste Generation (Unused chemical, contaminated labware, solutions) classify Classify as 'Hazardous Waste' (Halogenated Organic Compound) gen->classify segregate Segregate from Incompatible Wastes (e.g., Oxidizers, Acids, Bases) classify->segregate container Place in Dedicated, Compatible, and Sealed Waste Container segregate->container label_waste Label Container: 'Hazardous Waste' Full Chemical Name Date & Quantity container->label_waste store Store in Secure Satellite Accumulation Area label_waste->store log Maintain Waste Log: Date, Quantity, Composition store->log contact Contact Institution's EHS Office log->contact schedule Schedule Pickup by Licensed Hazardous Waste Contractor contact->schedule handover Securely Hand Over for Incineration/Treatment schedule->handover

Caption: Disposal workflow for this compound.

Detailed Disposal Protocols

Protocol 1: Disposal of Unused or Expired Solid Compound
  • Preparation: Conduct all steps within a chemical fume hood. Wear all required PPE as detailed in the table above.

  • Containerization: Carefully place the original container, or the unused chemical itself, into a larger, sealable, and chemically compatible hazardous waste container. Avoid generating dust.[10]

  • Labeling: The outer container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of entry.[1] Do not use abbreviations.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.

Protocol 2: Disposal of Contaminated Labware
  • Segregation: All disposable items that have come into direct contact with the compound (e.g., weighing papers, pipette tips, gloves, vials) must be treated as hazardous waste.[1]

  • Collection: Place these items into a dedicated, labeled hazardous waste bag or container. This container should be puncture-resistant if it contains sharp objects.

  • Decontamination: Non-disposable glassware or equipment should be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or acetone) is a common practice. The solvent rinsate must be collected and disposed of as liquid hazardous waste.

  • Storage: Seal the container of solid contaminated waste and store it alongside other solid hazardous waste in the satellite accumulation area.

Protocol 3: Disposal of Liquid Waste (Solutions)
  • Compatibility: Ensure the liquid waste container is made of a material compatible with the solvent used.[11] Consult a chemical compatibility chart if unsure.[12]

  • Collection: Collect all solutions containing this compound, including the rinsate from equipment decontamination, in a dedicated, sealable liquid hazardous waste container.

  • Labeling: Label the container with "Hazardous Waste" and list all chemical components, including solvents, with their approximate concentrations.

  • Storage: Keep the container tightly sealed and store it in secondary containment within the satellite accumulation area to prevent spills.

Emergency Procedure: Spill Management

Accidental spills must be handled immediately and safely.

  • Alert Personnel: Immediately notify others in the laboratory.

  • Assess the Spill: Determine the extent of the spill. If it is large or you feel unable to handle it safely, evacuate the area and contact your institution's EHS office or emergency response team.[11]

  • Containment (For small, manageable spills):

    • Wear a full complement of PPE, including respiratory protection if necessary.

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[5][10] Use spark-proof tools if a flammable solvent is present.[13]

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Cleanup: Collect the spilled material or absorbent and place it in a sealed, labeled hazardous waste container.[10][13]

  • Decontamination: Clean the spill area thoroughly with soap and water or an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your supervisor and the EHS office, regardless of size.

Final Transfer and Disposal

The ultimate disposal of this compound must be carried out by professionals.

  • EHS Coordination: Your institution's EHS office is the critical link. They will coordinate with licensed hazardous waste disposal companies that are equipped to handle and treat this type of chemical waste.[1][5]

  • Treatment Method: The standard and environmentally preferred treatment for halogenated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator.[1][6] This process is designed to break down the molecule into less harmful components.

  • Documentation: Maintain meticulous records of all waste generated and transferred for disposal. This "cradle-to-grave" tracking is a legal requirement and a cornerstone of responsible chemical management.

References

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Personal protective equipment for handling 4-Chloro-7-fluoro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that navigating the complexities of novel chemical compounds is the bedrock of innovative research. Handling these materials safely and efficiently is not just a regulatory requirement; it is a cornerstone of scientific integrity and reproducible results. This guide provides a comprehensive operational plan for handling 4-Chloro-7-fluoro-6-methoxyquinazoline, grounded in established safety protocols for analogous chemical structures.

Hazard Assessment: An Inference-Based Approach

The hazard profile of this compound can be inferred from related structures containing chloro-, fluoro-, and methoxy- functional groups on a quinazoline or quinoline core. Analysis of compounds like 4-Chloro-6,7-dimethoxyquinazoline and 4-Chloro-6-methoxyquinolin-7-ol indicates a consistent pattern of hazards.[3][4][5]

The primary anticipated risks include:

  • Skin Irritation: Halogenated aromatic compounds are frequently irritating to the skin upon direct contact.[5][6][7]

  • Serious Eye Irritation: Contact with the eyes is likely to cause significant irritation or damage.[3][5][6][7]

  • Harmful if Swallowed or Inhaled: Acute toxicity via oral, dermal, or inhalation routes is a potential concern.[4][5][8]

  • Respiratory Tract Irritation: Inhaling dust or aerosols may lead to irritation of the respiratory system.[4][6][9]

The following table summarizes the GHS hazard statements for structurally analogous compounds, forming the basis of our safety recommendations.

Hazard StatementDescriptionCommon in Analogous Compounds
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

This table is a synthesis of hazard data from compounds such as 4-Chloro-6,7-dimethoxyquinazoline, 4-Chloro-6-methoxyquinolin-7-ol, and 4-Chloro-7-fluoro-6-nitroquinazoline.[4][5][8]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is essential, but it is the final barrier between you and a potential hazard. The primary method for minimizing exposure should always be robust engineering controls.[10][11]

  • Chemical Fume Hood: All handling of this compound, especially weighing, transferring, and preparing solutions from its solid form, must be conducted inside a properly functioning chemical fume hood.[12][13] This is critical to prevent the inhalation of fine dust particles or vapors.[2][13]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute and remove any fugitive emissions.[10][14]

  • Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and unobstructed in the immediate vicinity of the workstation.[3][7][12]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to mitigate the risks identified in the hazard assessment. The following PPE is mandatory for all personnel handling this compound.[15]

  • Eye and Face Protection:

    • Chemical Safety Goggles: Must be worn at all times. They must provide a complete seal around the eyes to protect against dust, splashes, and vapors.[1][14] Standard safety glasses with side shields are insufficient.

    • Face Shield: In addition to goggles, a full-face shield is required when there is a significant risk of splashing, such as during the transfer of solutions or when working with larger quantities.[1][11][16]

  • Skin and Body Protection:

    • Nitrile Gloves: Nitrile gloves are the minimum requirement for hand protection.[1][10][13] Always inspect gloves for tears or punctures before use.[1] Since no specific permeation data is available, it is crucial to practice the principle of "as low as reasonably achievable" exposure. This means changing gloves immediately if contamination is suspected and removing them before leaving the laboratory.[17] For prolonged tasks, consider double-gloving.

    • Laboratory Coat: A flame-resistant lab coat that fits properly must be worn and fully buttoned.[1][13] This protects your skin and personal clothing from accidental contact.[10]

    • Full-Length Pants and Closed-Toe Shoes: This is a fundamental laboratory safety rule. Skin on the legs and feet must be covered to prevent exposure from spills.[10][13]

  • Respiratory Protection:

    • When engineering controls (i.e., a fume hood) are properly used, additional respiratory protection is typically not required.

    • However, in the event of a significant spill, ventilation failure, or during cleanup operations where aerosol generation is unavoidable, a NIOSH-approved respirator is necessary. A full face-piece respirator with chemical cartridges or a powered air-purifying respirator (PAPR) should be used.[11][15][16]

Operational Plan: A Step-by-Step Protocol

Adherence to a strict, methodical workflow is essential for ensuring safety and experimental success.

Preparation and Weighing
  • Don PPE: Before handling the primary container, put on all required PPE (lab coat, goggles, nitrile gloves).

  • Work in Fume Hood: Place the chemical container, a clean weigh boat or paper, spatula, and a labeled receiving flask inside the chemical fume hood.

  • Minimize Dust: Handle the solid material gently to avoid creating dust. Do not crush or grind the material outside of a contained system.

  • Weighing: Carefully weigh the desired amount of the compound.

  • Seal and Clean: Securely close the primary container. Wipe down the spatula and the weighing area with a damp cloth to collect any residual dust, and dispose of the cloth as hazardous waste.

Dissolution and Reaction
  • Add Solvent Slowly: To transfer the weighed solid into a flask for dissolution, slowly add the solvent to the weigh boat to wash the material into the flask, or carefully add the solid to the solvent in the reaction vessel. This minimizes splashing.[1]

  • Maintain Containment: All subsequent reaction steps must be performed within the fume hood.[1]

  • Labeling: Clearly label all containers with the chemical name, concentration, and appropriate hazard warnings.[17]

Emergency and Disposal Plans

Spill Response
  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and call for emergency assistance.

  • Containment (For Small Spills): If the spill is small and you are trained to handle it, wear appropriate PPE (including respiratory protection if needed).

  • Cleanup: Cover the spill with an inert absorbent material. Sweep or vacuum the material into a clearly labeled, sealed container for hazardous waste.[4] Avoid generating dust during cleanup.[4]

  • Decontaminate: Wash the affected area thoroughly with soap and water.[4]

Exposure Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately flush the affected area with plenty of water and wash with soap.[3][7] Remove all contaminated clothing.[1][3] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Disposal Plan
  • Waste Collection: All waste containing this compound, including contaminated gloves, weigh boats, and absorbent materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1][3]

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.[1] Halogenated organic waste should often be segregated.[13]

  • Final Disposal: Dispose of the waste container through your institution's certified hazardous waste management program, following all local, state, and federal regulations.[3][6][12] Never pour chemical waste down the sink.[17]

Safe Handling Workflow Diagram

G cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (Inside Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Management a Don Mandatory PPE (Goggles, Lab Coat, Gloves) b Verify Fume Hood Functionality a->b c Weigh Solid Compound b->c Begin Work d Transfer & Dissolve c->d e Perform Reaction d->e e->f Procedure Complete g Doff PPE Correctly f->g h Wash Hands Thoroughly g->h i Segregate & Collect Contaminated Waste j Store in Labeled, Sealed Container i->j

Caption: Workflow for handling this compound.

References

  • Benchchem. (n.d.). Personal protective equipment for handling Quinazolin-2-ylboronic acid.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Chloro-6,7-dimethoxyquinazoline.
  • Fisher Scientific. (2025). Safety Data Sheet for 7-Chloro-4-hydroxyquinoline.
  • Apollo Scientific. (2023). Safety Data Sheet for 4-Chloro-6-methoxyquinolin-7-ol.
  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline (CID 2769364). National Center for Biotechnology Information.
  • Fisher Scientific. (2025).
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • PubChem. (n.d.). 4-Chloro-7-fluoro-6-nitroquinazoline (CID 10609358). National Center for Biotechnology Information.
  • Sigma-Aldrich. (2024).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Chloro-4,6-dimethoxy-1,3,5-triazine.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 2-Chloro-6,7-dimethoxyquinazolin-4-amine.
  • Echemi. (2019).
  • Centers for Disease Control and Prevention. (n.d.).
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • National Center for Biotechnology Information. (n.d.).
  • University of Wisconsin-La Crosse. (n.d.).
  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • Echemi. (n.d.).
  • AK Scientific, Inc. (n.d.). 2-Chloro-7-methylquinazolin-4(3H)
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users.
  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.